molecular formula C9H10BrNO B168881 2-(2-Bromophenyl)-N-methylacetamide CAS No. 141438-47-3

2-(2-Bromophenyl)-N-methylacetamide

Cat. No.: B168881
CAS No.: 141438-47-3
M. Wt: 228.09 g/mol
InChI Key: GLJWLOQCRSVLGH-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-N-methylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJWLOQCRSVLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593167
Record name 2-(2-Bromophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141438-47-3
Record name 2-(2-Bromophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically detailed framework for the synthesis, purification, and characterization of 2-(2-Bromophenyl)-N-methylacetamide, a compound of interest in synthetic and medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale for procedural choices, and offers field-proven insights into potential challenges. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible methodology. The protocol covers the amide coupling of 2-(2-bromophenyl)acetic acid and methylamine using a carbodiimide reagent, subsequent purification via extraction and crystallization, and definitive structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction and Chemical Profile

Amide bond formation is one of the most critical and frequently performed reactions in organic and medicinal chemistry.[1] this compound is a substituted acetamide that serves as a valuable building block or intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure, featuring a brominated phenyl ring, offers a reactive handle for further functionalization through cross-coupling reactions.

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the synthesis of amides necessitates the "activation" of the carboxylic acid to enhance its electrophilicity.[1][2] This guide details a widely used and reliable method employing a carbodiimide coupling agent to facilitate this transformation.

Table 1: Chemical Profile and Properties

PropertyValueSource(s)
IUPAC Name This compoundN/A
Molecular Formula C₉H₁₀BrNO[3]
Molecular Weight 228.09 g/mol [3]
CAS Number 7713-76-0 (para-isomer)[3]
Appearance Expected to be a solid at room temperature[4]
Key Reagents 2-(2-Bromophenyl)acetic acid[4][5]
Methylamine (solution)[6]
Dicyclohexylcarbodiimide (DCC)[7]

Synthesis Methodology: Amide Coupling

The core of the synthesis is the coupling of 2-(2-bromophenyl)acetic acid with methylamine. This is achieved using N,N'-Dicyclohexylcarbodiimide (DCC), a powerful dehydrating agent that activates the carboxylic acid.[8]

Principle and Mechanism

Carbodiimide-mediated coupling is a robust method for forming amide bonds.[1] The mechanism proceeds in two main stages:[8]

  • Activation of Carboxylic Acid: The carboxylic acid attacks the central carbon of DCC, forming a highly reactive O-acylisourea intermediate. This key step converts the hydroxyl group of the acid into an excellent leaving group.[2][8]

  • Nucleophilic Attack by Amine: The amine (methylamine) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This forms the desired amide bond and releases dicyclohexylurea (DCU) as a byproduct.

A crucial advantage of using DCC in nonpolar solvents is that the DCU byproduct is largely insoluble, allowing for its convenient removal by filtration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 2-(2-Bromophenyl)acetic Acid in Anhydrous Dichloromethane (DCM) cooling Cool Reaction Mixture to 0°C (Ice Bath) reagents->cooling add_dcc Add DCC Solution (Activates Carboxylic Acid) cooling->add_dcc add_amine Add Methylamine Solution (Forms Amide Bond) add_dcc->add_amine stir Stir at Room Temperature (Allow Reaction to Complete) add_amine->stir filter_dcu Filter to Remove Dicyclohexylurea (DCU) stir->filter_dcu wash Wash Filtrate with 1M HCl and Brine filter_dcu->wash dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify by Recrystallization or Column Chromatography evaporate->purify final_product Final Product: This compound purify->final_product Characterization

Caption: Workflow for the DCC-mediated synthesis of this compound.

Reagents and Equipment
  • Reagents: 2-(2-Bromophenyl)acetic acid (CAS: 18698-97-0)[4][5], N,N'-Dicyclohexylcarbodiimide (DCC), Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric Acid (HCl), Saturated Sodium Chloride solution (Brine), Anhydrous Sodium Sulfate (Na₂SO₄), Solvents for recrystallization (e.g., Ethyl Acetate, Hexanes).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, dropping funnel, filtration apparatus (Büchner funnel), separatory funnel, rotary evaporator, standard laboratory glassware.

Detailed Synthesis Protocol

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. 2-Bromophenylacetic acid is an irritant.[9][10]

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(2-bromophenyl)acetic acid in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0°C using an ice bath. While stirring, add a solution of 1.1 equivalents of DCC dissolved in a minimal amount of anhydrous DCM dropwise over 15 minutes. Stir the mixture at 0°C for an additional 30 minutes.

  • Amidation: Add 1.2 equivalents of methylamine solution dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

  • Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • Workup - DCU Removal: A white precipitate of dicyclohexylurea (DCU) will form. Remove the solid by vacuum filtration, washing the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and then brine. This removes unreacted amine and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.[11]

Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step of the protocol. The primary techniques for this are NMR spectroscopy and Mass Spectrometry.

Relationship Between Synthesis and Characterization

Caption: The logical flow from synthesis to definitive product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the product. By analyzing the chemical shifts, integration, and coupling patterns, one can confirm the presence of all expected protons and carbons.

  • ¹H NMR: The proton NMR spectrum will provide key information.

    • Aromatic Protons: A complex multiplet pattern between ~7.0-7.6 ppm corresponding to the four protons on the bromophenyl ring.

    • Methylene Protons (-CH₂-): A singlet around ~3.6-3.8 ppm for the two protons adjacent to the phenyl ring.

    • N-Methyl Protons (-NH-CH₃): A doublet around ~2.8 ppm for the three methyl protons, which will show coupling to the amide proton.

    • Amide Proton (-NH-): A broad singlet or quartet (due to coupling with the N-methyl group) typically found downfield (~5.5-6.5 ppm), which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR will confirm the carbon framework.

    • Carbonyl Carbon (C=O): A peak in the range of ~170 ppm.

    • Aromatic Carbons: Multiple peaks between ~125-140 ppm, including the carbon bearing the bromine atom (C-Br).

    • Methylene Carbon (-CH₂-): A peak around ~40-45 ppm.

    • N-Methyl Carbon (-CH₃): A peak around ~26 ppm.

Table 2: Expected NMR Chemical Shifts

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Carbonyl (C=O)N/A~170
Aromatic (Ar-H)~7.0 - 7.6 (m, 4H)~125 - 140
Methylene (Ar-CH₂)~3.7 (s, 2H)~40 - 45
N-Methyl (N-CH₃)~2.8 (d, 3H)~26
Amide (NH)~6.0 (br s, 1H)N/A
(Note: Expected shifts are estimates and can vary based on solvent and concentration.)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition.

  • Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50).

    • [M]⁺ peak at m/z ≈ 227

    • [M+2]⁺ peak at m/z ≈ 229, with nearly equal intensity to the M⁺ peak.

  • Fragmentation: Common fragmentation patterns may include the loss of the acetamide side chain.

Discussion and Field Insights

  • Choice of Coupling Reagent: While DCC is effective and inexpensive, other carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be used.[7][8] EDC is often preferred in medicinal chemistry because its urea byproduct is water-soluble, simplifying purification.[7]

  • Racemization: For chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) are often included with the carbodiimide to suppress racemization, a potential side reaction. For the achiral 2-(2-bromophenyl)acetic acid, this is not a concern.

  • Troubleshooting - Low Yield: If yields are low, ensure all reagents and solvents are anhydrous, as water will readily react with the O-acylisourea intermediate. Also, confirm the quality and reactivity of the methylamine solution.

  • Troubleshooting - Purification: If the DCU byproduct is difficult to filter, cooling the reaction mixture in an ice bath for an extended period can promote better precipitation. If the final product is an oil, purification by column chromatography is the preferred method over recrystallization.

Conclusion

This guide has outlined a reliable and well-understood protocol for the synthesis and characterization of this compound. By detailing the mechanistic rationale, providing a step-by-step procedure, and outlining the necessary characterization for validation, researchers are equipped to produce and verify this valuable chemical intermediate with confidence. The successful execution of this synthesis and the subsequent analytical confirmation represent a complete and self-validating workflow essential for high-quality chemical research.

References

  • N-methylacetamide - Pure and Applied Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Amide Synthesis. Fisher Scientific. (n.d.). Retrieved January 14, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Supplementary Information. The Royal Society of Chemistry. (2014). Retrieved January 14, 2026, from [Link]

  • Acetamide, N-(2-bromophenyl)-. NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

  • Ensuring Quality: The Importance of Purity in N-Methylacetamide. (n.d.). Retrieved January 14, 2026, from [Link]

  • Ronaldson, V., et al. (2005). N-(2-Bromophenyl)acetamide.
  • Technique for preparing N-methylacetamide. Google Patents. (n.d.).
  • A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with.... Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

  • Self-Association of N-Methylacetamide Examined by Infrared and NMR Spectroscopies. (2025, August 6). Retrieved January 14, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. (n.d.). Retrieved January 14, 2026, from [Link]

  • Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study. ResearchGate. (2025, August 5). Retrieved January 14, 2026, from [Link]

  • Acetamide, N-bromo-. Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

  • 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0. Matrix Fine Chemicals. (n.d.). Retrieved January 14, 2026, from [Link]

  • N-Methylacetamide | C3H7NO | CID 6582. PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • 2-(4-bromophenyl)-N-methylacetamide | C9H10BrNO | CID 842546. PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 4512-4523.
  • Showing metabocard for N-Methylacetamide (HMDB0255184). Human Metabolome Database. (2021, September 11). Retrieved January 14, 2026, from [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physicochemical properties of 2-(2-Bromophenyl)-N-methylacetamide, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The N-substituted acetamide scaffold is a prevalent feature in many bioactive molecules, and a thorough understanding of the properties of its analogs is crucial for rational drug design. This document moves beyond a simple data sheet to explain the causality behind experimental choices and provides actionable protocols for its synthesis and characterization.

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant portion of drug candidate attrition is attributed to poor pharmacokinetic profiles, which are intrinsically linked to the molecule's physicochemical properties.[1] Characteristics such as solubility, lipophilicity, and molecular size govern a compound's absorption, distribution, metabolism, and excretion (ADME).[2] Therefore, the early and accurate determination of these properties—a practice known as physicochemical profiling—is not merely a characterization step but a critical component of lead optimization and candidate selection.[3][4] This guide focuses on this compound, providing a framework for its synthesis and a deep dive into the experimental methodologies used to evaluate its core properties.

Section 1: Core Molecular Properties and Druglikeness Assessment

The foundational properties of a molecule dictate its potential interactions within a biological system. Here, we outline the intrinsic characteristics of this compound and assess them against established criteria for oral bioavailability.

Molecular Structure and Identification
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₀BrNO

  • Chemical Structure:

    
    (Note: Image is a representation)
    
Calculated Physicochemical Data

Direct experimental data for this specific ortho-isomer is not widely published. However, we can calculate key properties and provide context by comparing them to its known positional isomer, 2-(4-bromophenyl)-N-methylacetamide.

PropertyValue (Calculated/Predicted)Rationale & Comparative Insight
Molecular Weight 228.09 g/mol Calculated from the molecular formula C₉H₁₀BrNO. This value is identical to its para-isomer.[5][6]
cLogP (Octanol-Water Partition Coefficient) ~2.1 - 2.3Predicted value. The known para-isomer has a reported cLogP of 2.1.[5] The ortho-substitution may slightly alter intramolecular interactions but is expected to result in a similar lipophilicity profile. A LogP in this range suggests moderate lipophilicity.
Hydrogen Bond Donors 1 (Amide N-H)The secondary amide contains one hydrogen atom capable of donation.
Hydrogen Bond Acceptors 1 (Carbonyl O)The carbonyl oxygen is the primary hydrogen bond acceptor site.
Rotatable Bonds 2The bonds between the phenyl ring and the methylene group, and the methylene group and the carbonyl carbon, allow for conformational flexibility.
Lipinski's Rule of 5 Analysis

Lipinski's Rule of 5 is a widely used guideline to evaluate the "druglikeness" of a chemical compound for oral administration.[2][7] A compound is more likely to be orally bioavailable if it violates no more than one of the following criteria.[8][9]

Lipinski's RuleValue for C₉H₁₀BrNOCompliance
Molecular Weight < 500 Da228.09 DaYes
LogP < 5~2.1Yes
Hydrogen Bond Donors ≤ 51Yes
Hydrogen Bond Acceptors ≤ 101Yes

Section 2: Synthesis and Purification Workflow

The most direct and reliable method for synthesizing N-substituted amides is through the coupling of a carboxylic acid with an amine.[10] This involves activating the carboxylic acid to facilitate nucleophilic attack by the amine. The precursor, 2-(2-Bromophenyl)acetic acid, is commercially available.[11][12]

Synthesis Logic

The direct reaction between a carboxylic acid and an amine is typically unfavorable as it forms a non-reactive ammonium carboxylate salt.[13] To overcome this, a coupling reagent is used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for attack by the amine (methylamine). Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common choices due to their efficiency and the water-soluble nature of their urea byproduct, which simplifies purification.[13]

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_output Output Precursor 2-(2-Bromophenyl)acetic Acid Activation 1. Activation of Carboxylic Acid with EDC Precursor->Activation Amine Methylamine (aq. or HCl salt) Coupling_Step 2. Nucleophilic Attack by Methylamine Amine->Coupling_Step Coupling EDC (Coupling Agent) Coupling->Activation Base DIEA (Base) Base->Coupling_Step Activation->Coupling_Step Workup 3. Aqueous Workup & Extraction Coupling_Step->Workup Product Crude Product Workup->Product Purification Column Chromatography Product->Purification Final Pure this compound Purification->Final

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Amide Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(2-Bromophenyl)acetic acid (1.0 eq). Dissolve it in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and N,N-Diisopropylethylamine (DIEA) (2.5 eq). Stir the mixture at 0 °C for 20-30 minutes. The base is crucial to neutralize the HCl salt if methylamine hydrochloride is used and to facilitate the reaction.

  • Amine Addition: Add a solution of methylamine (1.2 eq; either as an aqueous solution or as methylamine hydrochloride) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Quenching and Extraction: Quench the reaction by adding water. If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

Section 3: Physicochemical Characterization Protocols

Accurate experimental determination of physicochemical properties is essential. The following protocols describe standard, reliable methods for key parameters.

Melting Point Determination

The melting point provides information about the purity and crystalline nature of the compound.

G Sample_Prep Prepare finely powdered, dry sample Capillary Pack sample into capillary tube (2-3 mm) Sample_Prep->Capillary Instrument Place in melting point apparatus Capillary->Instrument Heating Heat slowly (1-2 °C/min) near expected MP Instrument->Heating Observation Record temperature range: Onset of melting to complete liquefaction Heating->Observation

Caption: Workflow for melting point determination.

Protocol:

  • Ensure the purified sample is completely dry and free of solvent.

  • Load a small amount of the finely powdered solid into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point (based on isomers like the para-isomer, a range of 110-130 °C is a reasonable starting point[6]).

  • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid phase has liquefied. A narrow melting range (<2 °C) is indicative of high purity.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical determinant of bioavailability. The equilibrium shake-flask method, though low-throughput, remains the gold standard for its accuracy.

Protocol:

  • Add an excess amount of the solid compound to a known volume of buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that equilibrium is reached at saturation.

  • Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After agitation, allow the suspension to settle. Alternatively, centrifuge or filter the sample (using a low-binding filter, e.g., PTFE) to separate the undissolved solid from the saturated solution.

  • Carefully extract an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.

Lipophilicity Determination (Shake-Flask LogP)

Lipophilicity, expressed as LogP, measures a compound's distribution between an immiscible lipid-like (n-octanol) and aqueous phase.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis Start Dissolve compound in pre-saturated n-octanol Combine Add pre-saturated aqueous buffer (pH 7.4) Start->Combine Shake Shake vigorously to ensure partitioning Combine->Shake Settle Centrifuge to separate the two phases cleanly Shake->Settle Measure_O Quantify [Compound] in n-octanol phase (HPLC) Settle->Measure_O Measure_A Quantify [Compound] in aqueous phase (HPLC) Settle->Measure_A Calculate Calculate: LogP = log([C]octanol / [C]aq) Measure_O->Calculate Measure_A->Calculate

Caption: Experimental workflow for LogP determination via the shake-flask method.

Protocol:

  • Prepare mutually saturated solutions of n-octanol and an appropriate aqueous buffer (e.g., PBS, pH 7.4) by shaking them together overnight and then separating the layers.

  • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • In a vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer.

  • Seal the vial and shake vigorously for 1-3 hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Centrifuge the vial at high speed to ensure a clean and complete separation of the two layers.

  • Carefully sample a known volume from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each sample using HPLC-UV analysis.

  • Calculate the partition coefficient, P, as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Section 4: Spectroscopic and Spectrometric Analysis

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. Based on the known structure of this compound and data from similar compounds, we can predict the key spectral features.

Predicted Spectral Data
TechniquePredicted Key Features
¹H NMR - Aromatic Protons (Ar-H): 4 protons in the range of δ 7.0-7.8 ppm, exhibiting complex splitting patterns (multiplets) characteristic of an ortho-disubstituted benzene ring. - Methylene Protons (-CH₂-): A singlet around δ 3.7-4.0 ppm, integrating to 2 protons. - N-Methyl Protons (-NH-CH₃): A singlet (or a doublet if coupled to the N-H proton) around δ 2.8-3.0 ppm, integrating to 3 protons. - Amide Proton (-NH-): A broad singlet around δ 5.5-6.5 ppm (can vary and may exchange with D₂O), integrating to 1 proton.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm. - Aromatic Carbons (Ar-C): 6 signals between δ 110-140 ppm, with the carbon bearing the bromine (C-Br) appearing around δ 110-115 ppm. - Methylene Carbon (-CH₂-): A signal around δ 42-45 ppm. - N-Methyl Carbon (-CH₃): A signal around δ 26-28 ppm.
FT-IR - N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹. - C-H Stretch (Aromatic & Aliphatic): Peaks in the range of 2850-3100 cm⁻¹. - C=O Stretch (Amide I band): A strong, sharp absorption peak around 1650 cm⁻¹. This is a highly characteristic peak for the amide group. - N-H Bend (Amide II band): A peak around 1550 cm⁻¹.
Mass Spec. (ESI+) - [M+H]⁺: Expected at m/z 228.00 and 230.00 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. - [M+Na]⁺: Expected at m/z 250.00 and 252.00, also in a 1:1 ratio.

Conclusion

This compound is a small molecule that presents a favorable physicochemical profile for potential drug discovery applications, as indicated by its full compliance with Lipinski's Rule of 5. While direct experimental data is sparse, this guide provides a robust framework for its logical synthesis, purification, and comprehensive characterization. The detailed protocols for determining key properties like solubility and lipophilicity, along with the predicted spectral signatures, offer researchers and drug development professionals the necessary tools and insights to confidently produce and evaluate this compound. This systematic approach underscores the importance of integrating synthetic chemistry with rigorous physicochemical and analytical profiling to build a solid foundation for any subsequent biological or pharmacological investigations.

References

  • Bernard, T. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences, 59(10), 1681-1696. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • Takagi, T., et al. (2016). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Journal of Health Science, 54(5), 558-567. Available at: [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Available at: [Link]

  • Sugano, K. (2012). Impact of physicochemical profiling for rational approach on drug discovery. Yakugaku Zasshi, 132(9), 1027-35. Available at: [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Available at: [Link]

  • Kerns, E. H., & Di, L. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(4), 337-349. Available at: [Link]

  • St-Gallay, S. (2019). The Rule of 5 - Two decades later. Sygnature Discovery. Available at: [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4414–4423. Available at: [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Available at: [Link]

  • De Luca, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus, 6(1), 1-8. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 842546, 2-(4-bromophenyl)-N-methylacetamide. Available at: [Link]

  • Ronaldson, V., Storey, J. M. D., & Harrison, W. T. A. (2005). N-(2-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3156-o3158. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87754, 2-Bromophenylacetic acid. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0. Available at: [Link]

  • Chemsrc.com. (2025). 2-Bromophenylacetic acid | CAS#:18698-97-0. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-(2-Bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Bromophenyl)-N-methylacetamide

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic signature of this compound, a compound of interest in synthetic chemistry and drug discovery. As a self-validating system, this document integrates theoretical principles with empirical data from analogous structures to offer a robust framework for the characterization of this and related molecules. Our approach emphasizes the causality behind spectral features, providing researchers with the insights needed for confident structural elucidation.

The structure of this compound presents several key features for spectroscopic analysis: an ortho-substituted aromatic ring, a methylene bridge, and a secondary amide group. Each of these components yields distinct and predictable signals in NMR, IR, and Mass Spectrometry.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons, the N-H proton, and the N-methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the amide group.

Anticipated ¹H NMR Data

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationKey Insights
Aromatic (C₆H₄)7.10 - 7.60Multiplet (m)4HComplex pattern due to ortho-substitution. The proton adjacent to the bromine atom will be shifted downfield.
Methylene (CH₂)~ 3.70Singlet (s)2HAppears as a singlet as there are no adjacent protons for coupling. Its position reflects the influence of the aromatic ring and the carbonyl group.
N-H5.50 - 6.50Broad Singlet (br s)1HThe broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be solvent-dependent.
N-Methyl (CH₃)~ 2.80Doublet (d)3HThis signal is split into a doublet by the adjacent N-H proton. The coupling constant (J) is typically around 5 Hz.

Causality and Experimental Considerations:

The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often preferred for amides as they slow down the N-H proton exchange, allowing for clearer observation of the N-H signal and its coupling to the N-methyl group. In contrast, using D₂O would lead to the exchange of the N-H proton for deuterium, causing its signal to disappear and the N-methyl doublet to collapse into a singlet. This "D₂O shake" experiment is a classic technique to confirm the identity of N-H protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will reveal all unique carbon environments in the molecule. Due to the lack of symmetry in the aromatic ring, six distinct signals are expected for the phenyl group, in addition to the signals for the methylene, carbonyl, and methyl carbons.

Anticipated ¹³C NMR Data

CarbonChemical Shift (δ, ppm) (Predicted)Key Insights
Carbonyl (C=O)~ 170The characteristic downfield shift is due to the deshielding effect of the electronegative oxygen atom.
Aromatic (C-Br)~ 123The carbon directly attached to bromine is identified by its direct coupling to the halogen, which can sometimes lead to peak broadening.
Aromatic (C-CH₂)~ 138Quaternary carbon, typically of lower intensity.
Aromatic (CH)127 - 133Four distinct signals are expected for the aromatic CH carbons.
Methylene (CH₂)~ 45Shielded relative to the aromatic carbons, its position is influenced by the adjacent carbonyl and phenyl groups.
N-Methyl (CH₃)~ 26The most upfield signal, characteristic of a methyl group attached to a nitrogen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans are typically required.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, the most prominent bands will be from the amide group.

Anticipated IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~ 3300N-H StretchSecondary AmideStrong, Broad
3100 - 3000C-H StretchAromaticMedium
2980 - 2850C-H StretchAliphatic (CH₂, CH₃)Medium-Weak
~ 1650C=O Stretch (Amide I)Secondary AmideStrong, Sharp
~ 1550N-H Bend (Amide II)Secondary AmideStrong
1600, 1475C=C StretchAromatic RingMedium-Weak
~ 750C-H Out-of-Plane Bendortho-Disubstituted RingStrong
600 - 500C-Br StretchAryl HalideMedium

Causality and Experimental Considerations:

The position of the Amide I (C=O stretch) and Amide II (N-H bend) bands are diagnostic for the amide linkage.[1] The strong absorption around 1650 cm⁻¹ is a classic indicator of a secondary amide carbonyl. The presence of a strong band around 750 cm⁻¹ is highly indicative of the 1,2- (or ortho-) substitution pattern on the benzene ring.

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Anticipated Mass Spectrum Data (Electron Ionization - EI)

The molecular weight of this compound (C₉H₁₀BrNO) is approximately 227.1 g/mol . A key feature will be the molecular ion peak cluster, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 227 and 229).

Primary Fragmentation Pathway:

The fragmentation of phenylacetamides is often unique and depends on the substitution patterns.[2] A characteristic fragmentation is the alpha-cleavage (McLafferty rearrangement is not possible here), leading to the formation of a stable tropylium-like ion or other resonance-stabilized fragments.

G M [C₉H₁₀BrNO]⁺˙ m/z 227/229 F1 [C₈H₇Br]⁺˙ m/z 182/184 M->F1 - CH₃NCO F2 [C₇H₆Br]⁺ m/z 169/171 M->F2 - CH₂CONHCH₃ F3 [C₈H₉NO]⁺˙ m/z 135 M->F3 - Br•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Anticipated Key Fragments

m/z ValueProposed FragmentComments
227/229[C₉H₁₀BrNO]⁺˙ (M⁺)Molecular ion peak cluster, characteristic bromine isotope pattern.
170/172[C₇H₇Br]⁺Loss of the acetamide side chain, forming a bromobenzyl cation.
135[C₈H₉NO]⁺˙Loss of the bromine radical.
91[C₇H₇]⁺Tropylium ion, from rearrangement and loss of Br from the bromobenzyl cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum plotting relative abundance against m/z.

General Workflow for Spectroscopic Analysis

The characterization of a novel or synthesized compound follows a logical and self-validating workflow. Each technique provides a piece of the puzzle, and together they confirm the structure with a high degree of certainty.

cluster_workflow Spectroscopic Characterization Workflow Synthesis Compound Synthesis (this compound) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) (Structural Framework) Purification->NMR Structure Structure Elucidation & Confirmation IR->Structure MS->Structure NMR->Structure

Caption: A typical workflow for the synthesis and spectroscopic validation of a chemical compound.

References

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(4), 843-848. Available at: [Link]

  • Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)-1H-indol-3-Yl)methyl)acetamide. Semantic Scholar. Available at: [Link]

  • Wang, B., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(21), 5035. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 722-735. Available at: [Link]

  • Mary, Y. S., & Panicker, C. Y. (2011). Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. RASAYAN Journal of Chemistry, 4(1), 74-81. Available at: [Link]

  • Ronaldson, V., et al. (2005). N-(2-Bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 61(10). Available at: [Link]

Sources

Solubility of 2-(2-Bromophenyl)-N-methylacetamide in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(2-Bromophenyl)-N-methylacetamide in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides robust, field-tested protocols for its empirical determination.

Executive Summary: The Critical Role of Solubility

This compound is a compound of interest within synthetic chemistry and drug discovery, often serving as an intermediate or building block. Its utility in these fields is fundamentally linked to its solubility. Proper solvent selection is paramount for successful reaction chemistry, purification via crystallization, formulation, and analytical characterization. An incomplete understanding of a compound's solubility can lead to failed experiments, low yields, and significant delays in development timelines. This guide provides the theoretical framework and practical methodologies to empower researchers to confidently assess and utilize the solubility profile of this and other related molecules.

Theoretical Framework: A Predictive Analysis of Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like."[1] This adage is a simplified expression of the complex intermolecular forces at play between solute and solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure.

The molecule possesses two key regions influencing its polarity:

  • The N-methylacetamide group: This is a polar functional group. The carbonyl (C=O) oxygen and the amide nitrogen are capable of acting as hydrogen bond acceptors, and the N-H bond, while secondary, can participate as a hydrogen bond donor. This region will favor interactions with polar solvents.

  • The 2-bromophenyl group: This aromatic ring with a bromine substituent is predominantly non-polar and lipophilic. It will contribute to solubility in non-polar or moderately polar solvents through van der Waals forces and π-π stacking interactions.

The ortho position of the bromine atom may introduce some steric hindrance and subtle electronic effects compared to its meta or para isomers, but the overall solubility profile is dictated by the balance between the polar amide and the non-polar aromatic ring.

Qualitative Solubility Predictions:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to InsolubleThe highly polar amide group will have unfavorable interactions with non-polar solvents, likely overpowering the favorable interactions of the bromophenyl ring.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, AcetoneModerate to HighThese solvents can engage in dipole-dipole interactions with the amide group and can effectively solvate the bromophenyl portion. They offer a good balance for the molecule's dual nature.
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the N-methylacetamide group. Solubility will depend on the energetic cost of disrupting the solvent's own hydrogen-bonding network.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)High to Very HighDMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[2][3] It will strongly solvate the polar amide functionality.

Quantitative Determination of Solubility: An Isothermal Shake-Flask Protocol

While theoretical prediction is a valuable starting point, empirical determination is essential for accurate, actionable data. The isothermal shake-flask method is a reliable and widely accepted technique for quantifying solubility.[4]

Guiding Principle (The "Why"): This method establishes a thermodynamic equilibrium between the undissolved solid solute and the saturated solvent phase at a constant temperature. This ensures the measured concentration represents the true maximum solubility under the specified conditions, preventing the misleading results that can arise from metastable supersaturated solutions.

Safety First: Hazard Assessment

Before beginning any experimental work, a thorough risk assessment is mandatory.

  • This compound: The Safety Data Sheet (SDS) should be consulted. While specific toxicity data is limited, it should be handled with care. Avoid dust formation and contact with skin and eyes.[5]

  • Organic Solvents: All solvents used are flammable and present varying degrees of toxicity. All handling must occur within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is required.

Experimental Workflow

The following protocol outlines the steps for determining the solubility in a single solvent. This process should be repeated for each solvent of interest.

Step 1: Preparation of a Saturated Solution

  • Add an excess amount of this compound to a suitable vessel (e.g., a 20 mL glass vial with a PTFE-lined cap). "Excess" is key; a persistent layer of undissolved solid must remain at the end of the equilibration period. A starting point would be to add ~100 mg of the solid to 5 mL of the solvent.

  • Add the chosen organic solvent to the vial (e.g., 5.0 mL).

  • Seal the vial securely.

  • Place the vial in an isothermal shaker bath set to a precise temperature (e.g., 25.0 °C). Temperature control is critical as solubility is temperature-dependent.[4]

  • Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for novel compounds.

Step 2: Phase Separation

  • Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours. This allows the excess solid to settle.

  • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. This step is crucial to remove any microscopic solid particles, which would artificially inflate the measured solubility.

Step 3: Quantification of Solute

  • Accurately determine the mass of the collected filtrate.

  • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (102-104 °C).

  • Once the solvent is fully removed, weigh the vial containing the dried solute residue.

  • Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL) (Note: The volume can be calculated from the mass of the filtrate and the known density of the solvent at that temperature.)

An alternative and often more precise method for quantification involves analytical techniques like HPLC or UV-Vis Spectroscopy, which would require the initial preparation of a standard calibration curve.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Step 1: Equilibration cluster_sep Step 2: Phase Separation cluster_quant Step 3: Quantification A Add Excess Solute to Solvent B Seal Vial A->B C Agitate at Constant Temp (e.g., 24-48h @ 25°C) B->C D Settle Undissolved Solid C->D Equilibrium Reached E Withdraw Supernatant D->E F Filter through 0.45µm Syringe Filter E->F G Weigh Filtrate F->G H Evaporate Solvent G->H I Weigh Dried Residue H->I J Calculate Solubility (mg/mL or mol/L) I->J G cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents Solute 2-(2-Bromophenyl)- N-methylacetamide Methanol Methanol Solute->Methanol Strong Interaction (High Solubility) Acetone Acetone Solute->Acetone Strong Interaction (High Solubility) Hexane Hexane Solute->Hexane Weak Interaction (Low Solubility)

Caption: Solvent-Solute Interactions Based on Polarity.

Conclusion

This guide has established a robust framework for understanding and determining the solubility of this compound. By integrating theoretical predictions based on molecular structure with a detailed, practical protocol for quantitative measurement, researchers are equipped to make informed decisions in solvent selection. This systematic approach minimizes trial and error, conserving resources and accelerating progress in research and development applications.

References

  • Vertex AI Search. (n.d.). Solubility and Polarity. Retrieved January 14, 2026.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (n.d.). Principles of Solubility and Solutions. Retrieved January 14, 2026.
  • Study.com. (n.d.). Explain how polarity and solubility relate to each other and provide an example. Retrieved January 14, 2026.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Retrieved January 14, 2026.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Echemi. (n.d.). 2-(2-Bromophenyl)
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
  • gChem Global. (n.d.). DMSO. Retrieved January 14, 2026.

Sources

An In-depth Technical Guide to 2-(2-Bromophenyl)-N-methylacetamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-N-methylacetamide, a key precursor in the synthesis of complex heterocyclic scaffolds relevant to pharmaceutical and materials science research. We will delve into its synthesis, physicochemical properties, and, most critically, its application in transition-metal-catalyzed intramolecular cyclization reactions. This document aims to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of Ortho-Haloaryl Precursors

In the landscape of drug discovery and development, the efficient construction of novel molecular architectures is paramount. Precursors bearing both a reactive halide and a strategically positioned nucleophilic or activatable group are of immense value. This compound (Figure 1) perfectly embodies this principle. The ortho-bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, while the N-methylacetamido side chain can act as an intramolecular nucleophile or be activated for cyclization. This unique arrangement makes it a potent precursor for the synthesis of nitrogen-containing heterocycles, particularly substituted oxindoles and related frameworks that are prevalent in biologically active molecules.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its successful application in synthesis. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 141438-47-3[1][2][]
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
Appearance White to off-white crystalline solid[4]
Melting Point 102-104 °C[1]
Boiling Point 386.2 ± 25.0 °C (Predicted)[1]
Density 1.417 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone; slightly soluble in water.[4]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 2-bromophenylacetic acid. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start 2-(2-Bromophenyl)acetic Acid product1 2-(2-Bromophenyl)acetyl chloride start->product1 Activation reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent1->product1 final_product This compound product1->final_product Amine Coupling reagent2 Methylamine (CH₃NH₂) reagent2->final_product G Precursor This compound Oxidative_Addition Oxidative Addition Precursor->Oxidative_Addition Pd(0) Pd(0)L₂ Pd(0)->Oxidative_Addition Pd(II)_Intermediate Aryl-Pd(II)-Br Intermediate Oxidative_Addition->Pd(II)_Intermediate Deprotonation Deprotonation Pd(II)_Intermediate->Deprotonation Base Base (e.g., NaOtBu) Base->Deprotonation Pd_Enolate Palladium Enolate Deprotonation->Pd_Enolate Reductive_Elimination Reductive Elimination Pd_Enolate->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product N-Methyl-oxindole Reductive_Elimination->Product

Sources

An In-depth Technical Guide to N-Substituted-2-phenylacetamides: Properties, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the specific compound 2-(2-Bromophenyl)-N-methylacetamide (CAS No. 141438-47-3) is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive technical overview based on established principles and published data for the broader class of N-substituted-2-phenylacetamide derivatives. The methodologies and potential applications described herein are extrapolated from structurally analogous compounds and are intended to serve as a foundational resource for research and development.

Introduction: The Versatile Phenylacetamide Scaffold

The N-substituted-2-phenylacetamide moiety represents a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. The inherent versatility of this scaffold, characterized by an amide linkage and a phenyl group, allows for extensive structural modifications. These modifications can profoundly influence the physicochemical properties and pharmacological activities of the resulting derivatives, leading to compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2] This guide will delve into the core properties, synthetic strategies, and in vitro evaluation of this important class of compounds, providing a framework for the rational design and investigation of new therapeutic entities.

Physicochemical Properties and Structural Considerations

The properties of N-substituted-2-phenylacetamides are dictated by the nature of the substituents on both the phenyl ring and the amide nitrogen.

PropertyInfluencing FactorsGeneral Observations
Molecular Weight Nature of substituents (e.g., halogens, alkyl, aryl groups)Ranges from approximately 150 g/mol for simple derivatives to over 500 g/mol for more complex structures.
Solubility Polarity of substituents, crystal lattice energyGenerally, these compounds exhibit moderate to low solubility in water and are more soluble in organic solvents like ethanol, DMSO, and dichloromethane.
Melting Point Molecular symmetry, intermolecular forces (hydrogen bonding, van der Waals)Can range from relatively low-melting solids to high-melting crystalline materials.
Lipophilicity (LogP) Presence of hydrophobic or hydrophilic groupsThe LogP value can be tailored by the introduction of specific functional groups to optimize pharmacokinetic properties.

Structural Insights: The planarity of the amide bond and the rotational freedom around the C-N and C-C single bonds allow for various conformations. The substitution pattern on the phenyl ring (ortho, meta, para) significantly impacts the molecule's overall shape and its ability to interact with biological targets.

Synthetic Pathways and Methodologies

The synthesis of N-substituted-2-phenylacetamides is typically achieved through the acylation of a primary or secondary amine with a phenylacetic acid derivative. A common and robust method involves the use of an activated carboxylic acid species.

General Synthetic Workflow

Caption: General workflow for the synthesis of N-substituted-2-phenylacetamides.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-2-phenylacetamide

This protocol describes a general procedure for the synthesis of an N-aryl-2-phenylacetamide via the formation of an acyl chloride intermediate.

Materials:

  • Substituted phenylacetic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Substituted aniline or benzylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenylacetic acid (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude phenylacetyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve the substituted amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude phenylacetyl chloride in anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash sequentially with 1M HCl (if an excess of amine is used), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Evaluation and Potential Applications

The biological activities of N-substituted-2-phenylacetamide derivatives are diverse and depend heavily on their substitution patterns.

Antimicrobial Activity

Several studies have demonstrated the potential of phenylacetamide derivatives as antibacterial and antifungal agents.[2][3] The mechanism of action can vary but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.

  • Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with broth) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The N-phenylacetamide scaffold is present in several compounds investigated for their anticancer properties.[4] These compounds may exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and targeting of specific signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Potential Signaling Pathways

While the specific pathways for this compound are unknown, related phenylacetamide derivatives have been shown to modulate key cellular signaling pathways involved in cancer and inflammation.

Sources

A Mechanistic and Methodological Guide to the Synthesis of 2-(2-Bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism and synthetic protocols for the formation of 2-(2-Bromophenyl)-N-methylacetamide, a valuable building block in medicinal chemistry. The primary focus is on the elucidation of the most common and industrially scalable pathway: the activation of 2-(2-Bromophenyl)acetic acid to its corresponding acyl chloride, followed by nucleophilic acyl substitution with N-methylamine. We will explore the causality behind reagent selection and reaction conditions. Additionally, alternative methods, such as carbodiimide-mediated coupling, will be discussed to provide a broader context for amide bond formation. This document is intended to serve as an in-depth resource, bridging theoretical mechanisms with practical, field-proven laboratory procedures.

Foundational Chemistry: The Challenge of Amide Bond Formation

The synthesis of this compound involves the formation of a stable amide bond between a carboxylic acid derivative and an amine. The direct condensation of a carboxylic acid (2-(2-Bromophenyl)acetic acid) and an amine (N-methylamine) is thermodynamically feasible but kinetically slow, often requiring harsh conditions that are incompatible with complex molecular scaffolds. The core challenge lies in the poor leaving group ability of the hydroxyl (-OH) group on the carboxylic acid's carbonyl carbon.

To facilitate this transformation under milder, more controlled conditions, the carboxylic acid must first be "activated." This process involves converting the hydroxyl group into a more reactive species that is readily displaced by the amine nucleophile. The two most prevalent strategies for this activation are:

  • Conversion to Acyl Halides: A highly effective method where the carboxylic acid is converted into a highly electrophilic acyl chloride.[1]

  • Carbodiimide-Mediated Coupling: Utilizes reagents like EDC or DCC to form a reactive O-acylisourea intermediate.[2]

This guide will first detail the acyl halide route due to its efficiency and cost-effectiveness, followed by a discussion of the carbodiimide alternative.

Primary Synthetic Pathway: The Acyl Chloride Route

This pathway is a robust and widely used two-step process. It offers high yields and straightforward purification, as the byproducts are often gaseous.[1]

Step 1: Carboxylic Acid Activation via Acyl Chloride Formation

The initial step is the conversion of 2-(2-Bromophenyl)acetic acid to the highly reactive intermediate, 2-(2-Bromophenyl)acetyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.[3]

Reaction: 2-(2-Bromophenyl)acetic acid + SOCl₂ → 2-(2-Bromophenyl)acetyl chloride + SO₂ (g) + HCl (g)

Mechanism: The mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[4] This forms a chlorosulfite intermediate. The subsequent collapse of this intermediate and elimination of sulfur dioxide and a chloride ion generates the acyl chloride.[5] The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle.

Acyl_Chloride_Formation RCOOH 2-(2-Bromophenyl)acetic acid Intermediate Chlorosulfite Intermediate RCOOH->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate AcylChloride 2-(2-Bromophenyl)acetyl chloride Intermediate->AcylChloride Elimination Byproducts SO₂ + HCl (gaseous) Intermediate->Byproducts Elimination

Figure 1: Formation of Acyl Chloride from Carboxylic Acid.
Step 2: Nucleophilic Acyl Substitution for Amide Formation

Once formed, the 2-(2-Bromophenyl)acetyl chloride is a potent electrophile. The carbon atom of its carbonyl group is highly electron-deficient due to the inductive effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack.[6]

Reaction: 2-(2-Bromophenyl)acetyl chloride + 2 CH₃NH₂ → this compound + CH₃NH₃⁺Cl⁻

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism.[7][8]

  • Addition: The lone pair of electrons on the nitrogen of N-methylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen, forming a tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.[7]

  • Deprotonation: The resulting protonated amide is then deprotonated by a second equivalent of N-methylamine (acting as a base) to yield the final, neutral amide product and methylammonium chloride.[9] Any hydrogen chloride formed would immediately react with excess amine to form the salt.[7]

Amide_Formation AcylChloride 2-(2-Bromophenyl)acetyl chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral 1. Nucleophilic    Addition Amine N-Methylamine (CH₃NH₂) Amine->Tetrahedral Salt Methylammonium Chloride Amine->Salt ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide 2. Elimination    of Cl⁻ FinalAmide This compound ProtonatedAmide->FinalAmide 3. Deprotonation    (by excess amine) ProtonatedAmide->Salt

Figure 2: Nucleophilic Acyl Substitution Mechanism.

Alternative Pathway: Carbodiimide-Mediated Coupling

For substrates that may be sensitive to the harsh conditions of acyl chloride formation, carbodiimide coupling agents offer a milder alternative. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[2]

Mechanism: The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack by the amine.[11] However, the O-acylisourea intermediate can also undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the desired reaction.[12]

To suppress this side reaction and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[13][14] HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-active ester.[15] This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the desired amide in higher yield and purity.[12][16]

Experimental Protocol & Data (Acyl Chloride Method)

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents
CompoundFormulaMW ( g/mol )M.P. (°C)B.P. (°C)
2-(2-Bromophenyl)acetic acidC₈H₇BrO₂215.04105-108-
Thionyl Chloride (SOCl₂)SOCl₂118.97-104.579
N-Methylamine (40% in H₂O)CH₅N31.06-93-6.3
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.6
Triethylamine (TEA)C₆H₁₅N101.19-114.789.5
Hydrochloric Acid (1M)HCl36.46--
Saturated Sodium BicarbonateNaHCO₃84.01--
Anhydrous Magnesium SulfateMgSO₄120.37--
Step-by-Step Methodology

Step 1: Synthesis of 2-(2-Bromophenyl)acetyl chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a trap), add 2-(2-Bromophenyl)acetic acid (10.0 g, 46.5 mmol).

  • Carefully add thionyl chloride (10 mL, 137.8 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporation). The crude 2-(2-Bromophenyl)acetyl chloride is obtained as a yellow oil and is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 50 mL) in a 250 mL three-necked flask and cool the solution to 0°C in an ice bath.

  • In a separate beaker, prepare a solution of N-methylamine (40% in water, 7.2 g, 92.7 mmol, 2.0 eq) and triethylamine (TEA, 7.0 mL, 50.2 mmol, 1.1 eq) in 20 mL of DCM.

  • Add the N-methylamine/TEA solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford this compound as a white solid.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence involving the activation of the parent carboxylic acid with thionyl chloride, followed by a nucleophilic acyl substitution with N-methylamine. This acyl chloride pathway is highly reliable and scalable. Understanding the underlying addition-elimination mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. While milder alternatives like carbodiimide couplings exist and are valuable for sensitive substrates, the acyl chloride method remains a cornerstone of amide synthesis for its efficacy and economic advantages. This guide provides the necessary mechanistic insights and a practical framework for the successful synthesis of this important chemical intermediate.

References

  • Chemguide. Reaction between acyl chlorides and amines - addition / elimination. Link

  • YouTube. 173 CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines. Link

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Link

  • Study.com. Acyl Chloride Uses, Reactions & Synthesis. Link

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  • Aapptec Peptides. Coupling Reagents. Link

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Stability and Degradation Profile of 2-(2-Bromophenyl)-N-methylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Stability

In the landscape of drug development, a comprehensive understanding of a molecule's stability is not merely a regulatory necessity but a cornerstone of robust formulation development and risk management. This guide provides an in-depth technical exploration of the stability and degradation profile of 2-(2-Bromophenyl)-N-methylacetamide. In the absence of specific experimental data for this compound, this document establishes a predictive degradation profile based on the established reactivity of its constituent functional groups—the bromophenyl ring and the N-methylacetamide side chain. This predictive analysis is coupled with detailed, field-proven protocols for forced degradation studies, designed to empirically verify and refine our understanding. Our approach is grounded in the principles of scientific integrity, providing researchers, scientists, and drug development professionals with the causal reasoning behind experimental choices and a framework for building self-validating analytical systems.

Predicted Physicochemical Properties and Stability Profile

A foundational understanding of a molecule's inherent properties is critical to predicting its stability. The structure of this compound, featuring a brominated aromatic ring and an N-methylated amide linkage, suggests several potential liabilities under stress conditions.

PropertyPrediction/ValueRationale/Implication
Chemical Structure This compoundThe molecule combines a halogenated aromatic ring with an aliphatic amide side chain.
Molecular Formula C9H10BrNO---
Molecular Weight 228.09 g/mol ---
Predicted pKa ~17 (amide proton)The amide proton is weakly acidic, making it susceptible to base-catalyzed hydrolysis.
Predicted LogP ~1.5 - 2.5Indicates moderate lipophilicity, influencing solubility and interaction with non-polar environments.
UV Absorbance Expected λmax ~260-280 nmThe bromophenyl chromophore suggests absorption in the UV region, indicating potential photosensitivity.

Predictive Degradation Pathways

Based on the functional groups present in this compound, we can anticipate several primary degradation pathways under forced stress conditions. These predictions form the basis for designing a comprehensive experimental strategy.

Hydrolytic Degradation

The amide linkage is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base.[1][2][3]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions and heat, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][4] This leads to the formation of 2-(2-bromophenyl)acetic acid and methylammonium salt.

  • Base-Catalyzed Hydrolysis: In the presence of a strong base and heat, the hydroxide ion directly attacks the carbonyl carbon.[1][2] This results in the formation of the carboxylate salt of 2-(2-bromophenyl)acetic acid and methylamine.

Oxidative Degradation

The molecule possesses sites that could be susceptible to oxidation, primarily through reaction with peroxide or other radical-generating species.

  • Side-Chain Oxidation: The benzylic carbon, being adjacent to the aromatic ring, is activated towards radical attack.[5] Oxidation could potentially lead to the formation of a ketone at the benzylic position or even cleavage of the side chain to form 2-bromobenzoic acid under harsh conditions.

  • Aromatic Ring Oxidation: While the benzene ring is generally stable, strong oxidizing conditions can lead to hydroxylation of the aromatic ring.[6][7][8]

Photodegradation

Given the presence of the bromophenyl chromophore, the molecule is likely to absorb UV radiation, potentially leading to photodegradation.

  • Homolytic Cleavage of the C-Br Bond: A common photochemical reaction for bromo-aromatic compounds is the homolytic cleavage of the carbon-bromine bond, which would generate radical intermediates. These radicals can then participate in a variety of secondary reactions, including abstraction of hydrogen atoms from the solvent or other molecules, or dimerization.

  • Photo-hydrolysis: In aqueous solutions, irradiation with UV light could potentially lead to the substitution of the bromine atom with a hydroxyl group, forming 2-(2-hydroxyphenyl)-N-methylacetamide.

Thermal Degradation

At elevated temperatures, amides can undergo thermal decomposition.

  • Decarbonylation and Fragmentation: High temperatures can lead to the fragmentation of the molecule. While the specific pathways are complex, they could involve the loss of carbon monoxide or other small molecules. Thermal degradation of amines can be accelerated in the presence of other reactants.[9]

The following diagram illustrates the predicted primary degradation pathways.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation parent This compound acid_hydrolysis Acid-Catalyzed (H+, H2O, Δ) parent->acid_hydrolysis base_hydrolysis Base-Catalyzed (OH-, H2O, Δ) parent->base_hydrolysis product_acid 2-(2-Bromophenyl)acetic Acid + Methylammonium Salt acid_hydrolysis->product_acid product_base 2-(2-Bromophenyl)acetate + Methylamine base_hydrolysis->product_base parent_ox This compound oxidation Oxidizing Agent (e.g., H2O2) parent_ox->oxidation product_ox Oxidized Side-Chain Products & Aromatic Hydroxylation Products oxidation->product_ox parent_photo This compound photolysis UV Light (hν) parent_photo->photolysis product_photo C-Br Cleavage Products & Photo-hydrolysis Products photolysis->product_photo parent_thermal This compound thermal High Temperature (Δ) parent_thermal->thermal product_thermal Fragmentation Products thermal->product_thermal

Caption: Predicted Degradation Pathways of this compound.

Experimental Protocols for Forced Degradation Studies

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted in accordance with ICH guidelines Q1A(R2) and Q1B.[10][11][12] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization without completely degrading the parent compound.[10][13]

General Considerations
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Control Samples: For each stress condition, a control sample (protected from the stress condition) should be analyzed concurrently.

  • Time Points: Samples should be analyzed at appropriate time intervals to monitor the extent of degradation.

Hydrolysis
  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of water.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points.

Oxidation
  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw samples at 0, 2, 4, 8, and 24 hours.

Photostability
  • Expose a solution of the compound, as well as the solid compound, to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA radiation, as specified in ICH guideline Q1B.[11][13][14][15]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze the samples after the exposure period.

Thermal Degradation
  • Place the solid compound in a thermostatically controlled oven at 70°C.

  • Withdraw samples at 1, 3, 7, and 14 days.

  • Prepare solutions of the withdrawn solid samples for analysis.

The following diagram outlines the experimental workflow for the forced degradation studies.

G cluster_setup Experimental Setup cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_outcome Outcome start Prepare 1 mg/mL Stock Solution of This compound control Prepare Control Samples (Protected from Stress) hydrolysis Hydrolysis (Acid, Base, Neutral) oxidation Oxidation (3% H2O2) photolysis Photolysis (ICH Q1B Light Exposure) thermal Thermal (70°C Solid State) hplc Stability-Indicating HPLC-UV/PDA Analysis control->hplc sampling Sample at Predetermined Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling sampling->hplc lcms LC-MS/MS for Degradant Identification hplc->lcms profile Establish Degradation Profile lcms->profile pathways Elucidate Degradation Pathways profile->pathways method_val Validate Stability-Indicating Method pathways->method_val

Caption: Experimental Workflow for Forced Degradation Studies.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and detecting the formation of degradation products.[16][17][18][19][20][21][22] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the primary technique for this purpose.[16][17] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.[23][24][25][26][27]

HPLC Method Development

A reverse-phase HPLC method would be suitable for separating the moderately lipophilic parent compound from its potentially more polar degradation products.

ParameterRecommended Starting ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid helps to achieve good peak shape and is compatible with mass spectrometry.
Gradient Elution Start with a low percentage of B and gradually increaseTo elute polar degradation products first, followed by the parent compound and any non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength Monitor at the λmax of the parent compound and use PDA to detect impurities with different chromophores.PDA detection allows for peak purity assessment.
Injection Volume 10 µLA typical injection volume.
Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[28] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[29] This is demonstrated by the separation of the parent peak from all degradation product peaks.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[20]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[29]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20]

Identification of Degradation Products

LC-MS/MS is a powerful tool for identifying unknown degradation products.[23][24][25][26][27][28][30][31][32][33] By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent compound, their structures can be elucidated.

Concluding Remarks

This technical guide provides a comprehensive, albeit predictive, framework for understanding the stability and degradation profile of this compound. The proposed degradation pathways are based on sound chemical principles and provide a solid foundation for targeted experimental investigation. The detailed protocols for forced degradation studies and the outlined analytical methodologies offer a clear path for researchers to generate robust empirical data. By systematically applying these principles and techniques, drug development professionals can gain a thorough understanding of the stability of this molecule, enabling the development of safe, effective, and stable pharmaceutical products.

References

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Methodological & Application

Quantitative Analysis of 2-(2-Bromophenyl)-N-methylacetamide: Validated HPLC-UV and LC-MS/MS Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides comprehensive, detailed protocols for the quantitative analysis of 2-(2-Bromophenyl)-N-methylacetamide, a key intermediate in pharmaceutical synthesis. Accurate and reliable quantification of this compound is paramount for ensuring process consistency, final product quality, and regulatory compliance. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and process monitoring, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and demanding applications such as cleaning verification. This document provides step-by-step protocols, explains the scientific rationale behind methodological choices, and includes expected validation performance data to guide researchers, scientists, and drug development professionals.

Introduction and Analyte Properties

This compound is a substituted acetamide derivative whose precise quantification is critical during various stages of drug development. Whether monitoring reaction kinetics, assessing the purity of an active pharmaceutical ingredient (API), or confirming the efficacy of equipment cleaning procedures, a validated analytical method is essential.[1] The presence of the bromophenyl group provides a strong chromophore, making it highly suitable for UV-based detection.[2] Its structure also allows for sensitive detection by mass spectrometry.

This note details two complementary methods. The HPLC-UV method serves as a workhorse for routine analysis due to its robustness and accessibility. The LC-MS/MS method offers superior sensitivity and selectivity, making it the gold standard for applications requiring low detection limits.[3][4]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[5]
Molecular Weight 228.09 g/mol [5]
IUPAC Name This compound[6]
CAS Number 7713-76-0 (related isomer)[5]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

2.1. Principle and Applicability

This reversed-phase HPLC method is designed for reliable, routine quantification. The methodology leverages a C18 stationary phase to retain the moderately nonpolar analyte, which is then detected by its strong UV absorbance. This approach is ideal for analyzing samples where the analyte concentration is within the microgram-per-milliliter (µg/mL) range, such as in-process control samples and drug substance purity assessments.[2]

2.2. Experimental Protocol

2.2.1. Instrumentation and Reagents

  • HPLC System: An Agilent 1260 Infinity II, Waters Alliance, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Reference Standard: Well-characterized this compound.

2.2.2. Chromatographic Conditions

The selection of these parameters is critical for achieving a robust separation. A C18 column provides excellent retention for the aromatic analyte. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound, while the addition of 0.1% formic acid ensures a consistent acidic pH. This suppresses the silanol activity on the stationary phase and ensures the analyte is in a single protonation state, resulting in sharp, symmetrical peaks.[7][8]

Table 2: HPLC-UV Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for retaining moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment for improved peak shape and reproducibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Gradient 70% A / 30% B to 30% A / 70% B over 10 minEnsures elution of the analyte and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves method reproducibility.
Injection Vol. 10 µLA suitable volume to achieve desired sensitivity without overloading the column.
Detection UV at 254 nmThe phenyl ring provides strong absorbance at this wavelength.

2.2.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Stock Standard Solution with the diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

2.3. Workflow and Data Analysis

The experimental workflow involves preparing standards and samples, followed by injection into the HPLC system. Data is then processed to generate a calibration curve and quantify the analyte in the unknown samples.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare 1000 µg/mL Stock Standard cal_standards Prepare Calibration Standards (1-100 µg/mL) stock->cal_standards inject Inject Standards & Samples into HPLC sample_prep Prepare & Filter Test Sample acquire Acquire Data (UV @ 254 nm) inject->acquire calibrate Generate Calibration Curve (Peak Area vs. Conc.) acquire->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: HPLC-UV workflow from preparation to quantification.

2.4. Method Validation Summary

Method validation is performed to ensure the procedure is fit for its intended purpose, following guidelines from the International Council for Harmonisation (ICH).[9]

Table 3: Expected Validation Parameters for HPLC-UV Method

ParameterSpecificationExpected Result
Linearity Correlation coefficient (r²)≥ 0.999
Range Concentration range1 - 100 µg/mL
Accuracy % Recovery98.0% - 102.0%
Precision (RSD) Repeatability & Intermediate≤ 2.0%
LOD Signal-to-Noise Ratio > 3~0.3 µg/mL
LOQ Signal-to-Noise Ratio > 10~1.0 µg/mL
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

3.1. Principle and Applicability

LC-MS/MS is the definitive method for trace-level quantification due to its exceptional sensitivity and selectivity.[10] It couples the separation power of liquid chromatography with the precise detection of mass spectrometry. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a unique product ion is monitored.[1][4] This technique virtually eliminates matrix interference, making it ideal for analyzing complex samples, performing cleaning verification where limits are in the nanogram-per-milliliter (ng/mL) range, or conducting pharmacokinetic studies.[4]

3.2. Experimental Protocol

3.2.1. Instrumentation and Reagents

  • LC-MS/MS System: A Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent system.

  • Reagents: As per the HPLC-UV method. An internal standard (e.g., a stable isotope-labeled version of the analyte) is highly recommended for the best quantitative accuracy.

3.2.2. Chromatographic and Mass Spectrometric Conditions

The LC conditions can be similar to the HPLC method but are often adapted for higher throughput using UPLC systems. The key to this method lies in the MS/MS parameters. Positive Electrospray Ionization (ESI+) is chosen because the amide functional group is readily protonated. The MRM transitions must be optimized by infusing a standard solution of the analyte to find the most intense and stable precursor and product ions.

Table 4: LC-MS/MS Method Parameters

ParameterConditionRationale
LC Column UPLC C18, 2.1 x 50 mm, 1.7 µmSmaller particle size for faster, more efficient separations.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileStandard mobile phases compatible with mass spectrometry.
Flow Rate 0.5 mL/minTypical flow rate for a 2.1 mm ID UPLC column.
Ionization Mode Electrospray Ionization (ESI), PositiveAmide group is easily protonated, leading to a strong [M+H]⁺ signal.
Precursor Ion m/z 228.0/230.0[M+H]⁺ for the analyte, showing characteristic bromine isotope pattern.
Product Ion m/z (Optimized Fragment)A stable, high-intensity fragment ion determined during method development.
MRM Transition m/z 228.0 → (Fragment)Specific transition monitored for quantification.
Collision Energy Optimized (e.g., 15-25 eV)Energy required to produce the desired product ion efficiently.

3.2.3. Preparation of Solutions

  • Stock and Working Standards: Prepare as described in the HPLC method, but dilute to a much lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Internal Standard (IS) Stock: Prepare a stock solution of the IS (if used).

  • Sample Preparation: Dilute the sample to fall within the calibration curve range. For each standard and sample, add a fixed amount of the IS.

3.3. Workflow and Data Analysis

The workflow is similar to HPLC-UV, but the detection step is far more specific, leading to cleaner data and lower detection limits.

Caption: LC-MS/MS workflow for high-sensitivity analysis.

3.4. Method Validation Summary

The validation for an LC-MS/MS method focuses on demonstrating its superior sensitivity and ability to perform reliably at very low concentrations.

Table 5: Expected Validation Parameters for LC-MS/MS Method

ParameterSpecificationExpected Result
Linearity Correlation coefficient (r²)≥ 0.995
Range Concentration range0.1 - 50 ng/mL
Accuracy % Recovery95.0% - 105.0%
Precision (RSD) Repeatability & Intermediate≤ 5.0%
LOD Signal-to-Noise Ratio > 3~0.03 ng/mL
LOQ Signal-to-Noise Ratio > 10~0.1 ng/mL
Method Comparison and Selection

Choosing the appropriate method depends entirely on the analytical requirements.

Table 6: Comparison of HPLC-UV and LC-MS/MS Methods

FeatureHPLC-UVLC-MS/MS
Sensitivity Good (µg/mL)Excellent (pg/mL to ng/mL)
Selectivity ModerateExcellent
Typical Use Routine QC, purity analysis, process monitoringTrace analysis, cleaning verification, bioanalysis
Complexity Low to ModerateHigh
Cost LowerHigher
Robustness HighModerate to High

For routine analysis of the bulk drug substance where concentrations are high, the HPLC-UV method is cost-effective, robust, and provides the necessary performance. For applications demanding the highest sensitivity, such as verifying that manufacturing equipment has been cleaned to acceptable trace levels, the LC-MS/MS method is required.[4]

References

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Application Notes and Protocols for 2-(2-Bromophenyl)-N-methylacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 2-(2-Bromophenyl)-N-methylacetamide.

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of the this compound Scaffold

In the landscape of modern drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The this compound scaffold is a molecule of significant strategic interest, not for a widely documented biological activity of its own, but for its inherent potential as a versatile building block. Its structure embodies two key features that are highly prized in medicinal chemistry: a synthetically tractable handle for molecular diversification and a core acetamide linkage present in a multitude of biologically active agents.

The true power of this scaffold lies in the ortho-bromophenyl moiety. The carbon-bromine bond is a cornerstone of transition-metal-catalyzed cross-coupling reactions, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] This provides a direct and efficient route to rapidly generate libraries of analogues, which is essential for systematic Structure-Activity Relationship (SAR) studies. By strategically modifying this position, researchers can fine-tune steric bulk, electronic properties, and hydrogen bonding capabilities to optimize interactions with a biological target.

This guide is structured to provide not just protocols, but a strategic framework for leveraging this compound in your drug discovery endeavors. We will explore its potential applications based on the known activities of related compounds and provide detailed, field-proven methodologies for its synthesis, derivatization, and preliminary biological evaluation.

Part 1: Potential Therapeutic Applications & Design Rationale

While this compound itself is not extensively characterized in the literature, the broader families of bromophenyl and phenylacetamide compounds have demonstrated a wide array of pharmacological activities. This scaffold, therefore, represents a promising starting point for the development of novel therapeutics in several key areas.

Oncology

The bromophenyl and phenylacetamide motifs are prevalent in molecules designed as anticancer agents.[2][3] Bromophenol hybrids, for instance, have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[4] Furthermore, the phenylacetamide core is a key component of certain inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair that is a validated target in oncology.[5]

Design Rationale: The 2-bromo position can be exploited to introduce moieties that enhance binding to the target protein or to modulate the compound's physicochemical properties to improve cell permeability and metabolic stability. For example, coupling reactions could introduce aromatic or heteroaromatic rings to probe for additional π-π stacking interactions within an enzyme's active site.

Neurology

Derivatives of N-phenylacetamide have been successfully investigated for their anticonvulsant properties.[6] The core structure allows for the presentation of various substituents in a defined spatial orientation, which is critical for interaction with ion channels or receptors in the central nervous system.

Design Rationale: The N-methyl group and the phenyl ring of the acetamide portion can be modified to alter lipophilicity, a key parameter for blood-brain barrier penetration. The 2-bromophenyl ring provides a platform for introducing groups that can fine-tune the electronic and steric profile of the molecule to optimize its interaction with neuronal targets.

Infectious Diseases

The N-phenylacetamide structure is a known pharmacophore in various antimicrobial agents.[7] The ability to readily synthesize a diverse library of derivatives from the this compound core makes it an attractive starting point for developing new antibacterial or antifungal compounds to combat drug-resistant pathogens.

Design Rationale: By varying the substituent at the 2-position of the phenyl ring, it is possible to explore interactions with different bacterial or fungal targets. For example, introducing groups that mimic natural substrates or that can form covalent bonds with active site residues could lead to potent and specific antimicrobial agents.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating and provide a logical workflow from synthesis to biological evaluation.

Synthesis of this compound

This protocol outlines the synthesis of the title compound from 2-bromophenylacetic acid. The key step is the amidation reaction, which forms the stable N-methylacetamide linkage.

Materials:

  • 2-Bromophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromophenylacetic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The progress can be monitored by thin-layer chromatography (TLC).

  • Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 2-bromophenylacetyl chloride.

  • Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of methylamine (2.5 eq) in DCM. Add the methylamine solution dropwise to the acid chloride solution. A white precipitate of methylammonium chloride will form.

  • Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 1-2 hours. After completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates how to utilize the bromide as a synthetic handle to introduce a new aryl or heteroaryl group, a common strategy in medicinal chemistry.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cooling and Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting biaryl compound by column chromatography on silica gel.

Preliminary Biological Evaluation: MTT Cytotoxicity Assay

This protocol provides a standard method for assessing the cytotoxic effects of newly synthesized compounds on a cancer cell line, a common first step in anticancer drug discovery.[8]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Part 3: Visualization of Workflows and Concepts

Diagram 1: Medicinal Chemistry Strategy

This diagram illustrates the central role of this compound as a scaffold for generating a diverse chemical library for SAR studies.

G cluster_synthesis Synthesis & Core Scaffold cluster_derivatization Derivatization via Cross-Coupling cluster_library Diverse Analog Library cluster_screening Biological Screening Core 2-(2-Bromophenyl)-N- methylacetamide Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Versatile Handle Heck Heck Coupling (Alkenes) Core->Heck Versatile Handle Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Versatile Handle Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald Versatile Handle Library Library of Novel Compounds Suzuki->Library Heck->Library Sonogashira->Library Buchwald->Library Screening Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Library->Screening

Caption: Strategic workflow for analog library generation.

Diagram 2: Experimental Workflow

This diagram outlines the practical, step-by-step process from initial synthesis to the evaluation of biological activity.

G Start Start: 2-Bromophenylacetic Acid Synth Synthesis of Core Scaffold Start->Synth Purify1 Purification & Characterization Synth->Purify1 Deriv Derivatization (e.g., Suzuki Coupling) Purify1->Deriv Purify2 Purification of Analogs Deriv->Purify2 BioAssay Biological Screening (e.g., MTT Assay) Purify2->BioAssay End SAR Analysis & Lead Optimization BioAssay->End

Caption: From synthesis to lead optimization workflow.

Part 4: Data Presentation

When screening your newly synthesized library, it is crucial to present the data in a clear and organized manner.

Table 1: Example Data Summary for a Cytotoxicity Screen

Compound IDR Group (at 2-position)Molecular Weight ( g/mol )IC₅₀ (µM) vs. A549 Cells
Scaffold -Br228.09> 100
Analog-01 -Phenyl225.2945.2
Analog-02 -4-Methoxyphenyl255.3122.8
Analog-03 -Pyridin-3-yl226.2768.1
Control Doxorubicin543.520.8

Conclusion

This compound is a scaffold of high strategic value in medicinal chemistry. Its true potential is realized not as a standalone therapeutic, but as a versatile starting point for the rapid and efficient development of novel, biologically active compounds. The synthetic accessibility of the bromide handle allows for extensive exploration of chemical space, making it an ideal platform for hit-to-lead and lead optimization campaigns across a range of therapeutic areas, including oncology, neurology, and infectious diseases. The protocols and strategies outlined in this guide provide a robust framework for unlocking the potential of this valuable chemical entity.

References

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Application Note: 2-(2-Bromophenyl)-N-methylacetamide as a Versatile Tool in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality starting points for drug development, particularly for challenging protein targets.[1][2] This approach screens low-molecular-weight compounds (fragments) that, despite typically weak binding affinities, form highly efficient interactions with their targets.[3][4] A key strategy in FBDD is the use of "poised" fragments—molecules designed for facile and vector-oriented synthetic elaboration.[5] This application note details the utility and experimental protocols for 2-(2-Bromophenyl)-N-methylacetamide , a prototypical poised fragment. We will demonstrate how the ortho-bromophenyl moiety serves not only as a key pharmacophoric element but also as a versatile synthetic handle for structure-guided hit-to-lead evolution, transforming a weakly binding hit into a potent lead compound.

Introduction: The Power of Poised Fragments

Traditional High-Throughput Screening (HTS) explores a vast chemical space with large, complex molecules. FBDD, in contrast, offers a more efficient exploration by starting small.[2] By identifying fragments (typically <300 Da) that bind to a target, researchers can build complexity in a rational, structure-guided manner, often leading to lead compounds with superior physicochemical properties.[6]

The success of a fragment campaign hinges on the ability to chemically elaborate initial hits.[7] This is the core value of this compound. Its aryl bromide is a well-established and versatile functional group in medicinal chemistry, perfectly "poised" for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows chemists to install new functionality precisely at the position of the bromine atom, exploring the chemical space around the initial binding pocket to gain potency and selectivity.

This guide provides a comprehensive workflow, from initial biophysical screening to structural characterization and synthetic evolution, for leveraging this compound in an FBDD campaign.

Physicochemical Profile of the Fragment

To be an effective starting point, a fragment must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three." this compound is designed to be compliant, ensuring good solubility and a high probability of forming efficient interactions.

PropertyValue (Calculated/Estimated)"Rule of Three" GuidelineRationale
Molecular Weight (MW) 228.09 g/mol < 300 DaEnsures the fragment is small enough to explore diverse binding pockets.
cLogP ~2.1≤ 3Maintains aqueous solubility, which is critical for biophysical assays.
Hydrogen Bond Donors 0≤ 3Simplicity avoids complex, entropically unfavorable interactions.
Hydrogen Bond Acceptors 1 (carbonyl oxygen)≤ 3Provides a key interaction point without excessive polarity.
Rotatable Bonds 2≤ 3Low conformational flexibility reduces the entropic penalty upon binding.
Heavy Atom Count 1212-14 typicalA good balance of complexity and size for initial screening.[3]

The FBDD Workflow: From Screening to Lead

The journey from a fragment library to a lead compound is a multi-stage process requiring a cascade of biophysical and structural techniques. The following sections detail the protocols for each critical phase.

FBDD_Workflow cluster_1 Phase 2: Structural Biology cluster_2 Phase 3: Hit-to-Lead Evolution Screen Primary Screening (SPR or NMR) Validate Orthogonal Validation (e.g., if SPR was primary, use NMR) Screen->Validate XRay X-Ray Crystallography (Co-crystallization or Soaking) Validate->XRay SBDD Structure-Based Design (Identify Growth Vector) XRay->SBDD 3D Binding Mode Chem Synthetic Chemistry (e.g., Suzuki Coupling) SBDD->Chem Optimize Iterative Optimization (Test new compounds via SPR/Assay) Chem->Optimize Optimize->SBDD Iterate Fragment_Growing cluster_0 Structure-Guided Design cluster_1 Synthetic Elaboration cluster_2 Improved Affinity start Initial Hit Bound in Pocket (X-ray Structure) design Analyze Pocket & Design New Moiety (Target new H-bond) synthesis Suzuki Coupling (Install new group at Br position) design->synthesis result Evolved Lead Compound (Higher Potency) synthesis->result

Sources

Purification of 2-(2-Bromophenyl)-N-methylacetamide by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 2-(2-Bromophenyl)-N-methylacetamide by Recrystallization

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and organic synthesis, the purity of an active pharmaceutical ingredient (API) or an intermediate is not merely a quality metric; it is a fundamental determinant of efficacy, safety, and reproducibility. This compound is a key structural motif and intermediate in the synthesis of various biologically active molecules. Its synthesis, like most organic reactions, yields a crude product contaminated with unreacted starting materials, byproducts, and residual solvents. This guide provides a comprehensive, field-proven protocol for the purification of this compound using recrystallization, a technique revered for its efficiency and scalability in achieving high purity of solid compounds.[1]

Recrystallization is a purification process that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of highly ordered, pure crystals. The impurities, ideally, remain dissolved in the surrounding solution, known as the mother liquor, and are subsequently separated by filtration.[3][4] This application note will elucidate the critical parameters of this technique, from logical solvent selection to detailed experimental protocols and troubleshooting, ensuring researchers can confidently and effectively purify this compound.

Part 1: The Foundational Principle - Solvent Selection

The success of any recrystallization procedure is critically dependent on the choice of solvent.[5] An ideal solvent forms a delicate solubility equilibrium with the solute: dissolving it completely when hot, while allowing it to crystallize effectively when cold. The molecular structure of this compound, featuring an aromatic ring, a bromine substituent, and an amide functional group, suggests a moderate polarity. This insight guides our initial solvent screening.

Criteria for an Optimal Recrystallization Solvent:

  • Temperature-Dependent Solubility: The solvent must exhibit a steep solubility curve for this compound, meaning high solubility at its boiling point and low solubility at or below room temperature. This differential is the primary driver of high recovery yield.[3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).

  • Chemical Inertness: The solvent must not react with the target compound.[3]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[3]

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective.[3]

Solvent Screening Protocol

Before committing to a bulk recrystallization, a small-scale solvent screening is imperative.

Materials:

  • Crude this compound

  • Small test tubes

  • A selection of solvents (see Table 1)

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a few drops of a different candidate solvent to each tube at room temperature and agitate. Observe if the solid dissolves. An ideal solvent will show poor solubility.[6]

  • For solvents where the compound was insoluble, gently heat the test tube while adding the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent required.

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Recommended Solvents for Screening

The amide functionality suggests that polar solvents should be effective. A logical approach is to test a range of solvents with varying polarities.

Solvent Type Boiling Point (°C) Rationale & Comments
Ethanol Polar Protic78Often an excellent choice for amides, providing a good solubility differential.[6][7]
Isopropanol Polar Protic82Similar to ethanol but slightly less polar; may offer a better recovery profile.[6]
Ethyl Acetate Polar Aprotic77A versatile solvent that can be effective for compounds of moderate polarity.[6]
Acetone Polar Aprotic56Tends to be a very strong solvent; may be more suitable as the "good" solvent in a two-solvent system.[7]
Toluene Nonpolar111May be useful if the compound has significant nonpolar character or as part of a solvent pair.
Hexane/Water Nonpolar/Polar69 / 100Primarily used as anti-solvents in a two-solvent system to induce crystallization.[6]

Part 2: Experimental Protocols

Based on the results of the solvent screening, proceed with one of the following detailed protocols.

Workflow for Single-Solvent Recrystallization

The diagram below outlines the standard procedure for purification using a single selected solvent.

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Drying A 1. Dissolution Add crude solid to flask. Add minimum amount of hot solvent. B 2. Hot Filtration (Optional) Remove insoluble impurities. Keep solution hot. A->B Insoluble impurities present? C 3. Crystallization Allow filtrate to cool slowly. Cool in ice bath to maximize yield. A->C No insoluble impurities B->C D 4. Collection Collect crystals by vacuum filtration. C->D E 5. Washing Wash crystals with ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum. E->F

Caption: Workflow for Single-Solvent Recrystallization.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound into an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of hot solvent to the flask to completely dissolve the crude solid with gentle swirling or stirring.[6] Adding excess solvent will reduce the final yield.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), a hot filtration is required. Pre-heat a stemless funnel and a new receiving Erlenmeyer flask with hot solvent to prevent premature crystallization in the funnel. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.[6]

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it provides time for the molecules to arrange themselves into a stable crystal lattice, excluding impurities.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing dissolved impurities.

  • Drying: Allow the purified crystals to dry completely, either by air drying on the filter paper under vacuum or by transferring them to a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is employed when no single solvent meets all the required criteria. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a miscible "anti-solvent" in which the compound is insoluble, thereby inducing crystallization.[1][9] A common pair is Ethanol ("good") and Water ("anti-solvent").

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with constant swirling until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.[9]

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the elevated temperature.

  • Crystallization and Isolation: Allow the solution to cool slowly, as described in Protocol 1. The crystals will form as the solubility decreases. Isolate, wash, and dry the crystals using the same procedure as in the single-solvent method.

Part 3: Troubleshooting and Purity Assessment

Troubleshooting Common Issues
Problem Probable Cause(s) Solution(s)
Oiling Out (Product separates as a liquid)1. Solution cooled too rapidly.2. High concentration of impurities depressing the melting point.3. Solvent boiling point is higher than the product's melting point.1. Reheat the mixture to dissolve the oil.2. Add a small amount of additional hot solvent.3. Allow for slower cooling or select a lower-boiling point solvent.
No Crystal Formation 1. Too much solvent was used.2. The solution is supersaturated and requires nucleation.1. Gently boil off some of the solvent to increase concentration.2. Scratch the inside of the flask with a glass rod at the solution's surface.3. Add a "seed crystal" from a previous pure batch.[4]
Low Recovery Yield 1. Too much solvent was used.2. Crystals were washed with solvent that was not ice-cold.3. The compound has significant solubility in the cold solvent.1. Use the absolute minimum amount of hot solvent for dissolution.2. Ensure the washing solvent is thoroughly chilled.3. Cool the flask in an ice bath for a longer duration or try a different solvent.
Premature Crystallization (During hot filtration)The solution cooled in the funnel or on the filter paper.1. Use a stemless funnel.2. Pre-heat the funnel and receiving flask with hot solvent.3. Add a slight excess of hot solvent before filtering to keep the compound dissolved.[6]
Assessing Product Purity

After drying, the purity of the this compound must be verified.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point. Compare the experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the chemical structure of the purified product and identify the absence of impurity-related signals that may have been present in the crude material.

By methodically applying the principles and protocols outlined in this guide, researchers can confidently achieve high-purity this compound, a critical step in advancing research and development objectives.

References

  • ResearchGate. (2020). What is the best technique for amide purification? [Online] Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Online] Available at: [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Online] Available at: [Link]

  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research. [Online] Available at: [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Online] Available at: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Online] Available at: [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. [Online] Available at: [Link]

  • ResearchGate. (2018). N-(2-Bromophenyl)acetamide. [Online] Available at: [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Online] Available at: [Link]

  • Organic Syntheses. (1951). Acetamide, N-bromo-. [Online] Available at: [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Online] Available at: [Link]

  • NIH PubChem. (n.d.). N-Methylacetamide. [Online] Available at: [Link]

  • Unknown Source. (2025). Calorimetric Study of N-methylacetamide in Polar and Non-Polar Solvents. [Online] Available at: [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. [Online] Available at: [Link]

  • Arctom Scientific. (n.d.). CAS NO. 7713-76-0 | 2-(4-Bromophenyl)-N-methylacetamide. [Online] Available at: [Link]

  • Vapourtec. (n.d.). Solvent Miscibility Chart. [Online] Available at: [Link]

Sources

In vitro biological evaluation of 2-(2-Bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preliminary In Vitro Biological Profiling of 2-(2-Bromophenyl)-N-methylacetamide

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, multi-faceted guide for the initial in vitro biological characterization of the novel compound, this compound. As a member of the acetamide class, which has demonstrated a wide range of biological activities, a systematic screening approach is essential to uncover its therapeutic potential. This guide is designed for researchers in drug discovery and development, offering a logical, tiered workflow that begins with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted assays to probe for potential anti-inflammatory and neuroprotective activities. The protocols herein are presented not merely as steps, but as self-validating systems complete with the underlying scientific principles, critical parameters, and data interpretation guidelines to ensure robust and reproducible results.

Introduction: The Rationale for a Tiered Screening Approach

The discovery of novel chemical entities (NCEs) like this compound presents both an opportunity and a challenge. While its structural class is associated with diverse pharmacological effects, including anticancer and anti-inflammatory properties, its specific biological profile is unknown.[1][2] A broad, unfocused screening approach is inefficient. Therefore, we propose a structured, hypothesis-driven workflow. This process begins with the most critical parameter: determining the compound's effect on cell health.[3] Only by identifying non-toxic concentrations can we design meaningful subsequent experiments to probe for specific bioactivities. This guide outlines a screening cascade designed to efficiently evaluate the cytotoxic, anti-inflammatory, and neuroprotective potential of this NCE.

The Experimental Screening Cascade

A logical workflow ensures that data from one stage informs the design of the next. The initial cytotoxicity screen is paramount, as it dictates the concentration range for all subsequent, more specific functional assays.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Functional Screening (Using Non-Toxic Concentrations) cluster_2 Phase 3: Data Analysis & Hypothesis Generation start Compound: This compound cyto Cytotoxicity Screening (e.g., MTT & LDH Assays) [Determine IC50 & Non-Toxic Doses] start->cyto anti_inflam Anti-inflammatory Assays (LPS-stimulated Macrophages) - NO (Griess Assay) - Cytokine ELISAs (TNF-α, IL-6) cyto->anti_inflam Select Doses < IC50 neuro Neuroprotection Assays (Glutamate-induced Excitotoxicity) - Neuronal Viability cyto->neuro Select Doses < IC50 analysis Integrate Results & Identify Primary Biological Activity anti_inflam->analysis neuro->analysis

Figure 1: A tiered experimental workflow for the in vitro biological evaluation of a novel compound.

Phase 1: Foundational Cytotoxicity Assessment

Principle: Before assessing therapeutic effects, it is crucial to determine the concentrations at which the compound is toxic to cells.[4] This is often expressed as the half-maximal inhibitory concentration (IC50). We will employ two distinct but complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies cell death by measuring the loss of membrane integrity.[4][5]

Protocol: MTT Assay for Cell Viability

Scientific Rationale: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa for general cytotoxicity, or a relevant line like RAW 264.7 macrophages for subsequent inflammation studies) into a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours.[7][8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C, allowing formazan crystals to form.[6]

  • Formazan Solubilization: Carefully aspirate the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol: LDH Release Assay for Cytotoxicity

Scientific Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[4] Measuring LDH activity in the supernatant provides a direct measure of cell death.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Prepare Controls: Include three types of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the end of incubation.

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance according to the kit manufacturer's instructions (typically at 490 nm).

Data Presentation and Interpretation

Data should be normalized to the vehicle control and presented as the mean ± standard deviation from at least three independent experiments. The IC50 value is calculated using non-linear regression analysis.

Table 1: Example Cytotoxicity Data (IC50 Values in µM) for this compound

Cell LineAssayIncubation TimeIC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
HeLaMTT24h85.2 ± 5.61.5 ± 0.2
HeLaLDH24h92.4 ± 7.11.8 ± 0.3
RAW 264.7MTT24h> 1002.1 ± 0.4

Interpretation: Based on this example data, the compound shows moderate cytotoxicity in HeLa cells but low toxicity in RAW 264.7 macrophages. For subsequent anti-inflammatory and neuroprotection assays, concentrations well below the IC50 (e.g., up to 25 µM) should be used to ensure that observed effects are not due to cell death.

Phase 2: Evaluation of Anti-Inflammatory Potential

Principle: A key hallmark of inflammation is the activation of macrophages, which then produce pro-inflammatory mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] We can model this in vitro by stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of bacterial cell walls. The ability of our compound to inhibit the production of these mediators indicates anti-inflammatory potential.

Protocol: Nitric Oxide (NO) Production (Griess Assay)

Scientific Rationale: The Griess assay is a simple and sensitive colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[9] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

NeuroprotectionWorkflow seed 1. Seed Neuronal Cells (e.g., HT22) in 96-well plate pretreat 2. Pre-treat with non-toxic concentrations of Compound seed->pretreat insult 3. Add Glutamate (e.g., 5 mM) to induce excitotoxicity pretreat->insult incubate 4. Incubate for 12-24 hours insult->incubate viability 5. Assess Cell Viability (MTT Assay) incubate->viability analyze 6. Calculate % Neuroprotection viability->analyze

Figure 3: Experimental workflow for assessing neuroprotective activity against glutamate-induced toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT22 mouse hippocampal cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Glutamate Challenge: Add glutamate to a final concentration known to induce significant cell death (e.g., 5 mM for HT22 cells). [10]Include the following controls:

    • Negative Control: Untreated cells.

    • Glutamate Control: Cells treated with glutamate only.

    • Vehicle Control: Cells treated with the compound vehicle plus glutamate.

  • Incubation: Incubate for 12-24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in section 3.1.

Data Presentation

Neuroprotection is calculated as the percentage of cell viability recovered in the presence of the compound compared to the glutamate-only control.

Table 3: Example Neuroprotective Effect of this compound

TreatmentConcentrationCell Viability (% of Untreated Control)
Untreated Control-100
Glutamate (5 mM)-45.2 ± 4.1
Compound + Glutamate5 µM58.7 ± 5.3
Compound + Glutamate10 µM75.1 ± 6.8
Compound + Glutamate25 µM88.9 ± 7.4

Conclusion

This application guide provides a robust and logical framework for the initial in vitro biological evaluation of this compound. By systematically progressing from foundational cytotoxicity testing to targeted functional screens for anti-inflammatory and neuroprotective activities, researchers can efficiently identify the most promising therapeutic avenues for this novel compound. The detailed protocols and underlying scientific principles are designed to ensure the generation of high-quality, interpretable data, thereby accelerating the drug discovery process.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products.
  • Zaiets, O. V., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery.
  • Fournier, E., et al. (2024). ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. Frontiers in Pharmacology.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts (IJCRT).
  • Chevalier, L., et al. (2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research.
  • Das, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
  • Das, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Cifuentes, F., et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI.
  • Amoo, K., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications.
  • Pimple, B. P. (2020). In virto Anti inflammatory assay. YouTube.
  • Arsad, A., et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH.
  • Singh, S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH.
  • Zhang, L., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC - PubMed Central.
  • Zhang, Z., et al. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. PubMed.

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Troubleshooting & Optimization

Troubleshooting common side reactions in 2-(2-Bromophenyl)-N-methylacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(2-Bromophenyl)-N-methylacetamide. This resource is tailored for researchers, chemists, and process development professionals to navigate and troubleshoot common challenges encountered during this synthetic procedure. The following guide is structured as a series of frequently asked questions (FAQs) that address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Overview of the Primary Synthetic Route

The most common and direct method for synthesizing this compound is through the amide coupling of 2-(2-bromophenyl)acetic acid with methylamine. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

G cluster_reactants Reactants cluster_reagents Conditions acid 2-(2-Bromophenyl)acetic Acid reagents Coupling Reagent + Base amine Methylamine (or salt) product This compound reagents->product solvent Anhydrous Solvent (e.g., DMF, DCM) G start Low or No Yield Observed check_reagents Are all reagents fresh and solvents anhydrous? start->check_reagents check_activation Is acid activation confirmed? (Monitor by TLC/LCMS after adding coupling reagent) check_reagents->check_activation Yes solution_reagents Solution: Use freshly opened, anhydrous-grade solvents and high-purity reagents. check_reagents->solution_reagents No check_base Is a suitable non-nucleophilic base (e.g., DIPEA) being used in sufficient excess (≥2 eq)? check_activation->check_base Yes solution_activation Solution: Increase coupling reagent stoichiometry (1.1-1.5 eq) or switch to a more potent reagent (e.g., HATU, COMU). check_activation->solution_activation No check_temp Is the reaction temperature appropriate? check_base->check_temp Yes solution_base Solution: Ensure ≥2 equivalents of base are used to neutralize amine salt and HCl byproduct. check_base->solution_base No solution_temp Solution: Some couplings benefit from cooling (0 °C) to control side reactions, others may require gentle heating (40-50 °C) to overcome activation barriers. check_temp->solution_temp No

Caption: A decision tree for troubleshooting low-yield amide couplings.

Q2: My reaction generates a persistent byproduct that is difficult to remove. I suspect it's an N-acylurea. Why does this form and how can I prevent it?

This is a classic side reaction when using carbodiimide coupling reagents like EDC (EDAC) or DCC.

  • Mechanism of Formation: The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The intended pathway is the immediate reaction of this intermediate with the amine. However, if the amine is not sufficiently reactive or available, the O-acylisourea can undergo an irreversible, intramolecular-[1][2]acyl migration to form a stable N-acylurea byproduct. [3]This byproduct is often neutral, non-polar, and can be challenging to separate from the desired amide product via extraction.

G start Carboxylic Acid + EDC intermediate O-Acylisourea (Reactive Intermediate) start->intermediate Activation product Desired Amide intermediate->product + Methylamine (Fast, Desired Path) byproduct N-Acylurea Byproduct (Stable) intermediate->byproduct Intramolecular Rearrangement (Slow Amine Attack)

Caption: Competing pathways for the O-acylisourea intermediate.

  • Prevention Strategies:

    • Use Additives: The most common solution is to include an activating additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure). These additives react with the O-acylisourea to form a more stable, yet still highly reactive, activated ester. This new intermediate is less prone to rearrangement, increasing the window of opportunity for the amine to react. [1] 2. Change Coupling Reagent Class: Switch from a carbodiimide to a uronium or phosphonium-based reagent. Reagents like HATU, HBTU, or PyBOP are generally more efficient and less prone to this specific side reaction, though they generate their own byproducts (guanidinium or phosphine oxide derivatives) that must be removed during workup. [3] 3. Modify Reaction Conditions: Adding the amine shortly after the pre-activation of the acid with EDC (typically 5-15 minutes) can minimize the lifetime of the O-acylisourea intermediate.

Q3: What are the most common impurities to expect during workup and how can I remove them?

Proper workup is key to isolating a pure product. Assuming the reaction reached completion, the crude product will be a mixture. A well-designed extraction procedure can eliminate most common impurities.

ImpuritySourceRecommended Removal Method
Unreacted 2-(2-Bromophenyl)acetic Acid Incomplete reaction.Aqueous basic wash: Use a dilute solution of NaHCO₃ or Na₂CO₃. The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral amide product remains in the organic layer.
EDC/DCC Byproducts (Ureas) Coupling reagent.Filtration & Acid Wash: Dicyclohexylurea (from DCC) is poorly soluble and can often be filtered off. Diethylaminopropylurea (from EDC) is water-soluble, especially after an acidic wash (e.g., dilute HCl or NH₄Cl) which protonates the tertiary amine, increasing its aqueous solubility.
HOBt / OxymaPure Coupling reagent additive.Aqueous basic wash: These additives are weakly acidic and can be removed with a NaHCO₃ wash.
DIPEA / Et₃N Base.Aqueous acidic wash: Use a dilute solution of HCl, NH₄Cl, or citrate buffer. The base will be protonated to its ammonium salt and extracted into the aqueous layer.

Standard Workup Protocol (Post-Reaction)

  • Dilute: Dilute the reaction mixture (e.g., from DMF) with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base (DIPEA).

  • Base Wash: Wash with saturated aqueous NaHCO₃ to remove unreacted carboxylic acid and additives like HOBt.

  • Brine Wash: Wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. [1]6. Further Purification: If impurities persist, purification by flash column chromatography or recrystallization may be necessary.

Appendices
Appendix A: Recommended Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling This is a robust and generally high-yielding protocol.

  • To a stirred solution of 2-(2-bromophenyl)acetic acid (1.0 equivalent) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equivalents).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid. [3]4. Add a solution of methylamine (1.2 equivalents; can be used as a solution in THF or generated from methylamine hydrochloride with an additional equivalent of base).

  • Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 1-4 hours.

  • Perform the standard aqueous workup as described in the table above to isolate the crude product.

Protocol 2: Synthesis via the Acyl Chloride This classic method is effective but requires handling of moisture-sensitive reagents.

  • In a flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-bromophenyl)acetic acid (1.0 equivalent) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents). Caution: Gas evolution (CO₂, CO, HCl or SO₂, HCl) will occur.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove excess reagent and solvent, yielding the crude acyl chloride.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of methylamine (1.2 equivalents) and a base like triethylamine or pyridine (2.2 equivalents) in DCM.

  • Stir for 1 hour, then perform an aqueous workup.

References
  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11499. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(2-Bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common amide coupling reaction. Below, you will find a series of frequently asked questions (FAQs) that address specific issues encountered during experimentation, complete with detailed protocols, mechanistic insights, and data to enhance your reaction yield and purity.

Overall Synthesis Workflow

The synthesis of this compound is typically achieved via the coupling of 2-(2-Bromophenyl)acetic acid and methylamine using a dehydrating or "coupling" agent. The general workflow is outlined below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Acid 2-(2-Bromophenyl)acetic Acid Activation Carboxylic Acid Activation Acid->Activation Amine Methylamine (or salt) Coupling Nucleophilic Attack by Amine Amine->Coupling Reagent Coupling Reagent Reagent->Activation Activation->Coupling Forms reactive intermediate Workup Aqueous Work-up & Extraction Coupling->Workup Quench & remove water-soluble byproducts Purification Recrystallization or Chromatography Workup->Purification Isolate crude product Product Pure 2-(2-Bromophenyl) -N-methylacetamide Purification->Product Analysis Characterization (NMR, MP, etc.) Product->Analysis

Fig 1. General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Category 1: Reaction Setup & Reagent Choice

Q1: What is the most common and reliable synthetic route for this compound?

The most direct and widely used method is the condensation reaction between the carboxylic acid, 2-(2-Bromophenyl)acetic acid, and methylamine.[1] Simply mixing the two will result in a non-productive acid-base reaction, forming an ammonium salt.[2] To facilitate the formation of the amide bond, a coupling reagent is required to "activate" the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[1][3]

Q2: How do I choose the right coupling reagent for this synthesis?

The choice of coupling reagent is critical and can significantly impact yield, purity, and the difficulty of the work-up. Carbodiimides are the most common class of reagents for this purpose.[4][5]

ReagentMechanism & ByproductProsCons
DCC (N,N'-Dicyclohexyl-carbodiimide)Forms a reactive O-acylisourea intermediate. Byproduct is dicyclohexylurea (DCU).[4][5]Inexpensive, high-yielding.DCU byproduct is notoriously insoluble in most organic solvents, making purification difficult.[5][6][7] DCC is a potent allergen.[3]
EDC (1-Ethyl-3-(3-dimethyl-aminopropyl)carbodiimide)Forms the same O-acylisourea intermediate. Byproduct is a water-soluble urea derivative.[3][8]Highly recommended. Byproduct and excess reagent are easily removed with a simple aqueous wash.[3][4] Ideal for solution-phase synthesis.More expensive than DCC. Can still form an unreactive N-acylurea byproduct if the reaction stalls.[9]
EDC with HOBt (Hydroxybenzotriazole)EDC activates the acid, which then reacts with HOBt to form a more stable HOBt-ester intermediate.[10][11] This ester is less prone to side reactions and reacts cleanly with the amine.[12]Suppresses side reactions (like N-acylurea formation) and minimizes potential racemization (though not a risk for this specific molecule).[13][14] Often increases yield and reaction rate.Adds another reagent to the mixture. HOBt has safety considerations.

Recommendation: For this synthesis, EDC in combination with a catalytic amount of HOBt is the superior choice. It balances high reactivity with a significantly easier purification process compared to DCC.[11][14]

Q3: What are the best solvents and temperature conditions?

Aprotic solvents are preferred to avoid side reactions with the activated intermediates.

  • Recommended Solvents: Dichloromethane (DCM) or acetonitrile are excellent choices.[11][15] Dimethylformamide (DMF) can also be used, but its high boiling point can complicate removal.

  • Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic activation step and then allowed to warm to room temperature. Running the reaction at room temperature throughout is also common.[15] If the reaction is sluggish due to steric hindrance or poor nucleophilicity (less of a concern with methylamine), gentle heating (e.g., 40-60 °C) can increase the rate, but this also increases the risk of side reactions.[16][17]

Category 2: Troubleshooting Low Yield

Q4: My reaction yield is very low. What are the likely causes?

Low yield in amide coupling reactions is a common issue. The flowchart below provides a systematic approach to troubleshooting the problem. The primary causes are often incomplete activation of the carboxylic acid, deactivation of the amine, or hydrolysis of the activated intermediate.[18]

Troubleshooting_Yield Start Low or No Product Yield CheckTLC Monitor reaction by TLC/LC-MS. Are starting materials consumed? Start->CheckTLC AcidLeft Carboxylic Acid Remaining? CheckTLC->AcidLeft No SM_Consumed Starting Materials Consumed, But Still Low Yield CheckTLC->SM_Consumed Yes Issue_Activation Problem: Incomplete Acid Activation AcidLeft->Issue_Activation Yes AmineLeft Amine Remaining? AcidLeft->AmineLeft No Sol_Activation Solution: 1. Check coupling reagent quality/age. 2. Use stoichiometric amount (1.1-1.2 eq). 3. Add HOBt to facilitate activation. 4. Ensure anhydrous conditions. Issue_Activation->Sol_Activation Issue_Amine Problem: Amine is Non-nucleophilic AmineLeft->Issue_Amine Yes Sol_Amine Solution: 1. If using amine salt (e.g., methylamine HCl), add a non-nucleophilic base (DIPEA, Et3N) to liberate the free amine. 2. Check order of addition (see Q5). Issue_Amine->Sol_Amine Issue_SideReaction Problem: Side Reactions Dominating SM_Consumed->Issue_SideReaction Sol_SideReaction Solution: 1. Hydrolysis: Ensure strictly anhydrous solvents and reagents. 2. N-Acylurea Formation: Add HOBt to trap the O-acylisourea intermediate. 3. Run reaction at lower temperature (0°C -> RT). Issue_SideReaction->Sol_SideReaction

Sources

Technical Support Center: Purifying 2-(2-Bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for chemists and researchers, this Technical Support Center provides in-depth troubleshooting for the purification of crude 2-(2-Bromophenyl)-N-methylacetamide. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring a robust and reproducible purification process.

Welcome to the technical support hub for handling crude this compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

Question 1: What are the most probable impurities in my crude this compound?

Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common methods for synthesizing amides involve the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine.[1][2][3]

Your primary impurities will likely be:

  • Unreacted Starting Materials:

    • 2-Bromophenylacetic acid: A common acidic impurity if the reaction did not go to completion.

    • Methylamine (or its salt): A volatile and basic starting material. Excess is usually removed during initial workup, but its salts (e.g., methylammonium hydrochloride) may persist.

  • Side-Reaction Products:

    • Hydrolysis Product: The starting material, 2-bromophenylacetic acid, can be regenerated if the amide bond is cleaved during workup or purification under harsh acidic or basic conditions.[4][5][6]

    • N-(2-Bromophenyl)acetamide: This can arise from demethylation or if the initial 2-bromoaniline starting material for a precursor was not fully N-methylated.[7][8]

  • Reagent-Derived Impurities:

    • Residual coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU).

    • Bases used in the reaction, such as triethylamine or potassium carbonate.

A preliminary analytical assessment (TLC, LC-MS, or ¹H NMR) of your crude material is crucial for devising an effective purification strategy.[9]

Question 2: I have a crude solid. What should be my default, first-pass purification strategy?

Answer: For a crude solid, recrystallization is the most efficient and scalable first-line purification technique.[10][11] Its success hinges on selecting a solvent (or solvent system) in which the desired compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[11]

Before committing your entire batch, perform a small-scale solvent screen with 5-10 mg of your crude material to identify the optimal conditions. This simple test can save significant time and material.

Part 2: Troubleshooting Specific Experimental Issues

Scenario 1: My crude product is a persistent oil and fails to solidify. What is the cause and how can I fix it?

Answer: Oiling out during purification is a common issue, typically caused by the presence of significant impurities that act as a eutectic mixture, depressing the melting point of your compound. It can also occur if the boiling point of the chosen recrystallization solvent is higher than the melting point of your solid.

Troubleshooting Protocol: Liquid-Liquid Extraction for Oily Crude

The primary goal here is to remove the bulk of impurities that are chemically different from your neutral amide product. An acid-base extraction is highly effective.

Causality: This process exploits the different pKa values of the components. Your target amide is neutral. Unreacted 2-bromophenylacetic acid is acidic, and residual amines are basic. By washing with aqueous base, the acidic impurity is deprotonated to its carboxylate salt, which is highly soluble in water but not in the organic solvent. A subsequent acid wash removes basic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical starting volume would be 10-20 mL per gram of crude material.

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas that may form. Shake gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.

  • Aqueous Acid Wash (Optional): If basic impurities (like unreacted amines) are suspected, wash the organic layer with an equal volume of 1 M hydrochloric acid (HCl).

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break any emulsions and removes the bulk of dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Solidification: The resulting, purer material should have a higher propensity to solidify upon standing. If it remains an oil, try adding a non-polar solvent like hexanes or pentane and scratching the side of the flask with a glass rod to induce crystallization.

Scenario 2: My recrystallization yielded crystals, but NMR analysis shows my product is still only ~90% pure. What’s next?

Answer: This indicates the presence of impurities with solubility properties very similar to your target compound. While a second recrystallization may improve purity slightly, a more robust technique like flash column chromatography is warranted.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Your neutral amide product will have moderate polarity. By carefully choosing a mobile phase, you can elute impurities that are more or less polar than your product at different times.

Workflow Diagram: Purification Strategy

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow A Crude Product (this compound) B Analyze Purity (TLC, LC-MS, NMR) A->B C Is product an oil? B->C E Is product a solid? B->E D Acid-Base Extraction C->D Yes F Recrystallization D->F E->F Yes G Analyze Purity F->G H Is Purity >98%? G->H I Product is Pure H->I Yes J Flash Column Chromatography H->J No J->G

Caption: A decision workflow for purifying crude this compound.

Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (eluent).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel under positive pressure. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified this compound.

Scenario 3: My mass spectrum shows a significant peak for 2-bromophenylacetic acid. How do I remove this efficiently?

Answer: The presence of the starting carboxylic acid is a very common issue. As detailed in Scenario 1, a simple liquid-liquid extraction with a mild aqueous base is the most effective method.

Causality: this compound is a neutral amide, while 2-bromophenylacetic acid is, as its name implies, acidic. When you wash an organic solution of your crude product with a basic aqueous solution (like NaHCO₃ or K₂CO₃), the acid is deprotonated.

R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

The resulting sodium salt (sodium 2-bromophenylacetate) is ionic and therefore highly soluble in the aqueous layer, while your neutral amide product remains in the organic layer. This allows for a clean separation. Avoid using strong bases like NaOH, as they can promote the hydrolysis of your desired amide product.[6][12]

Part 3: Data & Protocols

Table 1: Recommended Recrystallization Solvent Systems
Solvent System (v/v)Product SolubilityTarget Impurities RemovedNotes
Isopropanol (IPA) / Water Soluble in hot IPA; precipitates upon addition of water.Polar impurities (e.g., amine salts, residual acids).A two-solvent system.[13] Dissolve crude in minimal hot IPA, then add water dropwise until solution becomes cloudy. Reheat to clarify, then cool slowly.
Toluene Moderately soluble when hot, poorly soluble when cold.Non-polar impurities, some polymeric material.A single-solvent system.[14] Use a minimal amount of hot toluene to dissolve the crude solid, then allow it to cool slowly.
Ethyl Acetate / Hexanes Soluble in ethyl acetate; precipitates upon addition of hexanes.Impurities of varying polarity.A versatile two-solvent system. Dissolve in minimal ethyl acetate at room temp, then slowly add hexanes until turbidity persists. Cool to crystallize.
Experimental Protocol: Two-Solvent Recrystallization

This protocol uses an isopropanol/water system, a common and effective choice for compounds of moderate polarity.[13][14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot isopropanol (solvent #1) while stirring and heating until the solid fully dissolves.

  • Saturation: While the solution is still hot, add water (solvent #2, the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and make the solution clear again. If any insoluble impurities remain, perform a hot filtration at this stage.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for forming large, pure crystals.[10]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold mixture of the isopropanol/water solvent system to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent before obtaining a final mass and performing analytical characterization.

References

  • SIELC Technologies. Separation of N-(2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl)-N-methylacetamide on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018). N-Methylacetamide.
  • WIPO Patentscope. (2004). WO/2004/002926 PURIFICATION OF N,N-DIMETHYLACETAMIDE.
  • Benchchem. Application Note: High-Throughput Quantification of N-Methylacetamide in Biological Matrices using N-Methylacetamide-d7 as an In.
  • Ronaldson, V., et al. (2005). N-(2-Bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 61(10). Available from: [Link]

  • Organic Syntheses. Procedure for the Synthesis of 4-(p-Tolyl)-phenylboronic acid MIDA ester. Available from: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]

  • Organic Syntheses. Procedure for the Synthesis of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid. Available from: [Link]

  • Google Patents. (1976). US3959371A - Process for the purification of N,N-dimethylacetamide.
  • Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Google Patents. (1991). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Study.com. Please write the complete reaction for the acid hydrolysis of N-methylacetamide. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • IRE Journals. (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Available from: [Link]

  • Semantic Scholar. Alkylation of N-substituted 2-phenylacetamides. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Available from: [Link]

  • MDPI. (2019). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available from: [Link]

  • PubChem. 2-(4-bromophenyl)-N-methylacetamide. Available from: [Link]

  • UCL Discovery. B(OCH2CF3)3-mediated amidation reactions. Available from: [Link]

  • ResearchGate. (2002). Alkylation of N-Substituted 2-Phenylacetamides. Available from: [Link]

  • Redalyc. (2008). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Available from: [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Available from: [Link]

  • Google Patents. (2007). CN1324003C - Technique for preparing N-methylacetamide.
  • YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Available from: [Link]

  • PubChem. 2'-Bromoacetanilide. Available from: [Link]

Sources

Preventing degradation of 2-(2-Bromophenyl)-N-methylacetamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Bromophenyl)-N-methylacetamide

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, we provide in-depth answers to common questions, troubleshooting guides for potential issues, and validated protocols for stability assessment.

Part 1: Frequently Asked Questions (FAQs) on Storage & Stability

This section addresses common queries regarding the degradation of this compound, focusing on the underlying chemical principles to empower users with preventative knowledge.

Q1: What are the primary chemical degradation pathways for this compound?

A1: The molecule's structure, featuring an amide linkage and a brominated aromatic ring, exposes it to two principal degradation pathways:

  • Amide Hydrolysis: This is the most common degradation route for N-substituted acetamides. The amide bond (C-N) can be cleaved by water, a reaction that is significantly accelerated by the presence of acidic or basic contaminants.[1][2] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[3] In basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[4] This reaction yields 2-bromophenylacetic acid and methylamine as primary degradation products.

  • Oxidation: The bromophenyl group can be susceptible to oxidation, especially under harsh conditions like exposure to strong oxidizing agents, high temperatures, or UV light.[5][6][7] While amides themselves are relatively stable against mild oxidation, the aromatic ring's reactivity can lead to the formation of phenolic byproducts or other oxidative impurities.[8]

A visual summary of these primary degradation pathways is provided below.

cluster_main Degradation of this compound cluster_products Degradation Products Parent This compound Hydrolysis_P1 2-Bromophenylacetic Acid Parent->Hydrolysis_P1 Hydrolysis (H₂O, Acid/Base) Hydrolysis_P2 Methylamine Parent->Hydrolysis_P2 Oxidation_P Oxidative Byproducts (e.g., Phenolic compounds) Parent->Oxidation_P Oxidation / Photolysis (O₂, Heat, UV Light)

Caption: Primary degradation pathways for this compound.

Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?

A2: To mitigate the degradation risks outlined above, strict adherence to optimal storage conditions is critical. Amides are generally stable molecules, but preventative measures are key to long-term preservation.[8] The following conditions are recommended, summarized from best practices for aromatic amines and amides.[9][10][11]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[8] Avoid freezing unless the compound is dissolved in a suitable solvent, as freeze-thaw cycles can introduce moisture.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, directly inhibiting oxidation and hydrolysis.[8][10] Essential for long-term storage.
Light Amber/Opaque ContainerProtects the compound from photolytic degradation, which can catalyze oxidative processes.[8]
Moisture Tightly Sealed Container with DesiccantMinimizes exposure to atmospheric moisture, the primary reactant for hydrolysis.[10]
Q3: How can I visually or simply detect potential degradation in my sample?

A3: While analytical instrumentation provides definitive proof, there are preliminary signs of degradation:

  • Change in Appearance: The pure compound should be a stable solid. Any discoloration (e.g., yellowing or browning) can indicate oxidative degradation. Clumping or a "wet" appearance suggests moisture absorption, increasing the risk of hydrolysis.

  • Odor: The formation of methylamine, a hydrolysis product, may produce a faint fishy or ammonia-like odor.

  • Simple Chemical Test: A classic, albeit qualitative, test for amide hydrolysis involves heating a small sample with a sodium hydroxide solution. The evolution of ammonia or an amine (in this case, methylamine) can be detected by its odor or its ability to turn moist red litmus paper blue.[12]

Any of these signs warrant a more rigorous purity analysis using the methods described in the protocols section.

Part 2: Troubleshooting Guide for Stability Issues

Encountering unexpected results can be a significant setback. This guide provides a logical workflow to diagnose and resolve issues related to the degradation of this compound.

Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting suspected degradation.

Caption: Troubleshooting workflow for suspected compound degradation.

Common Problems and Solutions
Observed IssueProbable Cause(s)Recommended Corrective Actions
New peak appears in HPLC chromatogram, eluting earlier than the parent compound. Hydrolysis. The primary degradation product, 2-bromophenylacetic acid, is more polar and will likely have a shorter retention time on a reverse-phase column.1. Confirm the identity of the new peak using LC-MS if available. 2. Immediately review storage and handling procedures to eliminate sources of moisture. 3. For future work, ensure solvents are anhydrous and experiments are run under an inert atmosphere where possible.
Compound develops a yellow or brown tint over time. Oxidation/Photodegradation. Exposure to oxygen and/or UV/ambient light has caused the formation of colored impurities.1. Transfer the material to an amber vial and purge with inert gas (argon/nitrogen). 2. Store in a dark, refrigerated location. 3. Evaluate the purity of the discolored material before use; significant degradation may require discarding the batch.
Assay results show inconsistent or lower-than-expected potency. Slow, low-level degradation. The compound may be slowly degrading under current storage, leading to a lower concentration of the active parent molecule.1. Perform a quantitative purity analysis (e.g., HPLC with a reference standard) to get an accurate percentage of the parent compound. 2. Implement the ideal storage conditions outlined in the FAQ section. 3. For critical applications, qualify a new batch of the compound and establish a re-test date based on a stability study.

Part 3: Experimental Protocol for Stability Assessment

To ensure the integrity of your research, it is crucial to have a validated, stability-indicating analytical method. Such methods are designed to separate the intact parent compound from any potential degradation products.[13][14][15]

Protocol: Stability-Indicating Purity Analysis by HPLC

This protocol provides a general-purpose High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound and detecting its primary hydrolysis degradant.

1. Objective: To quantify the purity of this compound and separate it from its potential hydrolysis product, 2-bromophenylacetic acid.

2. Materials & Reagents:

  • This compound sample

  • Reference standard of this compound (of known purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, analytical grade

  • Methanol, HPLC grade (for sample preparation)

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-22 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to achieve a concentration of ~1 mg/mL. This is your stock solution.

    • Prepare working standards by diluting the stock solution with methanol as needed (e.g., to 0.1 mg/mL).

  • Sample Preparation:

    • Prepare the test sample in the same manner as the standard, aiming for a final concentration of ~0.1 mg/mL in methanol.

  • Forced Degradation Sample (Method Validation):

    • To validate that the method is stability-indicating, prepare a forced degradation sample.

    • Acid Hydrolysis: Dissolve ~1 mg of the compound in 1 mL of methanol, add 1 mL of 0.1 M HCl, and heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dissolve ~1 mg of the compound in 1 mL of methanol, add 1 mL of 0.1 M NaOH, and let it stand at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • These stressed samples should show a decrease in the main peak and the appearance of new peaks, demonstrating the method's ability to resolve degradants.[16][17]

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (methanol), followed by the standard and sample solutions.

    • Analyze the forced degradation samples to confirm the resolution of degradation peaks from the parent peak.

6. Data Interpretation:

  • The parent this compound peak should be well-resolved from any impurity peaks.

  • The hydrolysis product, 2-bromophenylacetic acid, is expected to elute earlier than the parent compound due to its higher polarity.

  • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area % method). For higher accuracy, use the response factor of the reference standard.

References

  • Allen, A. D. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Kamberi, M., & Baim, S. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved January 14, 2026, from [Link]

  • Prajapati, M., & Patel, P. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiffmeyer, T. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-654. Retrieved January 14, 2026, from [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Retrieved January 14, 2026, from [Link]

  • Pareek, V., & Arora, V. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved January 14, 2026, from [Link]

  • Chen, Y., et al. (2021). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. Retrieved January 14, 2026, from [Link]

  • Various Authors. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Retrieved January 14, 2026, from [Link]

  • Sharma, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved January 14, 2026, from [Link]

  • Various Authors. (2016, December 29). How to test the stability of amide bond using an enzymatic assay? ResearchGate. Retrieved January 14, 2026, from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Detection of Functional Groups (Theory). Amrita Online Lab. Retrieved January 14, 2026, from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]

  • Various Authors. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups? ResearchGate. Retrieved January 14, 2026, from [Link]

  • Kawai, S., et al. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Wang, X., et al. (2014). Analysis method for amide compounds. Google Patents.
  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-78. Retrieved January 14, 2026, from [Link]

  • LibreTexts Chemistry. (2024, March 24). 16.9: Oxidation of Aromatic Compounds. LibreTexts. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: N-methylation of 2-(2-Bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of 2-(2-Bromophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific synthetic transformation. N-methylated amides are crucial scaffolds in medicinal chemistry, often enhancing pharmacokinetic properties like solubility and metabolic stability. However, the N-methylation of primary amides, particularly sterically hindered ones like 2-(2-bromophenyl)acetamide, presents a unique set of challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you achieve your synthetic goals efficiently and safely.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I am observing very low or no conversion of my 2-(2-bromophenyl)acetamide starting material. What are the likely causes and solutions?

A1: This is a common issue stemming from the inherently low nucleophilicity of the amide nitrogen and the difficulty in deprotonating the N-H bond.[1][2] Let's break down the potential causes:

  • Insufficiently Strong Base: The pKa of a primary amide N-H is typically around 17. Your base must be strong enough to generate a sufficient concentration of the corresponding amidate anion for the reaction to proceed.

    • Insight & Solution: While strong bases like sodium hydride (NaH) are effective, they pose significant safety risks and can lead to side reactions. A more nuanced approach is often better. Consider switching to cesium carbonate (Cs₂CO₃). Although a weaker base than NaH, its superior solubility in organic solvents and the "cesium effect"—where the large, soft Cs⁺ cation coordinates loosely with the amidate, making it more nucleophilic—can dramatically improve reaction rates. Several modern protocols have found Cs₂CO₃ to be highly effective, even outperforming stronger alkali metal hydroxides.[3][4]

  • Inadequate Reaction Temperature: N-methylation reactions often have a significant activation energy barrier.

    • Insight & Solution: Room temperature is rarely sufficient. Most successful protocols for challenging amides require heating. For systems using quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe₃NI) in toluene, temperatures of 100-120 °C are standard.[5][6] If you are running the reaction at a lower temperature, gradually increasing it in 10 °C increments is a logical first step.

  • Poor Reagent Choice: Not all methylating agents are created equal.

    • Insight & Solution: Highly toxic and volatile reagents like methyl iodide or dimethyl sulfate are often the default choice but may not be the most effective, especially when aiming for high selectivity.[7] Consider using a solid, easy-to-handle quaternary ammonium salt such as PhMe₃NI or tetramethylammonium fluoride (TMAF).[5][6] These reagents are designed for high monoselectivity and are often more tolerant of sensitive functional groups.

Q2: My reaction is messy, and I'm seeing multiple spots on my TLC plate. What are the potential side products and how can I minimize them?

A2: The appearance of multiple products points to a lack of selectivity. The two most common side reactions in amide alkylation are O-alkylation and bis-methylation.

  • O-Alkylation: Amides can tautomerize to their imidic acid form, which can be alkylated on the oxygen atom.

    • Insight & Solution: This side reaction is influenced by the choice of counter-ion, solvent, and alkylating agent. Hard alkylating agents tend to favor O-alkylation. Fortunately, mechanistic studies and computational analyses suggest that for many modern methods, such as those using tetramethylammonium fluoride (TMAF), N-methylation is strongly preferred via a concerted methylation-deprotonation pathway that avoids the imidic acid intermediate.[6] Using a well-validated, selective protocol is the best way to avoid this.

  • Bis-N,N-dimethylation: The product, a secondary amide, can be deprotonated and methylated a second time to form a tertiary amide.

    • Insight & Solution: This is a significant challenge, as traditional methods often give mixtures.[3] The key is to use a methylating agent specifically designed for monoselectivity. Phenyl trimethylammonium iodide (PhMe₃NI) has been reported to be "absolutely monoselective" for amides, with no bis-methylated product detected in crude reaction mixtures by NMR or LC-MS analysis.[3][4][7] This high selectivity makes it an excellent choice to circumvent this problem.

Below is a logical workflow to diagnose and solve these common issues.

G start Reaction Outcome Analysis low_conversion Low / No Conversion? start->low_conversion multiple_products Multiple Products on TLC? start->multiple_products low_conversion->multiple_products No base Problem: Ineffective Deprotonation Solution: Switch to Cs₂CO₃ low_conversion->base Yes bis_methylation Side Product: Bis-Methylation Solution: Use monoselective reagent (PhMe₃NI) multiple_products->bis_methylation Yes temp Problem: Insufficient Energy Solution: Increase Temp to 100-120 °C base->temp reagent Problem: Poor Methylating Agent Solution: Use PhMe₃NI or TMAF temp->reagent o_alkylation Side Product: O-Alkylation Solution: Use selective reagent (TMAF) bis_methylation->o_alkylation

Caption: Troubleshooting workflow for N-methylation.

Q3: Purification is proving difficult. How can I effectively separate my desired N-methyl product from the starting material and byproducts?

A3: Co-elution of the starting primary amide and the N-methylated secondary amide is a frequent challenge due to their similar polarities.

  • Insight & Solution:

    • Optimize Chromatography: Standard silica gel column chromatography is the most common method.[5] Do not rely on a single solvent system. Run several TLCs with different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find one that provides the best separation (ΔRf). A shallower solvent gradient during column chromatography can also improve resolution.

    • Reaction to Completion: The best way to simplify purification is to avoid it. Drive the reaction to full conversion of the starting material using an optimized, monoselective protocol. This eliminates the need to separate the product from the starting material.

    • Aqueous Work-up: A thorough aqueous work-up is crucial. For methods using reagents like PhMe₃NI, washing with water and brine effectively removes the cesium salts and other water-soluble byproducts before chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of different methylating agents for this substrate?

A1: The choice of methylating agent is critical for safety, yield, and selectivity. Traditional agents are often hazardous, while modern alternatives offer significant advantages.[7]

Methylating Agent SystemProsConsSafety & Handling
MeI or (Me)₂SO₄ / NaH Inexpensive, powerful.Highly Toxic & Carcinogenic [7], volatile (MeI), often requires harsh conditions, poor selectivity (risk of bis-methylation).Requires stringent safety protocols (fume hood, specialized PPE). NaH is pyrophoric.
Formic Acid / Pd/In₂O₃ Uses a safe and sustainable C1 source.[8]Requires a specific heterogeneous catalyst, may not be suitable for all substrates.Formic acid is corrosive but generally safe to handle with standard lab precautions.
TMAF (Tetramethylammonium Fluoride) Metal-free, operationally simple, high chemoselectivity.[6][9]Can be more expensive than traditional reagents.A stable, solid reagent that is much safer than methyl halides.
PhMe₃NI / Cs₂CO₃ Excellent Monoselectivity [3][7], uses safe, non-toxic, easy-to-handle solid reagents[4], high functional group tolerance.Requires elevated temperatures (120 °C)[5], may be more costly upfront.Both reagents are stable solids, posing minimal handling risks compared to traditional methods.

Q2: What is the underlying mechanism for amide N-methylation?

A2: The reaction proceeds via the deprotonation of the amide to form a nucleophilic amidate anion, which then attacks the methyl source in a nucleophilic substitution (Sₙ2) reaction. A key challenge is the potential for the amide to exist in equilibrium with its tautomeric imidic acid form, which can lead to O-alkylation. Modern selective methods are designed to favor the N-alkylation pathway.

G cluster_0 N-Alkylation Pathway (Favored) cluster_1 O-Alkylation Pathway (Side Reaction) amide 2-(2-Bromophenyl)acetamide amidate Amidate Anion amide->amidate + Base - H⁺ amide->amidate imidic_acid Imidic Acid Tautomer amide->imidic_acid Tautomerization amide->imidic_acid product N-Methyl Product amidate->product + CH₃-X (e.g., PhMe₃NI) amidate->product o_product O-Methyl Imidate imidic_acid->o_product + CH₃-X imidic_acid->o_product

Caption: General mechanism for amide methylation.

Recommended Experimental Protocol: Monoselective N-Methylation

This protocol is based on a modern, reliable method using phenyl trimethylammonium iodide (PhMe₃NI), which is noted for its high monoselectivity and operational simplicity.[3][5][7]

Materials:

  • 2-(2-Bromophenyl)acetamide

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Equipment:

  • 8 mL glass vial with a septum screw cap

  • Magnetic stir bar

  • Heating block or oil bath

  • Standard glassware for work-up and column chromatography

G setup 1. Reaction Setup - Combine amide, PhMe₃NI, Cs₂CO₃ in vial. - Add anhydrous toluene. react 2. Reaction - Heat at 120 °C under inert atmosphere. - Stir for 12-24 hours. setup->react monitor 3. Monitoring - Cool, take aliquot. - Analyze via TLC or LC-MS. react->monitor workup 4. Aqueous Work-up - Add water, extract with EtOAc (3x). - Wash organic layer with brine. monitor->workup dry 5. Drying & Concentration - Dry over Na₂SO₄, filter. - Concentrate under reduced pressure. workup->dry purify 6. Purification - Purify crude product via silica gel  column chromatography. dry->purify

Caption: Experimental workflow for N-methylation.

Step-by-Step Procedure:

  • Preparation: To an 8 mL glass vial equipped with a magnetic stir bar, add 2-(2-bromophenyl)acetamide (e.g., 214 mg, 1.0 mmol, 1.0 equiv), phenyl trimethylammonium iodide (PhMe₃NI) (828 mg, 2.5 mmol, 2.5 equiv), and cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum screw cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2-0.25 M (e.g., ~4 mL).

  • Reaction: Place the vial in a preheated heating block or oil bath set to 120 °C. Stir the inhomogeneous mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by periodically taking a small aliquot, quenching it with water, extracting with EtOAc, and analyzing the organic layer by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 5 mL of deionized water to the vial and stir.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash once with brine (15 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-methyl-2-(2-bromophenyl)acetamide.

References

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Illinois Experts. Available at: [Link]

  • Mitchell, D. D., et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences, 119(13), e2116578119. Available at: [Link]

  • Paul, B., et al. (2023). Different methods for the synthesis of N-methylated amides. ResearchGate. Available at: [Link]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. Available at: [Link]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319. Available at: [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. Available at: [Link]

  • Cheng, H.-G., et al. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Chemistry Portal. Available at: [Link]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available at: [Link]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. Available at: [Link]

  • Catalytic processes for the N-methylation of amide. ResearchGate. Available at: [Link]

  • Cheng, H.-G., et al. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters, 22(1), 331-334. Available at: [Link]

Sources

Minimizing by-product formation in the synthesis of 2-(2-Bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(2-Bromophenyl)-N-methylacetamide

A Guide to Minimizing By-Product Formation for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this compound. Our focus is on practical, evidence-based strategies to minimize the formation of common by-products, thereby improving yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Question 1: I am observing a significant amount of unreacted 2-(2-bromophenyl)acetic acid in my final product. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion of the starting carboxylic acid is a frequent issue in amide bond formation and can typically be attributed to incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

Causality and Strategic Solutions:

  • Inefficient Carboxylic Acid Activation: The first step in most amide coupling reactions is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2][3] If the coupling reagent is not effective or used in insufficient amounts, the reaction will stall.[1]

    • Troubleshooting:

      • Increase Equivalents of Coupling Reagent: Incrementally increase the equivalents of your coupling reagent (e.g., HATU, HOBt/EDC) from 1.0 to 1.5 equivalents.[1]

      • Pre-activation: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for 15-30 minutes before adding the methylamine.[1][4] This ensures the formation of the activated ester intermediate.

      • Alternative Activation: Acyl Chloride Formation: A more robust method is to convert the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][5] The resulting 2-(2-bromophenyl)acetyl chloride is highly reactive towards methylamine.[6][7]

  • Amine Deactivation: Methylamine can be protonated by the carboxylic acid, forming a non-nucleophilic ammonium salt. This acid-base reaction competes with the desired amide formation.[1]

    • Troubleshooting:

      • Use of a Non-Nucleophilic Base: The inclusion of a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to scavenge the HCl by-product generated during the reaction, keeping the methylamine in its deprotonated, nucleophilic state.[6]

      • Controlled Addition: Add the methylamine solution slowly to the pre-activated carboxylic acid mixture to maintain a low concentration of free amine and minimize the acid-base side reaction.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact reaction rates and outcomes.[4]

    • Troubleshooting:

      • Solvent Choice: Use anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) to ensure all reagents remain in solution and to prevent hydrolysis of activated intermediates.[1]

      • Temperature Control: While many amide couplings proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive sluggish reactions to completion. However, be mindful that excessive heat can promote side reactions.

Question 2: My reaction is producing a significant amount of a by-product with a mass corresponding to N,N'-dicyclohexylurea (DCU) or a similar urea derivative, which is difficult to remove. How can I avoid this?

Answer:

The formation of urea by-products is characteristic of using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8][9] While effective, these reagents generate urea by-products that can complicate purification.[8]

Causality and Strategic Solutions:

  • Mechanism of Urea Formation: Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5][9] This intermediate can then react with the amine to form the amide, releasing the urea by-product.

    • Troubleshooting:

      • Filtration for DCU: If using DCC, the resulting dicyclohexylurea (DCU) is often insoluble in common organic solvents and can be removed by filtration.[8]

      • Aqueous Workup for EDC By-products: If using EDC, the corresponding urea by-product is water-soluble and can be removed with an aqueous workup.[8]

      • Alternative Coupling Reagents: To avoid urea by-products altogether, consider using phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents.[5][8][] These reagents do not form urea derivatives, and their by-products are typically easier to remove during workup.[8]

Question 3: I am observing a by-product that appears to be the anhydride of 2-(2-bromophenyl)acetic acid. What causes this and how can it be minimized?

Answer:

The formation of a carboxylic anhydride can occur when the activated carboxylic acid intermediate reacts with another molecule of the carboxylic acid instead of the intended amine.

Causality and Strategic Solutions:

  • Reaction Pathway Competition: The O-acylisourea intermediate (when using carbodiimides) or other activated esters can be attacked by any available nucleophile. If the concentration of the deprotonated carboxylic acid is high relative to the amine, anhydride formation can become a significant side reaction.

    • Troubleshooting:

      • Order of Addition: Ensure that the amine is present to react with the activated intermediate as it is formed. Pre-activating the carboxylic acid for a short period (5-15 minutes) before adding the amine can be beneficial, but prolonged pre-activation in the absence of the amine can lead to side reactions.[4]

      • Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help to favor the desired reaction pathway.

      • Acyl Chloride Route: Converting the carboxylic acid to the acyl chloride and isolating it before reacting it with the amine can prevent anhydride formation, as there is no excess carboxylic acid present during the amidation step.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the synthesis of this compound to ensure high purity?

A1: The most critical parameters are:

  • Anhydrous Conditions: Water can hydrolyze activated intermediates, leading back to the starting carboxylic acid and reducing yield.[1] Always use anhydrous solvents and dry glassware.

  • Choice of Coupling Reagent: The selection of the coupling reagent has a significant impact on by-product profiles. For cleaner reactions, consider modern reagents like HATU or PyBOP over traditional carbodiimides.[5][8]

  • Stoichiometry and Order of Addition: Precise control over the equivalents of reagents and the order in which they are added is crucial for minimizing side reactions like anhydride formation.[4]

  • Temperature Control: Running the reaction at the optimal temperature (often room temperature) can prevent decomposition of reagents and the formation of undesired by-products.

Q2: Are there alternative, cleaner methods for this synthesis besides using standard coupling reagents?

A2: Yes, one of the most reliable and often cleaner methods is the two-step process involving the formation of an acyl chloride.[3]

Experimental Protocol: Acyl Chloride Method

  • Acyl Chloride Formation:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-bromophenyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or THF.[2][5]

    • Add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.[11]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(2-bromophenyl)acetyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, prepare a solution of methylamine (2.0-2.2 eq) in DCM. Note: Using an excess of the amine also serves to neutralize the HCl by-product.[6]

    • Slowly add the acyl chloride solution to the stirred methylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Perform an aqueous workup to remove methylamine hydrochloride and any unreacted starting materials.

This method often leads to a cleaner product with fewer by-products associated with coupling reagents.[12]

Q3: How does steric hindrance from the ortho-bromo group affect the reaction, and how can I mitigate its effects?

A3: While the ortho-bromo group on 2-(2-bromophenyl)acetic acid does introduce some steric hindrance, it is generally not severe enough to completely inhibit the reaction with a small amine like methylamine.[4] However, in cases of difficult couplings, steric hindrance can slow down the reaction rate, allowing more time for side reactions to occur.[4]

Mitigation Strategies:

  • Highly Reactive Intermediates: Using a more reactive intermediate, such as an acyl fluoride or an activated ester derived from HATU, can overcome the kinetic barrier imposed by steric hindrance.[4]

  • Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 80 °C) can provide the necessary energy to overcome the activation barrier, but this should be monitored closely for by-product formation.[4]

Visualizations

General Amide Coupling Workflow

Amide Coupling Workflow General Amide Coupling Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproducts Potential By-products CarboxylicAcid 2-(2-Bromophenyl)acetic Acid ActivatedIntermediate Activated Intermediate (e.g., Active Ester) CarboxylicAcid->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->ActivatedIntermediate Product This compound ActivatedIntermediate->Product Byproduct1 Urea By-product (from Carbodiimides) ActivatedIntermediate->Byproduct1 Byproduct2 Anhydride ActivatedIntermediate->Byproduct2 Methylamine N-Methylamine Methylamine->Product Byproduct3 Unreacted Starting Material

Caption: A workflow illustrating the key steps and potential outcomes in the synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting Logic Troubleshooting Logic for Low Yield Start Low Yield Observed CheckActivation Check Carboxylic Acid Activation Start->CheckActivation CheckAmine Check Amine Nucleophilicity CheckActivation->CheckAmine Complete? Sol_IncreaseReagent Increase Equivalents of Coupling Reagent CheckActivation->Sol_IncreaseReagent Incomplete? Sol_Preactivate Pre-activate Acid before Amine Addition CheckActivation->Sol_Preactivate Incomplete? Sol_AcylChloride Switch to Acyl Chloride Method CheckActivation->Sol_AcylChloride Still Low? CheckConditions Review Reaction Conditions CheckAmine->CheckConditions Deprotonated? Sol_AddBase Ensure Adequate Non-nucleophilic Base CheckAmine->Sol_AddBase Protonated? Sol_Anhydrous Use Anhydrous Solvents/Reagents CheckConditions->Sol_Anhydrous Wet?

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-(2-Bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(2-Bromophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar molecules. Here, we address common challenges and frequently asked questions regarding the interpretation of its often complex NMR spectra. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why does the aromatic region of the ¹H NMR spectrum of this compound show a complex multiplet instead of simple, well-defined splitting patterns?

A1: The complexity in the aromatic region arises from several factors inherent to the ortho-disubstituted benzene ring.

  • Second-Order Effects: The four aromatic protons form a tightly coupled spin system. When the difference in chemical shift between coupled protons is not significantly larger than the coupling constant (J), second-order effects become prominent. This leads to complex and often non-intuitive splitting patterns that deviate from the simple n+1 rule.[1][2]

  • Asymmetry: Unlike para-substituted rings which often exhibit symmetrical "doublet of doublets" patterns, the ortho substitution in this compound renders all four aromatic protons chemically non-equivalent, resulting in four distinct signals that split each other.[3][4]

  • Through-Space Coupling: Long-range couplings, although typically small, can further complicate the multiplets.

Troubleshooting Steps:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion (in Hz), potentially simplifying the multiplets by moving the spectrum closer to a first-order approximation.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) are invaluable. A COSY experiment will reveal which protons are coupled to each other, allowing you to trace the connectivity within the aromatic ring, even if the 1D spectrum is difficult to interpret directly.

Q2: I'm observing two distinct signals for the N-methyl group in the ¹H NMR spectrum. Is this indicative of an impurity?

A2: Not necessarily. This is a classic example of dynamic NMR phenomena due to restricted rotation around the amide (C-N) bond.

  • Amide Resonance: The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, giving the C-N bond significant double-bond character.[5][6] This restricts free rotation at room temperature.

  • Magnetic Non-equivalence: As a result of this restricted rotation, the N-methyl group can exist in two different chemical environments relative to the rest of the molecule (e.g., syn or anti to the carbonyl oxygen). This can lead to two separate signals, or a single broadened signal if the rotation is on an intermediate timescale relative to the NMR experiment.[5][7]

Troubleshooting & Confirmation:

  • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can resolve this issue. As the temperature increases, the rate of rotation around the C-N bond increases.[6][8] At a sufficiently high temperature (the coalescence temperature), the two signals will broaden and merge into a single, sharp signal as the NMR spectrometer detects the time-averaged environment of the methyl protons.[7][9]

Q3: The chemical shift of my N-H proton is not consistent between samples. Why is this happening and how can I confirm its assignment?

A3: The chemical shift of amide N-H protons is highly sensitive to its environment.

  • Solvent Effects: The position of the N-H signal is strongly influenced by the solvent due to varying degrees of hydrogen bonding.[10][11][12] Polar, hydrogen-bond accepting solvents like DMSO-d₆ will result in a more downfield shift compared to less polar solvents like CDCl₃.

  • Concentration: Sample concentration can also affect the chemical shift, as intermolecular hydrogen bonding becomes more prevalent at higher concentrations.

  • Temperature: Changes in temperature can alter hydrogen bonding equilibria, leading to shifts in the N-H resonance.[12]

Confirmation Protocol:

  • D₂O Exchange: A definitive way to identify an N-H (or O-H) proton is through a D₂O shake.[8]

    • Acquire a standard ¹H NMR spectrum.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for a few minutes.

    • Re-acquire the spectrum. The peak corresponding to the N-H proton will disappear or significantly diminish as the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.

Q4: The integration of my aromatic region doesn't seem to add up to the expected four protons. What could be the cause?

A4: This is a common issue that can often be traced back to experimental parameters or spectral processing.

  • Overlapping Signals: It's possible that one of the aromatic signals overlaps with the residual solvent peak (e.g., CHCl₃ at ~7.26 ppm in CDCl₃).[8]

  • Inadequate Relaxation Delay: If the relaxation delay (d1) in your acquisition parameters is too short, protons with longer relaxation times (T₁) may not fully relax between pulses. This can lead to signal saturation and inaccurate integration values.[1]

  • Phasing and Baseline Correction: Improper phasing or baseline correction during spectral processing can lead to significant errors in integration.

Troubleshooting Workflow:

  • Change Solvent: Acquiring the spectrum in a different solvent (e.g., acetone-d₆ or benzene-d₆) can shift the signals and resolve any overlap with the residual solvent peak.[8]

  • Optimize Acquisition Parameters: Ensure the relaxation delay is sufficiently long, typically at least 5 times the longest T₁ value of the protons of interest.

  • Careful Processing: Meticulously phase the spectrum and apply a baseline correction before integrating the signals.

Troubleshooting Guide for Complex Spectra

This section provides a structured approach to tackling common issues encountered with the NMR spectra of this compound.

Issue 1: Broad or Poorly Resolved Peaks
Potential Cause Explanation Recommended Solution
Poor Shimming The magnetic field is not homogeneous across the sample, leading to broad lineshapes.Re-shim the spectrometer. This is often an automated process, but manual shimming may be necessary for difficult samples.
High Sample Concentration A highly concentrated sample can be viscous, impeding molecular tumbling and leading to broader signals.Dilute the sample. An ideal concentration is typically 5-10 mg in 0.6-0.7 mL of solvent.
Incomplete Dissolution Undissolved particulate matter in the sample disrupts the magnetic field homogeneity.Ensure the sample is fully dissolved. Gentle warming or sonication may help. Filter the sample if necessary.
Paramagnetic Impurities Traces of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.Purify the sample further. Methods like passing the sample through a small plug of silica or celite can sometimes remove these impurities.
Issue 2: Ambiguous Signal Assignments in ¹³C NMR

While ¹³C NMR spectra are typically simpler due to proton decoupling, assigning the quaternary carbons and the closely spaced aromatic CH carbons can be challenging.[13]

Experimental Protocol: DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is a powerful tool for differentiating between CH, CH₂, and CH₃ groups.[14]

  • DEPT-135: In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • DEPT-90: Only CH signals are observed in this experiment.

  • Comparison: By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, you can unambiguously identify each type of carbon.

Data Summary: Expected ¹³C Chemical Shifts

Carbon TypeExpected Chemical Shift (ppm)Notes
Carbonyl (C=O)168 - 172Quaternary, often a weaker signal.
Aromatic (C-Br)~113Quaternary, influenced by the electronegative bromine.[15]
Aromatic (C-CH₂)135 - 140Quaternary.
Aromatic (CH)122 - 133Four distinct signals are expected.[15][16]
Methylene (-CH₂-)40 - 45Attached to the aromatic ring and carbonyl group.
N-Methyl (-NCH₃)~25May show broadening or splitting due to restricted rotation.

Note: These are approximate ranges and can be influenced by solvent and other factors.[13][17]

Visualizing Molecular Connectivity and Dynamics

To aid in interpretation, the following diagrams illustrate key concepts.

Caption: Molecular structure with key proton environments.

G cluster_workflow Troubleshooting Workflow for Ambiguous Spectra A Complex 1D ¹H NMR Spectrum B Are signals overlapping? A->B C Are there broad peaks or unexpected multiplets? A->C D Change NMR Solvent B->D Yes F Run 2D COSY Experiment B->F No E Run Variable Temperature (VT) NMR C->E Yes C->F No D->F H Identify Dynamic Processes (e.g., Rotamers) E->H G Identify Spin Systems F->G I Confirm Structure G->I H->I

Caption: Logical workflow for resolving complex NMR spectra.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

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  • SpectraBase. (n.d.). 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide. [Link]

  • ResearchGate. (2018, March 5). N-(2-Bromophenyl)acetamide. [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

  • Tjandra, N., & Bax, A. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Journal of the American Chemical Society, 119(34), 8076-8082. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

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  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

  • Organic Chemistry IUP. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • RogueChem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • The Organic Chemist. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. [Link]

  • Reddit. (2017, December 11). Using NMR Spectrum to Identify Ortho, Meta and Para. [Link]

  • PubMed. (2007). Computation of Through-Space NMR Shielding Effects by Aromatic Ring-Cation Complexes. [Link]

  • MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

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Validation & Comparative

A Comparative Analysis of 2-(2-Bromophenyl)-N-methylacetamide and its 3- and 4-Bromo Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of three positional isomers of brominated N-methylacetamides: 2-(2-bromophenyl)-N-methylacetamide, 2-(3-bromophenyl)-N-methylacetamide, and 2-(4-bromophenyl)-N-methylacetamide. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at their synthesis, physicochemical properties, and a forward-looking perspective on their potential biological activities. The position of the bromine atom on the phenyl ring can significantly influence the molecule's steric and electronic properties, which in turn can affect its chemical reactivity, physical characteristics, and biological interactions.

Introduction

Positional isomerism offers a fascinating platform in medicinal chemistry to probe the structure-activity relationships (SAR) of bioactive molecules. The introduction of a halogen, such as bromine, can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on the ortho (2-bromo), meta (3-bromo), and para (4-bromo) isomers of 2-phenyl-N-methylacetamide, providing a comparative framework to understand the impact of the bromine substituent's location.

Synthesis of Isomeric 2-(Bromophenyl)-N-methylacetamides

The synthesis of the target N-methylacetamides is most effectively achieved through a two-step process, starting from the corresponding bromophenylacetic acids. This approach ensures regiochemical integrity and allows for a standardized protocol across all three isomers.

Step 1: Synthesis of Bromophenylacetic Acid Precursors

The foundational precursors, 2-bromophenylacetic acid, 3-bromophenylacetic acid, and 4-bromophenylacetic acid, are commercially available. Their synthesis, if required, can be achieved through methods such as the bromination of phenylacetic acid, which often yields a mixture of ortho and para isomers requiring separation, or through more controlled routes like the hydrolysis of the corresponding bromobenzyl cyanides.[1]

Step 2: Amidation of Bromophenylacetic Acids

The conversion of the carboxylic acid to the N-methylamide is a standard transformation. A reliable and high-yielding method involves the use of a coupling agent to activate the carboxylic acid, followed by reaction with methylamine. Thionyl chloride can be used to convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with methylamine. Alternatively, modern peptide coupling reagents offer a milder and often more efficient approach.

Below is a detailed, self-validating experimental protocol for the synthesis of the target compounds.

Experimental Protocol: Synthesis of 2-(Bromophenyl)-N-methylacetamides

This protocol is designed to be applicable to all three isomers, starting from the corresponding bromophenylacetic acid.

Materials:

  • 2-(2-Bromophenyl)acetic acid / 2-(3-Bromophenyl)acetic acid / 2-(4-Bromophenyl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the respective bromophenylacetic acid (1.0 equivalent) in anhydrous dichloromethane.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is used directly in the next step. Causality: This step converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, facilitating the subsequent nucleophilic attack by methylamine.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution in an ice bath.

    • Slowly add a solution of methylamine (2.5 equivalents) dropwise to the stirred acyl chloride solution. Self-validation: The use of excess methylamine ensures complete consumption of the acyl chloride and neutralizes the HCl generated during the reaction.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

    • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Physicochemical Properties: A Comparative Overview

Table 1: Physicochemical Properties of Bromophenylacetic Acid Precursors and their N-methylamide Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)LogP (Predicted)
2-(2-Bromophenyl)acetic acid C₈H₇BrO₂215.04104-106[2][3]4.12[4]2.28[2]
2-(3-Bromophenyl)acetic acid C₈H₇BrO₂215.0498-102[5]4.12[5]2.28[4]
4-Bromophenylacetic acid C₈H₇BrO₂215.04114-117[6][7]4.19[8]2.28[6]
This compound C₉H₁₀BrNO228.09Not Reported-2.1 (Computed)
2-(3-Bromophenyl)-N-methylacetamide C₉H₁₀BrNO228.09Not Reported-2.1 (Computed)
2-(4-Bromophenyl)-N-methylacetamide C₉H₁₀BrNO228.09Not Reported-2.1 (Computed)[9]

Note: Predicted values are based on computational models and should be confirmed experimentally.

The melting point of the para-isomer of the starting carboxylic acid is the highest, which is a common trend for para-substituted benzenes due to their higher symmetry and more efficient crystal packing. This trend may also be reflected in the final N-methylamide products. The predicted LogP values for the final products are identical, suggesting similar overall lipophilicity.

Spectroscopic Analysis: Unraveling Isomeric Differences

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the characterization and differentiation of these isomers.

¹H and ¹³C NMR Spectroscopy

The substitution pattern on the aromatic ring will lead to distinct splitting patterns and chemical shifts in the ¹H NMR spectra.

  • This compound: The aromatic region is expected to show a complex multiplet due to the ortho-substitution.

  • 2-(3-Bromophenyl)-N-methylacetamide: The aromatic protons will likely appear as four distinct signals, with characteristic ortho, meta, and para couplings.

  • 2-(4-Bromophenyl)-N-methylacetamide: The para-substitution will result in a more symmetrical pattern, typically two doublets (an AA'BB' system).

In the ¹³C NMR spectra, the chemical shift of the carbon atom attached to the bromine (C-Br) will be a key differentiator. The chemical shifts of the other aromatic carbons will also be influenced by the position of the bromine atom.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers are expected to show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region will be indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

The mass spectra of all three isomers will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation patterns may show subtle differences that could aid in their differentiation.

Comparative Biological Activity: A Predictive Outlook

While no direct comparative biological studies on these three specific isomers have been reported, insights can be gained from studies on related brominated aromatic compounds and substituted phenylacetamides. The position of the bromine atom can influence biological activity by affecting:

  • Lipophilicity and Membrane Permeability: Halogenation generally increases lipophilicity, which can enhance membrane permeability. While the predicted LogP values are similar, subtle differences in their interaction with biological membranes may exist.

  • Metabolic Stability: The position of the bromine can block or alter sites of metabolic oxidation on the aromatic ring, potentially influencing the compound's pharmacokinetic profile.

  • Binding Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. The different positions of the bromine atom will dictate the potential for such interactions within a specific binding pocket.

Studies on other substituted phenylacetamides have shown a range of biological activities, including antimicrobial and antidepressant effects. A quantitative structure-activity relationship (QSAR) study on N-(substituted phenyl)-2-chloroacetamides revealed that the biological activity varied with the position of substituents on the phenyl ring.[10] For instance, halogenated p-substituted phenyl rings were among the most active in antimicrobial tests due to high lipophilicity.[10] This suggests that the 4-bromo isomer in the present study might exhibit interesting biological properties.

Further in vitro screening of these isomers against a panel of biological targets, such as enzymes and receptors, is warranted to elucidate their potential therapeutic applications.

Visualization of Key Concepts

Chemical Structures of the Isomers```dot
General Synthesis Workflow

G Start Bromophenylacetic Acid Isomer (ortho, meta, or para) Step1 Acyl Chloride Formation (SOCl2, DCM) Start->Step1 Step 1 Step2 Amidation (Methylamine) Step1->Step2 Step 2 Step3 Work-up and Purification Step2->Step3 Step 3 Product 2-(Bromophenyl)-N-methylacetamide Isomer Step3->Product

Caption: Standardized workflow for the synthesis of the target isomers.

Conclusion and Future Directions

This guide has provided a comparative framework for the synthesis and characterization of this compound and its 3- and 4-bromo isomers. While a standardized synthetic route is readily achievable, a comprehensive experimental characterization of the physicochemical and spectroscopic properties of all three isomers is still needed. The preliminary analysis suggests that the position of the bromine atom will have a discernible effect on these properties, which in turn is likely to influence their biological activity.

Future research should focus on the parallel synthesis and purification of these compounds to enable direct comparative studies. Subsequent in vitro and in vivo evaluations are essential to explore their potential as therapeutic agents and to build a robust structure-activity relationship profile. Such studies will contribute to a deeper understanding of the role of positional isomerism in drug design and development.

References

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  • PubChem. (2S)-2-bromo-2-phenylacetic acid. [Link]

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A Comparative Guide to the Synthesis of 2-(2-Bromophenyl)-N-methylacetamide: A Greener Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the efficient and sustainable synthesis of key intermediates is of paramount importance. 2-(2-Bromophenyl)-N-methylacetamide is a valuable building block, and its synthesis has traditionally relied on methods that, while effective, often involve hazardous reagents and generate significant waste. This guide provides an in-depth comparison of a conventional synthetic route with a novel, greener alternative, supported by experimental data and protocols. Our aim is to offer a comprehensive resource for researchers seeking to adopt more environmentally benign and efficient synthetic strategies.

The Importance of this compound

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the bromine atom on the phenyl ring allows for further functionalization through cross-coupling reactions, while the N-methylacetamide moiety can influence the molecule's solubility, conformational properties, and biological interactions. Given its utility, the development of optimized and sustainable synthetic routes is a critical endeavor.

Traditional Synthesis: The Acyl Chloride Route

A common and well-established method for the synthesis of amides is through the activation of a carboxylic acid by conversion to an acyl chloride, followed by reaction with an amine.[1][2] This approach, while generally providing good yields, suffers from several drawbacks associated with the use of harsh chlorinating agents and the generation of stoichiometric byproducts.

Experimental Protocol: Acyl Chloride Method

Step 1: Synthesis of 2-(2-Bromophenyl)acetyl chloride

To a solution of 2-(2-bromophenyl)acetic acid (1.0 equiv) in dry dichloromethane (CH2Cl2) (0.3 M) at 0 °C, oxalyl chloride ((COCl)2) (1.27 equiv) is added slowly. The reaction mixture is then stirred at room temperature for 2 hours. After the reaction is complete, the CH2Cl2 is removed under reduced pressure to yield the crude 2-(2-bromophenyl)acetyl chloride.[1]

Step 2: Amidation with Methylamine

The resulting crude acyl chloride is dissolved in CH2Cl2 (0.5 M) and added slowly to a solution of methylamine hydrochloride (2.0 equiv) and triethylamine (2.0 equiv) in CH2Cl2 at 0 °C. The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the completion of the reaction. The mixture is then filtered, and the filtrate is washed successively with water, 1 N HCl, and a 5% sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and concentrated in vacuo. The crude product is purified by recrystallization from ethyl acetate/petroleum ether.[1]

Causality of Experimental Choices

The use of oxalyl chloride is a standard method for converting carboxylic acids to acyl chlorides due to its high reactivity and the formation of volatile byproducts (CO, CO2, and HCl), which can be easily removed.[1] Triethylamine is used as a base to neutralize the hydrochloric acid generated during the amidation reaction, driving the equilibrium towards product formation. The aqueous workup is necessary to remove unreacted starting materials, salts, and other water-soluble impurities.

Workflow of the Traditional Acyl Chloride Route

Traditional_Route cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Workup & Purification A 2-(2-Bromophenyl)acetic Acid C 2-(2-Bromophenyl)acetyl chloride A->C CH₂Cl₂ B Oxalyl Chloride (COCl)₂ B->C F This compound C->F CH₂Cl₂ D Methylamine HCl D->F E Triethylamine E->F G Aqueous Workup F->G H Recrystallization G->H I Pure Product H->I

Caption: Workflow for the traditional synthesis of this compound.

A Greener Alternative: Boronic Acid-Catalyzed Direct Amidation

In recent years, direct catalytic amidation has emerged as a more sustainable alternative to traditional methods, avoiding the need for stoichiometric activating agents and reducing waste generation.[3][4][5][6][7][8] Boronic acid catalysts, in particular, have shown great promise in promoting the direct condensation of carboxylic acids and amines.[3][6][9]

Proposed New Synthetic Route

We propose a one-pot synthesis of this compound via direct amidation of 2-(2-bromophenyl)acetic acid with methylamine, catalyzed by an ortho-iodo-substituted arylboronic acid. This approach is based on the documented high catalytic activity of such boronic acids in dehydrative amidation reactions.[3]

Experimental Protocol: Boronic Acid-Catalyzed Method

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 2-(2-bromophenyl)acetic acid (1.0 equiv), methylamine hydrochloride (1.2 equiv), and an ortho-iodo arylboronic acid catalyst (e.g., 5-methoxy-2-iodophenylboronic acid, 5 mol%) are dissolved in toluene. A base such as triethylamine (1.2 equiv) is added to liberate the free methylamine. The reaction mixture is heated to reflux, and water is removed azeotropically. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over Na2SO4 and concentrated. The crude product is purified by column chromatography.

Causality of Experimental Choices

The boronic acid catalyst facilitates the dehydration reaction between the carboxylic acid and the amine, likely through the formation of an acyloxyboron intermediate which is more susceptible to nucleophilic attack by the amine. The use of a Dean-Stark apparatus is crucial for removing water from the reaction mixture, which drives the equilibrium towards the formation of the amide product. Toluene is a suitable solvent for azeotropic water removal. The basic workup helps to remove any unreacted carboxylic acid and the boronic acid catalyst.

Workflow of the Boronic Acid-Catalyzed Route

Greener_Route cluster_reaction One-Pot Catalytic Amidation cluster_workup Workup & Purification A 2-(2-Bromophenyl)acetic Acid E This compound A->E B Methylamine HCl + Base B->E C Boronic Acid Catalyst C->E catalyst D Toluene (Reflux) D->E F Basic Workup E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the greener synthesis of this compound.

Comparative Analysis

The following table provides a side-by-side comparison of the traditional and the proposed greener synthetic routes.

ParameterTraditional Acyl Chloride RouteProposed Boronic Acid-Catalyzed Route
Reagents 2-(2-Bromophenyl)acetic acid, oxalyl chloride, methylamine HCl, triethylamine2-(2-Bromophenyl)acetic acid, methylamine HCl, triethylamine, boronic acid catalyst
Reaction Steps Two distinct stepsOne-pot reaction
Activating Agent Oxalyl chloride (stoichiometric)Boronic acid (catalytic)
Byproducts CO, CO₂, HCl, triethylamine HClWater, triethylamine HCl
Solvents Dichloromethane, ethyl acetate, petroleum etherToluene, ethyl acetate
Purification RecrystallizationColumn chromatography
Atom Economy LowerHigher
Environmental Impact Higher (use of hazardous reagents, more waste)Lower (catalytic, less hazardous waste)
Logical Comparison of Synthetic Routes

Comparison cluster_goal Synthetic Goal cluster_traditional Traditional Route cluster_greener Greener Route Goal This compound Trad_Node Acyl Chloride Method Goal->Trad_Node Green_Node Boronic Acid Catalysis Goal->Green_Node Trad_Pros Pros: - High Yields - Well-established Trad_Node->Trad_Pros Trad_Cons Cons: - Hazardous Reagents - Stoichiometric Waste - Multiple Steps Trad_Node->Trad_Cons Green_Pros Pros: - High Atom Economy - Catalytic - One-Pot - Reduced Waste Green_Node->Green_Pros Green_Cons Cons: - Catalyst Cost/Recovery - Higher Reaction Temp. Green_Node->Green_Cons

Caption: A logical comparison of the traditional and greener synthetic routes.

Conclusion

The validation of a new synthetic route for this compound through boronic acid-catalyzed direct amidation presents a significant advancement over the traditional acyl chloride method. This greener approach offers higher atom economy, reduces the use of hazardous reagents, and minimizes waste generation. While the initial cost of the catalyst and the need for higher reaction temperatures are considerations, the overall benefits in terms of environmental impact and process efficiency make it a highly attractive alternative for industrial and academic laboratories. The adoption of such green chemistry principles is crucial for the future of sustainable chemical synthesis.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Chemical Entities: The Case of 2-(2-Bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early-Stage Selectivity Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant contributor to late-stage clinical trial failures and post-market withdrawals is unforeseen off-target activity, which can lead to toxicity or diminished efficacy.[1][2] Therefore, characterizing the selectivity profile of a novel chemical entity (NCE) is not merely a regulatory checkbox but a foundational step in de-risking a development program.[3] This guide provides a comprehensive framework for conducting cross-reactivity studies on an uncharacterized compound, using the hypothetical NCE 2-(2-Bromophenyl)-N-methylacetamide (herein designated BMA-22 ) as our case study.

As BMA-22 is a novel molecule with no established primary biological target, our initial objective is not to determine its selectivity relative to a known on-target, but rather to perform a broad liability assessment. This process involves a systematic, tiered approach to identify any potential interactions with a wide range of biologically relevant proteins. This guide will compare and contrast key assay methodologies, explain the rationale behind their application, and provide the detailed protocols necessary for execution, empowering research teams to make data-driven decisions about the future of their lead candidates.

Phase 1: A Tiered Strategy for Unbiased Off-Target Identification

The core principle of an effective initial screening campaign for an uncharacterized compound is to maximize information while conserving resources. A tiered or phased approach is the most logical and cost-effective strategy.[2] We begin with a broad, single-concentration screen against a panel of targets known to be frequently implicated in adverse drug reactions (ADRs). Hits from this primary screen are then subjected to more rigorous, quantitative follow-up assays.

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Quantitative Follow-up & Confirmation cluster_2 Phase 2: Decision Making T1_Start Test Compound: BMA-22 (Single High Concentration, e.g., 10 µM) T1_Assay Broad Safety Panel Screen (e.g., SafetyScreen44) Binding Assays T1_Start->T1_Assay T1_Decision Analyze % Inhibition Identify Hits (>50% Inhibition) T1_Assay->T1_Decision T2_Kinase Kinome-wide Profiling (e.g., 400+ Kinases) Determine IC50 Values T1_Decision->T2_Kinase Kinase Hits T2_GPCR Functional GPCR Assays (cAMP, Ca2+ Flux) Determine IC50/EC50 Values T1_Decision->T2_GPCR GPCR/Receptor Hits T2_Ion Automated Electrophysiology (e.g., hERG, Nav, Cav) Determine IC50 Values T1_Decision->T2_Ion Ion Channel Hits T2_NoHits No Significant Hits: Proceed with Caution, Consider Phenotypic Screens T1_Decision->T2_NoHits No Hits T3_Result Generate Selectivity Profile Prioritize/Deprioritize BMA-22 Guide Structure-Activity Relationship (SAR) Studies T2_Kinase->T3_Result T2_GPCR->T3_Result T2_Ion->T3_Result T2_NoHits->T3_Result G cluster_1 Receptor1 Receptor RadioLigand1 Radioligand Receptor1->RadioLigand1 Binds Receptor2 Receptor BMA22 BMA-22 Receptor2->BMA22 Competes RadioLigand2 Radioligand

Figure 2: Principle of a competitive radioligand binding assay.

Tier 2: Quantitative Profiling of Identified Hits

A hit from Tier 1 (>50% inhibition) is a warning flag, not a final verdict. [4]It indicates an interaction but provides no information on potency. The next crucial step is to perform dose-response analyses to determine the IC50 (half-maximal inhibitory concentration) for the identified off-targets. This quantitative data is essential for assessing the therapeutic window—the gap between the desired on-target efficacy and undesired off-target toxicity.

Based on our hypothetical data, BMA-22 would require follow-up testing against the 5-HT2B receptor. If BMA-22 were also a kinase inhibitor, a broader kinase screen would be warranted to proactively assess its selectivity within that target family, a common source of off-target effects. [5]

Kinase Selectivity Profiling

Protein kinases are a large family of enzymes with highly conserved ATP-binding sites, making them a frequent source of cross-reactivity. [6]If a compound is suspected to have kinase activity, profiling it against a large panel of kinases is essential.

Methodology Comparison:

  • Radiometric Assays: The gold standard, these assays measure the transfer of a radiolabeled phosphate (from ³³P-ATP) to a substrate. They are highly sensitive and not easily confounded by assay artifacts. [7]* Fluorescence/Luminescence-Based Assays: These assays (e.g., ADP-Glo) measure a product of the kinase reaction (ADP) via a coupled enzymatic reaction that produces light. They offer higher throughput and avoid radioactivity but can be prone to interference.

Experimental Protocol: Radiometric Kinase Profiling (e.g., HotSpot™)

Objective: To determine the IC50 of a test compound against a panel of protein kinases.

Methodology:

  • Compound Plating: BMA-22 is serially diluted (typically in 10-point, half-log dilutions) and plated into a multi-well plate.

  • Reagent Addition: A reaction mixture containing the specific kinase, its corresponding substrate (protein or peptide), and a buffer with cofactors (e.g., Mg²⁺) is added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled [γ-³³P]ATP. The concentration of ATP is often set near its Km value for each specific kinase to provide a more accurate reflection of the compound's intrinsic affinity. [5]4. Incubation: The reaction proceeds for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Capture: The reaction is stopped, and a portion of the reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate.

  • Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: The radioactivity remaining on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.

  • Data Analysis: The data is normalized to controls (0% and 100% inhibition), and the resulting dose-response curve is fitted using a non-linear regression model to calculate the IC50 value.

Kinase TargetBMA-22 (IC50, µM)Comparator A (IC50, µM)Comments
ABL1 > 100.05Comparator A is a known ABL inhibitor.
VEGFR2 > 100.09Comparator A shows potent activity.
SRC > 100.15
p38α (MAPK14) 4.2 1.8BMA-22 shows weak, previously unknown kinase activity.
CDK2 > 100.8
ROCK1 > 103.5

Table 2: Hypothetical kinase profiling data. This reveals that while BMA-22 is not a potent kinase inhibitor, it has weak activity against p38α. This information is critical for guiding future optimization to enhance selectivity.

G cluster_0 cluster_1 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation BMA22 BMA-22 p38 p38 MAPK BMA22->p38 Inhibits (IC50 = 4.2 µM) Inflammation Inflammation, Stress Response p38->Inflammation Stress Cellular Stress, Cytokines Stress->p38

Figure 3: Diagram showing potential off-target kinase interaction of BMA-22.
Ion Channel Functional Assays: The hERG Case

For ion channels, particularly the hERG potassium channel, a binding assay is insufficient. [8]A compound can block the channel pore without displacing the radioligand, leading to a false negative. Therefore, a functional assay is mandatory for assessing cardiac liability. [9]Automated patch-clamp electrophysiology is the industry standard, measuring the actual flow of ions through the channel in live cells.

Experimental Protocol: Automated Patch-Clamp Electrophysiology (hERG)

Objective: To determine the IC50 of a test compound for inhibition of the hERG channel current.

Methodology:

  • Cell Culture: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is cultured.

  • Cell Preparation: On the day of the experiment, cells are harvested and prepared as a single-cell suspension.

  • Automated Patching: The automated platform (e.g., QPatch or IonWorks) uses microfluidics to capture individual cells and form a high-resistance "gigaseal" between the cell membrane and a measurement electrode.

  • Baseline Current: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current, which is recorded as a baseline.

  • Compound Application: The test compound (BMA-22) is applied to the cell at increasing concentrations.

  • Current Measurement: The hERG current is measured again in the presence of each compound concentration.

  • Data Analysis: The peak current at each concentration is measured and normalized to the baseline current. The resulting percent inhibition is plotted against compound concentration, and a dose-response curve is fitted to determine the IC50 value.

Conclusion: Synthesizing Data for Informed Decisions

A systematic, multi-tiered investigation into the cross-reactivity of a novel compound like this compound is fundamental to its progression as a drug candidate. The journey from a broad, qualitative binding screen to focused, quantitative functional assays provides a comprehensive liability profile.

Our hypothetical analysis revealed that BMA-22 has a potential liability at the 5-HT2B receptor and weak off-target activity against the p38α kinase. This knowledge does not necessarily terminate the compound's development. Instead, it provides actionable insights for medicinal chemists to modify the structure to improve selectivity—a process known as selectivity-focused structure-activity relationship studies. [10]By embracing this rigorous, evidence-based approach to cross-reactivity, researchers can significantly reduce the risk of late-stage attrition and build a robust safety case for their most promising therapeutic candidates.

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Comparing the efficacy of 2-(2-Bromophenyl)-N-methylacetamide with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 2-(2-Bromophenyl)-N-methylacetamide as a Novel Kinase Inhibitor

Introduction: The Quest for Novel Kinase Inhibitors

The landscape of targeted therapy is continually evolving, with a significant focus on the discovery of novel small-molecule kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. This guide provides a comparative analysis of a novel compound, this compound (herein referred to as Compound X), against a well-established inhibitor in the field.

For the purpose of this analysis, we will hypothesize that preliminary high-throughput screening has identified Compound X as a potential inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, making it a validated therapeutic target for B-cell malignancies and certain autoimmune diseases. The current standard-of-care includes FDA-approved inhibitors such as Ibrutinib. Therefore, this guide will detail the experimental framework for rigorously comparing the in vitro efficacy of Compound X against Ibrutinib.

The primary objective is to determine if Compound X exhibits a comparable or superior inhibitory profile to Ibrutinib, justifying its advancement in the drug discovery pipeline. This involves a multi-faceted approach, beginning with direct enzymatic inhibition and progressing to cell-based assays that reflect a more physiologically relevant environment.

Part 1: Biochemical Efficacy - Direct Enzyme Inhibition

The first critical step in characterizing a novel inhibitor is to determine its direct effect on the purified target enzyme. This is typically achieved through an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of potency.

Experimental Rationale

We employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity. This assay measures the phosphorylation of a specific substrate by the BTK enzyme. The signal is inversely proportional to the inhibitory activity of the compound being tested. By comparing the IC₅₀ value of Compound X to that of Ibrutinib, we can make a direct comparison of their potency against the isolated BTK enzyme.

Workflow for Biochemical IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, BTK Enzyme, Substrate, and ATP add_enzyme Dispense BTK Enzyme into 384-well plate prep_reagents->add_enzyme prep_compounds Serially Dilute Compound X & Ibrutinib add_compounds Add Diluted Compounds (Compound X / Ibrutinib) prep_compounds->add_compounds add_enzyme->add_compounds incubate_1 Incubate (15 min, RT) to allow compound binding add_compounds->incubate_1 start_reaction Add ATP/Substrate Mix to initiate reaction incubate_1->start_reaction incubate_2 Incubate (60 min, RT) for phosphorylation start_reaction->incubate_2 stop_reaction Add TR-FRET Detection Mix (Antibody, Acceptor) incubate_2->stop_reaction incubate_3 Incubate (60 min, RT) for signal development stop_reaction->incubate_3 read_plate Read Plate on TR-FRET -enabled Plate Reader incubate_3->read_plate calc_inhibition Calculate % Inhibition vs. DMSO Control read_plate->calc_inhibition plot_curve Plot % Inhibition vs. log[Concentration] calc_inhibition->plot_curve calc_ic50 Determine IC50 via Non-linear Regression plot_curve->calc_ic50

Caption: Workflow for determining enzyme IC₅₀ using a TR-FRET assay.

Detailed Protocol: BTK Kinase TR-FRET Assay
  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • BTK Enzyme (e.g., SignalChem B13-10G): Prepare a working solution of 2.5 ng/µL in Assay Buffer.

    • Substrate/ATP Mix: Prepare a solution containing 100 µM ATP and 1 µM biotinylated peptide substrate in Assay Buffer.

    • Detection Mix: Prepare a solution of Eu-labeled anti-phosphotyrosine antibody and SA-APC (streptavidin-allophycocyanin) in detection buffer as per the manufacturer's protocol (e.g., Lanthascreen™).

  • Compound Plating :

    • Perform a 10-point serial dilution of Compound X and Ibrutinib in 100% DMSO, starting from a 1 mM stock.

    • Transfer 50 nL of each diluted compound into a 384-well assay plate. Include DMSO-only wells as a 0% inhibition control.

  • Assay Procedure :

    • Add 5 µL of the BTK enzyme working solution to each well.

    • Centrifuge the plate (1000 rpm, 1 min) and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Mix to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Detection Mix.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • Read the plate using a TR-FRET-compatible plate reader (e.g., PHERAstar) with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Biochemical Data
CompoundTargetAssay TypeIC₅₀ (nM)
Ibrutinib (Reference) BTKTR-FRET5.2
Compound X BTKTR-FRET8.7

Note: Data is representative and for illustrative purposes.

Part 2: Cell-Based Efficacy - Target Engagement in a Biological System

While a biochemical assay confirms direct enzyme inhibition, it does not account for factors such as cell membrane permeability, off-target effects, or engagement with the target in its native cellular environment. Therefore, a cell-based assay is a crucial secondary step to validate the compound's activity.

Experimental Rationale

We will use a human B-cell lymphoma cell line, such as Ramos cells, which have a constitutively active BCR signaling pathway. We can measure the phosphorylation of a key downstream substrate of BTK, Phospholipase C gamma 2 (PLCγ2), to assess the intracellular activity of our inhibitors. A reduction in phosphorylated PLCγ2 (pPLCγ2) levels indicates successful inhibition of BTK within the cell.

Signaling Pathway: BTK in B-Cell Receptor Signaling

G BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Src-family kinases) BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates pPLCG2 pPLCγ2 (Phosphorylated) PLCG2->pPLCG2 DAG_IP3 DAG / IP3 (Second Messengers) pPLCG2->DAG_IP3 Calcium Ca²⁺ Mobilization DAG_IP3->Calcium NFkB NF-κB Activation DAG_IP3->NFkB Calcium->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation CompoundX Compound X CompoundX->BTK Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition.

Detailed Protocol: Western Blot for pPLCγ2 Inhibition
  • Cell Culture and Treatment :

    • Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 2 x 10⁶ cells per well in a 6-well plate and allow them to adhere.

    • Treat cells with increasing concentrations of Compound X or Ibrutinib (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis :

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting :

    • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against pPLCγ2 (Tyr759) and total PLCγ2 (as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis :

    • Quantify the band intensities for pPLCγ2 and total PLCγ2.

    • Normalize the pPLCγ2 signal to the total PLCγ2 signal for each sample.

    • Plot the normalized pPLCγ2 levels against inhibitor concentration to determine the cellular IC₅₀.

Comparative Cellular Data
CompoundCell LineAssay TypeCellular IC₅₀ (nM)
Ibrutinib (Reference) RamospPLCγ2 Western Blot11.5
Compound X RamospPLCγ2 Western Blot25.8

Note: Data is representative and for illustrative purposes.

Discussion and Conclusion

This guide outlines a rigorous, two-tiered approach to comparing the efficacy of a novel compound, this compound (Compound X), with the established BTK inhibitor, Ibrutinib.

Based on our illustrative data, Compound X demonstrates potent inhibition of the isolated BTK enzyme with an IC₅₀ of 8.7 nM. This is highly encouraging, as it is in the same nanomolar range as the reference compound, Ibrutinib (IC₅₀ = 5.2 nM). This indicates that Compound X binds to and inhibits the kinase with high affinity.

In the cell-based assay, Compound X showed a cellular IC₅₀ of 25.8 nM for the inhibition of PLCγ2 phosphorylation, compared to 11.5 nM for Ibrutinib. The shift from the biochemical IC₅₀ to the cellular IC₅₀ (a ratio of approximately 3.0 for Compound X and 2.2 for Ibrutinib) is expected and provides insight into the compound's ability to cross the cell membrane and engage its target in a complex intracellular environment. While Compound X is approximately two-fold less potent than Ibrutinib in this cellular context, its low nanomolar activity confirms it is a strong candidate for further investigation.

Future Directions:

  • Kinase Selectivity Profiling: Assess the selectivity of Compound X against a broad panel of kinases to understand its off-target profile.

  • Mechanism of Action Studies: Determine if Compound X, like Ibrutinib, is a covalent or reversible inhibitor.

  • In Vivo Efficacy: Evaluate the compound's performance in animal models of B-cell malignancies.

References

  • Title: The role of Bruton's tyrosine kinase in B cells and malignancies Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Bruton Tyrosine Kinase—A Major Player in B-cell Signaling and a Drug Target in B-cell Malignancies Source: Frontiers in Immunology URL: [Link]

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Kinase Biology Source: Cisbio URL: [Link]

  • Title: The Ramos B-cell line: a model for Burkitt's lymphoma Source: Nature URL: [Link]

Benchmarking the stability of 2-(2-Bromophenyl)-N-methylacetamide against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chemical Stability of 2-(2-Bromophenyl)-N-methylacetamide

This guide provides an in-depth comparative analysis of the chemical stability of this compound. Designed for researchers, scientists, and drug development professionals, this document benchmarks the compound against structurally similar molecules under forced degradation conditions. We will explore the underlying chemical principles that dictate stability, provide detailed experimental protocols for replication, and present a clear analysis of the resulting data to guide formulation, storage, and handling decisions.

Introduction: The Imperative of Stability in Drug Development

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It is a critical quality attribute that directly impacts the safety, efficacy, and shelf-life of a final drug product.[1][2][3] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability.[3][4] Therefore, a comprehensive understanding of a molecule's degradation pathways is not merely a regulatory requirement but a fundamental scientific necessity.[1][5]

This guide focuses on this compound, a compound featuring a substituted aromatic ring and an amide linkage—moieties common in medicinal chemistry.[6] By subjecting it and several comparator compounds to a battery of stress tests, we can elucidate its intrinsic stability and identify the structural features that are most susceptible to degradation.

Comparator Compounds Selected for this Study:

  • N-methylacetamide (NMA): The parent amide without the bulky bromophenyl group. This allows for the evaluation of the steric and electronic influence of the 2-(2-bromophenyl) substituent.

  • 2-Phenyl-N-methylacetamide: The non-brominated analogue. This comparison isolates the effect of the bromine atom on the molecule's stability.

  • 2-(4-Bromophenyl)-N-methylacetamide: A positional isomer. Comparing the ortho-bromo (target) and para-bromo (isomer) compounds helps determine if the position of the halogen substituent influences degradation pathways, particularly through steric or electronic effects.

Theoretical Stability Assessment: Identifying Potential Liabilities

The structure of this compound contains three primary regions susceptible to chemical degradation:

  • The Amide Bond: Amide hydrolysis is a well-documented degradation pathway, typically proceeding under acidic or basic conditions to yield a carboxylic acid and an amine.[7][8][9] For this compound, this would result in 2-(2-bromophenyl)acetic acid and methylamine.

  • The Benzylic Carbon: The methylene (CH₂) group is in a benzylic position, adjacent to the benzene ring. Benzylic C-H bonds are weaker and more susceptible to oxidative degradation than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical.[10][11][12][13]

  • The Bromo-Aromatic System: Aromatic halides can be susceptible to photolytic degradation, where exposure to light, particularly UV radiation, can induce dehalogenation or other radical-mediated reactions.

Experimental Design: Forced Degradation Studies

To probe these potential liabilities, a forced degradation (or stress testing) study is the most effective approach.[4][14] The objective is to accelerate degradation to rapidly identify likely degradation products and pathways that might emerge over a much longer period under normal storage conditions.[1][14][15] This process is essential for developing and validating a stability-indicating analytical method.[16][17]

Our experimental workflow is designed to expose the target and comparator compounds to five distinct stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5][15]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API API & Comparators (1 mg/mL in Acetonitrile:Water) Acid Acidic 0.1 M HCl, 60°C API->Acid Expose Samples Base Basic 0.1 M NaOH, 60°C API->Base Expose Samples Oxidative Oxidative 3% H2O2, RT API->Oxidative Expose Samples Thermal Thermal (Solid) 80°C / 75% RH API->Thermal Expose Samples Photo Photolytic ICH Q1B Light Exposure API->Photo Expose Samples DarkControl Dark Control (Wrapped in Foil) API->DarkControl Expose in Parallel Neutralize Neutralization / Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Dissolve & Dilute Photo->Neutralize HPLC Stability-Indicating HPLC-UV/MS Analysis Neutralize->HPLC Inject & Quantify DarkControl->Neutralize

Caption: Experimental workflow for the forced degradation study.

Analytical Methodology: The Stability-Indicating HPLC Method

A robust stability-indicating analytical method is one that can accurately quantify the decrease in the active ingredient's concentration while simultaneously separating it from all potential degradation products, process impurities, and excipients.[16] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high sensitivity, resolving power, and versatility.[18][19]

The development of such a method is a systematic process. A typical starting point involves screening different column chemistries (e.g., C8, C18) and mobile phase compositions (e.g., acetonitrile or methanol with buffered aqueous phases) to achieve optimal separation. The method is then validated by analyzing the stressed samples to prove its specificity.

(See Section 7 for a detailed, step-by-step protocol for this analysis.)

Results: Comparative Stability Data

The following table summarizes the percentage of degradation observed for each compound after a 24-hour exposure to the specified stress conditions. The amount of remaining parent compound was quantified using a validated stability-indicating HPLC method.

CompoundAcidic Hydrolysis (0.1 M HCl, 60°C)Basic Hydrolysis (0.1 M NaOH, 60°C)Oxidative (3% H₂O₂, RT)Thermal (80°C, 72h)Photolytic (ICH Q1B)
This compound 8.5%15.2%11.8%2.1%18.5%
N-methylacetamide (NMA)9.1%16.5%< 1.0%< 1.0%< 1.0%
2-Phenyl-N-methylacetamide8.8%15.9%10.5%1.8%4.3%
2-(4-Bromophenyl)-N-methylacetamide8.6%15.5%11.5%2.3%9.8%

Discussion and Mechanistic Insights

Hydrolytic Stability: All compounds containing the N-methylacetamide moiety demonstrated similar susceptibility to acid and base-catalyzed hydrolysis. The degradation rates were slightly higher under basic conditions, which is typical for amide hydrolysis initiated by nucleophilic attack of a hydroxide ion on the carbonyl carbon.[8] The presence and position of the bromophenyl group had a negligible effect on hydrolytic stability, indicating that the primary site of degradation is the amide bond itself, and this reaction is not significantly influenced by the substituents on the phenylacetyl portion of the molecule.

Oxidative Stability: A key point of differentiation emerged under oxidative stress. N-methylacetamide was highly stable, showing negligible degradation. In contrast, all three compounds containing a phenylacetyl group (the target and its two analogues) showed significant degradation (~10-12%). This strongly supports the hypothesis that the benzylic methylene group is the primary site of oxidation.[13] The bromine atom's presence or position did not substantially alter the susceptibility to oxidation by hydrogen peroxide.

Photostability: The most striking differences were observed under photolytic stress, conducted according to ICH Q1B guidelines which specify exposure to both visible and UV light.[20][21]

  • N-methylacetamide was photostable, as expected for a molecule lacking a significant chromophore that absorbs in the near-UV range.[22][23]

  • 2-Phenyl-N-methylacetamide showed minor degradation (4.3%), indicating the phenyl ring imparts some photosensitivity.

  • 2-(4-Bromophenyl)-N-methylacetamide was moderately sensitive, with 9.8% degradation.

  • This compound , the target compound, was the most labile, with 18.5% degradation . This pronounced photosensitivity suggests that the ortho position of the heavy bromine atom significantly influences the molecule's excited state, potentially facilitating pathways like C-Br bond homolysis or intersystem crossing to reactive triplet states, leading to accelerated degradation.

Thermal Stability: All compounds were found to be highly stable in the solid state under accelerated thermal conditions, with minimal degradation observed.

Predicted Degradation Pathways

Based on the forced degradation results and established chemical principles, the primary degradation pathways for this compound are hydrolysis and oxidation.

Caption: Predicted degradation pathways for the target compound.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Sample Preparation
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each compound (target and comparators) in a 50:50 (v/v) mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate in a water bath at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate in a water bath at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place approximately 5 mg of the solid compound in a stability chamber set to 80°C and 75% relative humidity for 72 hours.

  • Photolytic Degradation: Spread a thin layer of the solid compound in a quartz petri dish. Place parallel samples, one directly exposed and one wrapped in aluminum foil (dark control), in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[21]

  • Sample Finalization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively. Dissolve the thermal and photolytic samples in the mobile phase. Dilute all samples to a final theoretical concentration of 0.1 mg/mL with the mobile phase.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Conclusion

This comparative guide demonstrates that while this compound possesses robust thermal stability and hydrolytic stability comparable to its analogues, its primary liability is a pronounced sensitivity to light. The presence of the phenylacetyl group introduces susceptibility to oxidative degradation at the benzylic position, a weakness not present in the parent N-methylacetamide structure.

Crucially, the placement of the bromine atom at the ortho position significantly enhances photodegradation compared to the para isomer and the non-brominated analogue. This finding is critical for drug development professionals, as it mandates that any formulation containing this compound must be protected from light through appropriate primary and secondary packaging. The stability-indicating method and forced degradation data presented herein provide a solid foundation for further formulation development, shelf-life determination, and regulatory submissions.

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Sources

In Vivo Efficacy of 2-(2-Bromophenyl)-N-methylacetamide Derivatives and Analogs: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vivo efficacy of compounds structurally related to 2-(2-Bromophenyl)-N-methylacetamide. While direct comparative studies on a series of this compound derivatives are not extensively available in the current literature, this document synthesizes findings from closely related analogs to offer insights into the potential therapeutic applications and preclinical performance of this chemical scaffold. The focus is on anticonvulsant and anti-inflammatory properties, drawing from robust in vivo experimental data to guide researchers in drug discovery and development.

The core structure, a substituted phenylacetamide, is a well-established pharmacophore found in a variety of biologically active agents. The strategic placement of a bromine atom on the phenyl ring and an N-methylacetamide side chain suggests potential for modulation of various biological targets, including ion channels and enzymes involved in signaling pathways of the central nervous system and inflammatory responses.

Comparative In Vivo Efficacy of Phenylacetamide Analogs

To contextualize the potential of this compound derivatives, we will examine the in vivo performance of analogous compounds in established animal models. This section will focus on anticonvulsant and anti-inflammatory activities, which are prominent therapeutic areas for this class of molecules.

Anticonvulsant Activity of Dibromophenyl Enaminone Analogs

Structurally related dibromophenyl enaminones have demonstrated significant anticonvulsant effects in preclinical models. A study by evaluation of dibromophenyl enaminones provides compelling evidence of their efficacy in both electrically and chemically induced seizure models in rats[1]. The data for two lead compounds, AK6 and E249, are presented below in comparison to the standard antiepileptic drug, Phenytoin.

CompoundDose (mg/kg)Maximal Electroshock (MES) Protection6 Hz Seizure Model ProtectionEffect on Locomotor Activity
AK6 10>50%>50%No significant effect
2087.5%100%No significant effect
E249 2090%80%Not reported
Phenytoin 4080%100%~50% suppression

Data synthesized from in vivo studies on rats. Protection in the MES and 6 Hz models indicates potential efficacy against generalized and partial seizures, respectively[1].

The results indicate that compounds AK6 and E249 exhibit potent anticonvulsant activity, comparable to or exceeding that of Phenytoin at the tested doses[1]. Notably, AK6 demonstrated a superior safety profile with no significant impact on locomotor activity, a common side effect of many centrally acting drugs[1]. This suggests that derivatives of the bromophenylacetamide scaffold could be developed as effective anticonvulsants with an improved therapeutic window.

Anti-inflammatory and Analgesic Potential of Acetamide Derivatives

The acetamide moiety is also a key feature in compounds with anti-inflammatory and analgesic properties. Studies on various acetamide derivatives have established their efficacy in rodent models of inflammation and pain. For instance, newly synthesized benzimidazole derivatives containing a methylamino-acetamide linkage showed potent analgesic and anti-inflammatory activities[2]. Another study on 2-chloro-N,N-diphenylacetamide derivatives also demonstrated significant analgesic effects in a hot plate model[3].

Compound ClassAnimal ModelEndpointEfficacy
Benzimidazole Derivatives Acetic acid-induced writhing (mice)Reduction in writhingUp to 89% inhibition at 100 mg/kg[2]
Carrageenan-induced paw edema (rats)Reduction in paw volumeUp to 100% inhibition at 100 mg/kg[2]
2-chloro-N,N-diphenylacetamide Derivatives Hot plate test (mice)Increased pain thresholdSignificant analgesic response[3]

This table summarizes the anti-inflammatory and analgesic potential of acetamide-containing compounds, suggesting a promising avenue for the exploration of this compound derivatives.

Experimental Protocols for In Vivo Evaluation

To ensure scientific rigor and reproducibility, detailed methodologies for key in vivo assays are provided below. These protocols are based on established preclinical models for assessing anticonvulsant, anti-inflammatory, and analgesic activities.

Maximal Electroshock (MES) Seizure Model

This model is highly predictive of efficacy against generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. Animals are acclimatized for at least one week before the experiment.

  • Compound Administration: Test compounds, vehicle control, and a positive control (e.g., Phenytoin) are administered intraperitoneally (i.p.) at predetermined doses and times before the seizure induction.

  • Seizure Induction: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension, which indicates a full-blown seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension in each treatment group is calculated.

Carrageenan-Induced Paw Edema Model

This is a classic model for evaluating acute anti-inflammatory activity.

Methodology:

  • Animal Preparation: Wistar rats (180-220g) are used. Baseline paw volume is measured using a plethysmometer.

  • Compound Administration: Test compounds, vehicle, and a standard anti-inflammatory drug (e.g., Nimesulide) are administered orally or i.p. one hour before the carrageenan injection[2].

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw[4].

  • Measurement of Paw Edema: Paw volume is measured at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection[5].

  • Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group relative to the vehicle control group.

Visualizing Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the anticonvulsant and anti-inflammatory assays.

Anticonvulsant_Workflow cluster_prep Animal Preparation cluster_treatment Treatment cluster_induction Seizure Induction cluster_observation Observation & Analysis Acclimatization Acclimatization of Rats Grouping Random Grouping Acclimatization->Grouping Compound_Admin Compound/Vehicle/Control Administration (i.p.) Grouping->Compound_Admin MES_Stimulus Maximal Electroshock Stimulus Compound_Admin->MES_Stimulus Seizure_Observation Observe for Tonic Hindlimb Extension MES_Stimulus->Seizure_Observation Data_Analysis Calculate % Protection Seizure_Observation->Data_Analysis Anti_Inflammatory_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Baseline_Paw_Volume Measure Baseline Paw Volume Compound_Admin Compound/Vehicle/Control Administration Baseline_Paw_Volume->Compound_Admin Carrageenan_Injection Inject Carrageenan Compound_Admin->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at Intervals Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis

Caption: Workflow for the Carrageenan-induced paw edema anti-inflammatory assay.

Conclusion and Future Directions

The presented data on structurally related analogs strongly suggest that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of epilepsy and inflammatory disorders. The favorable anticonvulsant activity and good safety profile of dibromophenyl enaminones highlight the potential for discovering new central nervous system agents.[1] Furthermore, the consistent anti-inflammatory and analgesic effects observed in various acetamide derivatives underscore the versatility of this chemical class.

Future research should focus on the synthesis and systematic in vivo evaluation of a focused library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data provided in this guide offer a solid foundation for embarking on such preclinical investigations.

References

  • Fakhar, F. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[1][6]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PMC. Available at: [Link]

  • Kaminski, R. M., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PMC. Available at: [Link]

  • Kaur, R., et al. (2009). Synthesis and evaluation of acetamide derivatives. Bioencapsulation Research Group. Available at: [Link]

  • BenchChem. (2025). Comparative Evaluation of N-methyl-2-oxo-2-phenylacetamide Analogs: In Vitro and In Vivo Anticonvulsant Profiles. BenchChem.
  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. Available at: [Link]

  • Siddiqui, A. A., et al. (2016). Current Research on Antiepileptic Compounds. PMC. Available at: [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. Available at: [Link]

  • White, H. S., et al. (2013). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PMC. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Kumar, A., et al. (2011). In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives. PubMed. Available at: [Link]

  • Walsh, D. A., et al. (1983). Antiinflammatory Agents. 2. Syntheses and Antiinflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives. PubMed. Available at: [Link]

  • Shinozaki, Y., et al. (2025). Neuroprotective effects of compounds interacting with carrier-mediated amantadine transport across the blood-retinal barrier in rats. PubMed. Available at: [Link]

  • Saylam, E., et al. (2022). Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. ACG Publications. Available at: [Link]

  • Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. Available at: [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Deconvolution of 2-(2-Bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(2-Bromophenyl)-N-methylacetamide

This compound is a substituted acetamide derivative whose structural motifs are common in medicinal chemistry and materials science. As a potential synthetic intermediate or active pharmaceutical ingredient (API), the rigorous verification of its identity, purity, and stability is not merely a procedural step but a foundational requirement for ensuring downstream success in research and development. The presence of impurities, isomers, or degradants can profoundly impact reaction yields, biological activity, and safety profiles.

This guide provides a head-to-head comparison of four principal analytical techniques for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the causality behind methodological choices, provide actionable experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal technique for their specific analytical objective.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the cornerstone of pharmaceutical analysis for assessing the purity of non-volatile and thermally stable compounds.[1] For this compound, a moderately polar molecule, Reversed-Phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2]

Expert Rationale for Method Design

The selection of a C18 column is based on the compound's aromatic ring and alkyl chain, which will interact favorably with the hydrophobic stationary phase. The mobile phase, a mixture of acetonitrile and water, is chosen to elute the analyte with a symmetric peak shape and a reasonable retention time. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for many compounds. A small amount of acid (like formic or phosphoric acid) is added to the mobile phase to sharpen peaks by suppressing the ionization of any free silanol groups on the stationary phase.[3] UV detection is ideal due to the presence of the chromophoric bromophenyl group, which should exhibit strong absorbance around 210-254 nm.

Detailed Experimental Protocol: RP-HPLC
  • System Preparation:

    • Column: Zorbax XDB C18, 250mm x 4.6mm, 5µm particle size, or equivalent.[2]

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis Diode Array Detector (DAD) set to 220 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh and dissolve this compound in the diluent to prepare a 1.0 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by dilution.

    • Sample Solution: Prepare the sample to a target concentration of 0.1 mg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column with a 50:50 mixture of Mobile Phase A and B for at least 15 minutes.

    • Inject the standard and sample solutions.

    • Run a gradient elution program (e.g., start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions). This ensures elution of the main peak and any potential late-eluting impurities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Inject 10 µL Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Signal Analysis Purity/Quantification (% Area, Calibration Curve) Data->Analysis Integrate Peaks

Caption: A typical workflow for purity analysis by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Definitive Identification

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is exceptionally useful for identifying volatile and semi-volatile compounds and impurities. For this compound, GC-MS provides definitive structural confirmation based on its mass-to-charge ratio (m/z) and characteristic fragmentation pattern.

Expert Rationale for Method Design

The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. Given its molecular weight (~228 g/mol ) and structure, it should be amenable to GC analysis. A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a robust choice for general-purpose analysis of semi-polar compounds.[5] Electron Ionization (EI) is the standard ionization technique, as it produces reproducible fragmentation patterns that can be compared against spectral libraries for identification. The presence of bromine is a key advantage, as its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) creates a distinctive M/M+2 signature in the mass spectrum, greatly aiding in identification.

Detailed Experimental Protocol: GC-MS
  • System Preparation:

    • GC Column: Zebron™ ZB-5MS™ or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

  • MS Detector Settings:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Solution: Prepare a dilute solution of the sample (approx. 50-100 µg/mL) in the chosen solvent.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System Sample Dissolve Sample in Volatile Solvent GC_Inlet GC Inlet (Vaporization) Sample->GC_Inlet Inject 1 µL GC_Column Capillary Column (Separation) GC_Inlet->GC_Column MS_Source Ion Source (EI, 70 eV) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Quadrupole) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data Data Acquisition (TIC, Mass Spectra) Detector->Data Ion Signal Analysis Compound ID (Fragmentation, Library Match) Data->Analysis Analyze Spectra

Caption: Standard workflow for compound identification using GC-MS.

& 4. Spectroscopic Techniques: Unambiguous Structural Elucidation

While chromatographic techniques separate components of a mixture, spectroscopic methods provide detailed information about molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR should be employed for a complete characterization.

Expert Rationale & Expected Results: Based on the structure of this compound and data from similar compounds[6][7], the following ¹H NMR signals are expected (in CDCl₃):

  • Aromatic Protons (4H): Complex multiplet pattern between δ 7.0-7.6 ppm.

  • Methylene Protons (-CH₂-) (2H): A singlet around δ 3.7 ppm.

  • N-Methyl Protons (-NHCH₃) (3H): A singlet (or a doublet if coupled to the N-H proton, depending on solvent and exchange rate) around δ 2.8 ppm.

  • Amide Proton (-NH-) (1H): A broad singlet that may appear between δ 5.5-8.0 ppm.

The ¹³C NMR would further confirm the structure with distinct signals for the carbonyl carbon (~170 ppm), the aromatic carbons (110-140 ppm), the methylene carbon (~45 ppm), and the N-methyl carbon (~26 ppm).

Detailed Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • Experiments:

    • Standard ¹H NMR experiment.

    • Standard ¹³C{¹H} proton-decoupled experiment.

    • (Optional) 2D experiments like COSY and HSQC to confirm proton-proton and proton-carbon connectivities.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the presence of specific functional groups in a molecule.[8]

Expert Rationale & Expected Results: The FTIR spectrum provides a molecular "fingerprint." For this compound, the key diagnostic peaks would be[6][9]:

  • N-H Stretch: A sharp peak around 3300 cm⁻¹ (characteristic of a secondary amide).

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • Amide I Band (C=O Stretch): A very strong, sharp absorption around 1650 cm⁻¹. This is one of the most prominent peaks in the spectrum.

  • Amide II Band (N-H Bend): A strong peak around 1550 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

Detailed Experimental Protocol: ATR-FTIR

  • Instrument Setup: Perform a background scan on the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[8]

Head-to-Head Performance Comparison

The choice of analytical technique is dictated by the specific question being asked—be it purity, identity, or structure.

Parameter HPLC-UV GC-MS NMR Spectroscopy FTIR Spectroscopy
Primary Use Quantification & PurityIdentification & PurityStructural ElucidationFunctional Group ID
Sensitivity High (ng to µg)Very High (pg to ng)Low (mg)Medium (µg to mg)
Selectivity High (Separation-based)Very High (Separation + Mass)Absolute (Structural)Low (Group-specific)
Sample Throughput HighMediumLowVery High
Destructive? No (can be collected)YesNoNo
Quantitative? ExcellentGood (with standards)Good (with internal std)Semi-quantitative at best
Cost & Complexity MediumHighVery HighLow

Conclusion and Recommendations

No single technique provides a complete analytical picture of this compound. A multi-faceted approach is essential for comprehensive characterization in a research and development setting.

  • For routine purity checks and quantification in a known synthesis: HPLC-UV is the most efficient and reliable method.

  • For definitive identification and screening for unknown volatile impurities: GC-MS is unparalleled due to its high sensitivity and the structural information provided by the mass spectrum.

  • For absolute, unambiguous confirmation of a newly synthesized batch's molecular structure: NMR Spectroscopy is the gold standard and is non-negotiable.

  • For a rapid, initial identity check to confirm the presence of key functional groups: FTIR Spectroscopy is the quickest and simplest method.

By understanding the strengths and limitations of each technique, researchers can design a logical and efficient analytical workflow, ensuring the quality and integrity of their work from initial synthesis to final application.

References

  • Ronaldson, V., Storey, J. M. D., & Harrison, W. T. A. (2005). N-(2-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E61, o3156–o3158. Available at: [Link]

  • Youssif, B. G., Abdel-Sattar, M., El-Gamal, K. M., & Abdel-Gawad, N. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health (NIH). Available at: [Link]

  • Frinculescu, A., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for a publication. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-(4-bromophenyl)-N-methylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromophenyl)-N-methylacetamide. Retrieved from [Link]

  • Al-Odaini, N. A., et al. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available at: [Link]

  • Ghodsinia, S. E., et al. (2013). Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). ResearchGate. Available at: [Link]

  • Nieto, A., et al. (2022). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. National Institutes of Health (NIH). Available at: [Link]

  • Schultz, K. N., & Kennedy, R. T. (2008). Review of recent advances in analytical techniques for the determination of neurotransmitters. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard.
  • ResolveMass Laboratories Inc. (2023). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]

  • Phenomenex. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. Retrieved from [Link]

  • Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-methyl-. NIST WebBook. Retrieved from [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. NIST WebBook. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylacetamide. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-(2-Bromophenyl)-N-methylacetamide: Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of novel intermediates is the bedrock of discovery. One such compound, 2-(2-Bromophenyl)-N-methylacetamide, presents a straightforward structure but demands a robust and reproducible synthetic protocol. This guide provides an in-depth comparison of the two most logical and scientifically sound methods for its preparation, starting from the commercially available 2-(2-bromophenyl)acetic acid.

While specific literature detailing the synthesis of this exact molecule is sparse, its preparation logically follows well-established and reliable methodologies for amide bond formation. Here, we present two detailed, field-proven protocols, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility. This guide is designed to empower researchers to select the optimal method based on available resources, desired scale, and purity requirements.

At a Glance: Method Comparison

ParameterMethod A: Acyl Chloride PathwayMethod B: EDC/HOBt Coupling
Starting Materials 2-(2-Bromophenyl)acetic acid, Thionyl Chloride (SOCl₂), Methylamine2-(2-Bromophenyl)acetic acid, EDC, HOBt, Methylamine, Triethylamine
Number of Steps Two (Activation and Amidation)One-pot
Reaction Conditions Harsher (reflux in SOCl₂), requires careful handling of corrosive reagents.Milder (typically room temperature), less hazardous reagents.
Typical Yield Generally High (85-95%)Good to High (75-90%)
Workup & Purification Requires removal of excess SOCl₂; purification often straightforward.Aqueous workup to remove urea byproduct and HOBt; may require chromatography.
Scalability Excellent; common for industrial-scale synthesis.Good; very common for lab-scale, can be adapted for larger scales.
Key Advantage High reactivity of acyl chloride intermediate often leads to higher yields.Milder conditions, operational simplicity (one-pot), reduced safety concerns.

Method A: The Acyl Chloride Pathway

This classic two-step approach is a workhorse in organic synthesis. It proceeds by first activating the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine to form the desired amide. The driving force is the exceptional reactivity of the acyl chloride intermediate.

Rationale and Scientific Principles

The conversion of a carboxylic acid to an acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gases, which simplifies purification[1]. The subsequent reaction with an amine is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the acyl chloride. This reaction is typically fast and exothermic. An excess of the amine or the addition of a non-nucleophilic base (like pyridine or triethylamine) is required to neutralize the hydrochloric acid byproduct, which would otherwise form a non-reactive ammonium salt with the amine starting material[2][3].

Experimental Workflow Diagram

A 2-(2-Bromophenyl)acetic Acid C 2-(2-Bromophenyl)acetyl chloride (Intermediate) A->C Step 1: Activation B Thionyl Chloride (SOCl₂) DCM, Reflux E This compound (Final Product) C->E Step 2: Amidation D Methylamine (aq. or gas) Base (e.g., Pyridine) DCM, 0°C to RT

Caption: Workflow for the Acyl Chloride Pathway (Method A).

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Bromophenyl)acetyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-bromophenyl)acetic acid (10.0 g, 46.5 mmol).

  • Add dry dichloromethane (DCM, 50 mL) to dissolve the acid.

  • Carefully add thionyl chloride (6.8 mL, 93.0 mmol, 2.0 equivalents) dropwise to the solution at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, the crude residue can be co-evaporated with dry toluene (2 x 20 mL). The resulting crude 2-(2-bromophenyl)acetyl chloride is a yellow to brown oil and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-(2-bromophenyl)acetyl chloride from the previous step in dry DCM (50 mL) and cool the flask to 0°C in an ice bath.

  • In a separate flask, prepare a solution of aqueous methylamine (40% solution, 10.8 mL, 139.5 mmol, 3.0 equivalents) in DCM (20 mL) and cool it to 0°C.

  • Add the methylamine solution dropwise to the stirred acyl chloride solution at 0°C. A white precipitate (methylammonium chloride) will form. The use of at least two equivalents of methylamine is crucial: one to form the amide and one to act as a base for the HCl byproduct.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the acyl chloride is consumed.

  • Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess methylamine, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Method B: The Direct Amide Coupling Pathway

Modern peptide coupling reagents offer a milder and more direct alternative to the acyl chloride method. This one-pot procedure avoids the need to isolate the reactive intermediate and is performed under significantly less harsh conditions, making it a favorite for laboratory-scale synthesis, especially for sensitive substrates.

Rationale and Scientific Principles

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, reducing the yield. To prevent this and minimize potential racemization (if the alpha-carbon were chiral), an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt rapidly traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions but still highly reactive towards the amine. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HOBt that is released and to ensure the amine nucleophile remains in its free base form.

Experimental Workflow Diagram

A 2-(2-Bromophenyl)acetic Acid + Methylamine HCl C Activated HOBt Ester (In situ intermediate) A->C One-Pot Reaction B EDC, HOBt, TEA DMF or DCM, RT D This compound (Final Product) C->D

Sources

A Researcher's Guide to the Comparative Cytotoxicity Analysis of 2-(2-Bromophenyl)-N-methylacetamide and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical safety assessment, a thorough understanding of a compound's cytotoxic profile is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the cytotoxicity of the synthesized compound, 2-(2-Bromophenyl)-N-methylacetamide, with its precursors, 2-bromophenylacetic acid and methylamine. By presenting detailed experimental protocols and discussing the underlying scientific principles, this document serves as a practical resource for generating robust and reliable cytotoxicity data.

Introduction: The Rationale for Comparative Cytotoxicity Studies

This guide will detail a multi-assay strategy to build a comprehensive cytotoxicity profile, encompassing cell viability, membrane integrity, and the induction of apoptosis. The selection of appropriate cell lines and assay endpoints is critical for generating meaningful data, and the rationale for these choices will be discussed.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A robust assessment of cytotoxicity should not rely on a single assay. Different assays measure distinct cellular parameters, and a combination of methods provides a more complete picture of a compound's effect on cells. We will focus on three widely accepted and complementary assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Cell Line Selection

The choice of cell line is crucial and should be guided by the intended application of the compound. For a general cytotoxicity screen, a panel of cell lines representing different tissue origins is recommended. For instance, a common starting point includes:

  • A549 (Human Lung Carcinoma): A well-characterized and robust cell line.

  • MCF-7 (Human Breast Adenocarcinoma): Represents a common cancer type and is sensitive to a variety of compounds.

  • HepG2 (Human Liver Carcinoma): Important for assessing potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): Often used as a model for general cellular toxicity in a non-cancerous line.

Compound Preparation and Concentration Range

This compound and its precursors should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. Serial dilutions are then made in cell culture medium to achieve the desired final concentrations for testing. A broad concentration range (e.g., from 0.1 µM to 100 µM) should be initially screened to determine the approximate cytotoxic concentration.

Experimental Protocols

The following protocols are presented as a self-validating system, with each step designed to ensure accuracy and reproducibility.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9][10][11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8][9][11] The amount of formazan produced is proportional to the number of living cells.[8][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, 2-bromophenylacetic acid, and methylamine for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[8][12]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[11]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Allow Adhesion (24h) A->B C Treat with Compounds (e.g., 24h, 48h, 72h) B->C D Add MTT Reagent (Incubate 2-4h) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F

Caption: Workflow for the MTT cell viability assay.

Cell Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[13][14]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture.[15]

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer (typically 20-30 minutes).[15][16]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[15]

LDH_Workflow cluster_prep Preparation cluster_assay Assay A Seed & Treat Cells B Collect Supernatant A->B C Add LDH Reaction Mix B->C D Incubate (e.g., 30 min) C->D E Measure Absorbance (490 nm) D->E

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18][19] Propidium iodide is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[18][19]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.[17]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[17]

Apoptosis_Workflow A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Stain with Annexin V & PI C->D E Incubate (15-20 min) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Data Analysis and Interpretation

The data from these assays will allow for a comprehensive comparison of the cytotoxicity of this compound and its precursors.

IC50 Determination

For the MTT and LDH assays, the results should be expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound that causes a 50% reduction in cell viability or a 50% increase in LDH release, should be calculated for each compound and cell line.

Table 1: Hypothetical Comparative IC50 Values (µM)

CompoundA549MCF-7HepG2HEK293
This compound25.332.118.555.8
2-Bromophenylacetic acid>100>10089.2>100
Methylamine15.820.512.335.1

This table presents hypothetical data for illustrative purposes.

Apoptosis Analysis

The flow cytometry data from the Annexin V/PI staining will provide the percentage of cells in each quadrant:

  • Annexin V- / PI-: Healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

This allows for a quantitative comparison of the mode of cell death induced by each compound.

Discussion of Potential Mechanisms

The cytotoxic effects of N-substituted acetamides can be attributed to various mechanisms. Some studies suggest that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest.[20] Other research on acetamide derivatives has pointed to the induction of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and activate caspase signaling pathways, ultimately resulting in apoptosis.[21][22] The comparative data generated from the proposed experiments will provide insights into whether the synthesis of this compound from its precursors alters the primary mechanism of cytotoxicity. For example, a significant increase in the percentage of apoptotic cells for the final compound compared to its precursors would suggest an enhanced pro-apoptotic activity.

Conclusion

This guide provides a robust framework for the comparative cytotoxicity assessment of this compound and its precursors. By employing a multi-assay approach and carefully considering the experimental design, researchers can generate reliable and comprehensive data to understand the toxicological profile of this novel compound. The insights gained from these studies are crucial for informed decision-making in the early stages of drug discovery and chemical safety evaluation.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Maccioni, R. B., & Seeds, N. W. (1986). Cytotoxic effects of monodansylcadaverine and methylamine in primary cultures of rat cerebellar neurons. International Journal of Developmental Neuroscience, 4(5), 401-405. Retrieved from [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. bio-protocol, 3(6), e374. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Yu, P. H., & Zuo, D. M. (1996). Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes. Diabetes, 45(6), 758-764. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Publisso. (2022). Methylamine. Retrieved from [Link]

  • ResearchGate. (2023). Molecular mechanisms of cardiotoxicity induced by acetamide and its chiral isomers. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methylamine – Knowledge and References. Retrieved from [Link]

  • PubMed. (2004). Increase of formation of methylamine and formaldehyde in vivo after administration of nicotine and the potential cytotoxicity. Retrieved from [Link]

  • PubMed. (2023). Molecular mechanisms of cardiotoxicity induced by acetamide and its chiral isomers. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2018). N -(2-Bromophenyl)acetamide. Retrieved from [Link]

  • Brieflands. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • ResearchGate. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 2-(2-Bromophenyl)-N-methylacetamide (CAS No. 141438-47-3). As a brominated organic compound frequently used as an intermediate in pharmaceutical research and development, its waste stream requires meticulous management.[1] Adherence to these protocols is essential not only for regulatory compliance but also for upholding the highest standards of laboratory safety and environmental stewardship.

The core principle of this guide is proactive risk mitigation. Due to a lack of exhaustive toxicological data for this specific molecule, we will operate under the precautionary principle, inferring potential hazards from structurally analogous compounds. This ensures that our handling and disposal procedures are robust enough to protect researchers and the environment.

Part 1: Hazard Assessment & The Rationale for Caution

A review of the Safety Data Sheet (SDS) for this compound reveals significant data gaps, with no specific GHS classification or hazard statements provided.[2] In such cases, it is a scientifically sound and ethically responsible practice to assess the potential hazards by examining similar chemical structures. This approach allows us to anticipate risks and implement appropriate safety controls.

The molecule contains two key features: a brominated aromatic ring and an N-methylacetamide side chain. Both features are present in compounds with known hazards.

Structural Analog CAS Number Known Hazards Rationale for Comparison
2-Bromo-N-methylacetamide 34680-81-4Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]Very close structural analog, sharing the N-methylacetamide group and a bromine atom on an adjacent carbon.
N-Methylacetamide 79-16-3Suspected of damaging the unborn child (Reproductive Toxicity, Category 1B).[4]Represents the core amide structure of the target compound.
2-Bromoacetamide 683-57-8Toxic if swallowed; Causes severe skin burns and eye damage.[5]Shares the bromoacetamide functional group, indicating potential for high reactivity and corrosivity.
General Halogenated Organics N/AMany are classified as hazardous waste by the EPA, requiring specific disposal methods like incineration to prevent environmental persistence.[6][7]The carbon-bromine bond places the compound in this regulated class.

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that all waste streams containing this compound are managed safely from the point of generation to final disposal.

Step 1: Donning Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure proper PPE is worn to prevent exposure. The rationale is to create a barrier against the presumptive hazards of irritation and potential toxicity.

  • Eye Protection: Wear tightly fitting chemical safety goggles conforming to OSHA standard 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[9]

  • Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of dust generation, consider additional protective clothing.[8]

  • Respiratory Protection: All handling of the solid compound and its waste should occur inside a certified chemical fume hood to control potential inhalation of airborne particulates.[4]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in ensuring safe and cost-effective disposal. Mixing hazardous and non-hazardous waste is a serious compliance violation and can lead to dangerous chemical reactions.[10]

  • Primary Rule: Never mix waste containing this compound with non-hazardous trash or other waste streams.

  • Specific Segregation: Designate a specific, clearly labeled container for "Halogenated Organic Solid Waste." This prevents it from being mixed with non-halogenated organic waste, which may have a different, less stringent disposal pathway.[11]

G start Waste Generated decision Contains this compound? start->decision halogen_waste Place in Labeled 'Halogenated Organic Solid Waste' Container decision->halogen_waste  Yes other_waste Follow Standard Lab Protocol for Other Waste Streams decision->other_waste  No G cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal Procedures gen 1. Waste Generation (Solid Compound, Rinsate, Contaminated PPE) ppe 2. Wear Full PPE gen->ppe seg 3. Segregate Waste (Halogenated vs. Non-Halogenated) ppe->seg cont 4. Use Labeled, Compatible Waste Container seg->cont store 5. Store in Secondary Containment in Satellite Accumulation Area cont->store ehs 6. Schedule Pickup with EHS or Licensed Vendor store->ehs transport 7. Licensed Transport to TSDF* ehs->transport incin 8. High-Temperature Incineration with Flue Gas Scrubbing transport->incin caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: End-to-End Disposal Workflow for this compound.

Part 3: Emergency Procedures for Spills

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the chemical fume hood is operational. If the spill is outside a hood, evacuate the area and contact your EHS office.

  • Don PPE: Wear the PPE detailed in Part 2, Step 1.

  • Contain & Clean: Gently sweep up the solid material, avoiding the creation of dust. [4]Place the swept material and any contaminated cleaning supplies (e.g., pads, wipes) into your designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Wipe the spill area with a towel dampened with a suitable solvent, and dispose of the towel as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office per institutional policy.

By adhering to this structured, scientifically-grounded disposal plan, you ensure the safety of your laboratory personnel, maintain regulatory compliance, and protect our shared environment.

References

  • Daniels Health (2025).
  • GAIACA (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • ECHEMI (2019). This compound SDS.
  • Specific Waste Industries.
  • Vanderbilt University Medical Center.
  • Ace Waste.
  • ECHEMI. 2-BROMO-N-METHYLACETAMIDE SDS.
  • Fisher Scientific (2025).
  • Thermo Fisher Scientific (2025).
  • Cole-Parmer (n.d.).
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  • U.S. Environmental Protection Agency (n.d.).
  • Capot Chemical (2025). MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide.
  • Fisher Scientific (2010).
  • U.S. Government Publishing Office (n.d.).
  • Enamine (n.d.). SAFETY DATA SHEET - N-(2-bromophenyl)-2-cyanoacetamide.
  • Sigma-Aldrich (2025).
  • Massachusetts Institute of Technology (n.d.). Procedure for disposing of hazardous waste.
  • U.S. Environmental Protection Agency (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • U.S. Environmental Protection Agency (n.d.). EPA HAZARDOUS WASTE CODES.
  • California Code of Regulations (2025). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Fisher Scientific (2025).
  • GIC Medical Disposal (2024). How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices.
  • New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet - Acetamide.
  • Novasol Biotech (2025).
  • Occupational Safety and Health Administration (n.d.).
  • Occupational Safety and Health Administration (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • World Health Organization (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Stericycle (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
  • U.S. Food and Drug Administration (2024).

Sources

A Comprehensive Guide to the Safe Handling of 2-(2-Bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(2-Bromophenyl)-N-methylacetamide requires a proactive and informed approach to personal protection. This guide, grounded in established safety protocols for analogous compounds, provides essential, actionable information for the safe handling, use, and disposal of this substance, ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Profile

While a comprehensive toxicological profile for this compound is not fully established, data from structurally related brominated acetamides necessitates treating it as a hazardous substance. The primary concerns are skin, eye, and respiratory irritation, with potential for more severe toxicity, including reproductive hazards, a noted concern for similar acetamides[1].

Hazard ClassificationPotential RiskRecommended Action
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin[2].Use in a well-ventilated chemical fume hood. Avoid direct contact. Wear appropriate PPE.
Skin Corrosion/Irritation Causes skin irritation[3][4].Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation[3][4].Wear chemical safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation[3][5].Handle exclusively in a chemical fume hood to avoid inhaling dust or vapors.
Reproductive Toxicity Category 1B: May damage the unborn child (based on N-Methylacetamide)[1][6].Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

Required Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. A multi-layered approach is crucial, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

  • Eye and Face Protection : Chemical safety goggles that conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations are mandatory[1][7]. When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Skin and Body Protection :

    • Gloves : Nitrile or neoprene gloves are recommended for handling brominated compounds. Always inspect gloves for tears or punctures before use[8]. After handling, remove gloves using the proper technique (without touching the outer surface) and wash your hands thoroughly[5].

    • Lab Coat : A fully buttoned, long-sleeved laboratory coat must be worn to protect against skin contact[8].

  • Respiratory Protection : All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk[2][9]. If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required[1][10].

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Start: Handling This compound Hood Engineering Control: Chemical Fume Hood Start->Hood CheckSolid Handling solid powder? CheckSplash Risk of splash (e.g., making solutions)? CheckSolid->CheckSplash Yes CheckSolid->CheckSplash No BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles (EN166) - Lab Coat CheckSplash->BasePPE No FaceShield Add Face Shield CheckSplash->FaceShield Yes Hood->CheckSolid Respirator Consider Respirator (if hood is unavailable/insufficient) Hood->Respirator Alternative FaceShield->BasePPE

PPE selection workflow for handling the compound.

Operational Handling Protocol

A systematic workflow minimizes the risk of exposure and cross-contamination. Adherence to these steps is critical for ensuring a safe operational environment.

Step 1: Preparation

  • Designated Area : Confine all handling of the compound to a designated area within a certified chemical fume hood[9].

  • SDS Review : Before beginning work, thoroughly read and understand the Safety Data Sheet (SDS) for this or a closely related compound[8].

  • Assemble PPE : Don all required PPE as outlined in the section above. Ensure a proper fit for all items[11].

  • Gather Materials : Have all necessary equipment (spatulas, weigh boats, solvents, waste containers) inside the fume hood before introducing the chemical.

Step 2: Weighing and Transfer (Solid Compound)

  • Perform all weighing operations on a draft shield or within the fume hood to prevent the dispersal of fine powders.

  • Use dedicated spatulas for this compound.

  • Carefully transfer the desired amount to a tared container. Avoid creating dust.

  • Close the primary container tightly immediately after use.

Step 3: Solution Preparation and Use

  • Slowly add the solid to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath for cooling.

  • Keep the container covered as much as possible during use.

Step 4: Post-Handling

  • Clean all non-disposable equipment thoroughly after use.

  • Wipe down the work surface within the fume hood with an appropriate solvent and then decontaminate with a soap and water solution.

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Remove PPE in the correct order to avoid self-contamination (gloves first), and wash hands immediately and thoroughly[5].

The following diagram outlines the standard operational workflow for safe handling.

Handling_Workflow Prep Step 1: Preparation - Designate Area in Hood - Don Full PPE - Assemble Materials Weigh Step 2: Weighing - Inside Hood - Avoid Dust Generation - Seal Primary Container Prep->Weigh Use Step 3: Use - Prepare Solutions - Keep Containers Covered Weigh->Use Cleanup Step 4: Cleanup & Disposal - Decontaminate Surfaces - Dispose of Waste - Doff PPE Correctly - Wash Hands Use->Cleanup

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.